molecular formula C3H9O3P B041451 Dimethyl methylphosphonate CAS No. 756-79-6

Dimethyl methylphosphonate

Cat. No.: B041451
CAS No.: 756-79-6
M. Wt: 124.08 g/mol
InChI Key: VONWDASPFIQPDY-UHFFFAOYSA-N
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Description

Dimethyl methylphosphonate (DMMP) is a high-purity organophosphorus compound valued in research for its versatility as a key chemical intermediate and a highly effective flame retardant. Its primary research value lies in its role as a precursor and simulant in the synthesis of more complex organophosphorus compounds, allowing for the study of reaction mechanisms and the development of novel materials. As a flame retardant, DMMP operates primarily in the gas phase through a chemical mechanism; when exposed to heat, it decomposes to produce phosphorus-containing radicals which scavenge the highly reactive H· and OH· radicals that propagate the combustion chain reaction, thereby effectively suppressing flames. Researchers utilize DMMP in the development of flame-retardant polymers, coatings, and foams, where its high efficiency at low loading levels is of significant interest. Furthermore, its well-defined physical and chemical properties make it a valuable standard or reference compound in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS) method development. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[methoxy(methyl)phosphoryl]oxymethane
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InChI

InChI=1S/C3H9O3P/c1-5-7(3,4)6-2/h1-3H3
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InChI Key

VONWDASPFIQPDY-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(C)OC
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Molecular Formula

C3H9O3P
Record name DIMETHYL METHYLPHOSPHONATE
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DSSTOX Substance ID

DTXSID0020494
Record name Dimethyl methylphosphonate
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Molecular Weight

124.08 g/mol
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Physical Description

Dimethyl methylphosphonate is a clear colorless liquid with a pleasant odor. (NTP, 1992), Liquid, Colorless liquid; [Merck Index] Pleasant odor; [CAMEO]
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Record name Phosphonic acid, P-methyl-, dimethyl ester
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Boiling Point

358 °F at 760 mmHg (NTP, 1992), 181 °C; 79.5 °C at 20 mm Hg
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Flash Point

110 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol, ether, benzene, acetone, carbon tetrachloride; insoluble in heavy mineral oil, Soluble in ethanol, ether, Miscible in water
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Density

1.1596 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1507 g/cu m at 20 °C
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Vapor Pressure

1.2 mmHg at 77 °F (NTP, 1992), 1.2 [mmHg], 0.962 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

756-79-6
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Melting Point

<50 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of Dimethyl Methylphosphonate (DMMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction, with a specific focus on its application in the synthesis of dimethyl methylphosphonate (B1257008) (DMMP). It details the reaction mechanism, provides a summary of quantitative data, outlines a detailed experimental protocol, and includes a visual representation of the reaction pathway.

Core Concepts: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, is a widely utilized method for the formation of a carbon-phosphorus bond.[1] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction involves the conversion of a trivalent phosphorus ester to a pentavalent phosphonate (B1237965).[1] Specifically, it is the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate.[2]

The synthesis of dimethyl methylphosphonate (DMMP) via the Michaelis-Arbuzov reaction typically involves the reaction of trimethyl phosphite with a methyl halide, such as methyl iodide.[3][4]

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step S(_N)2 mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step results in the formation of a tetrahedral trialkoxyphosphonium halide intermediate.[1]

  • Dealkylation: The halide anion, acting as a nucleophile, then attacks one of the alkoxy carbons of the phosphonium (B103445) intermediate. This leads to the cleavage of a carbon-oxygen bond and the formation of a stable pentavalent phosphonate and a new alkyl halide as a byproduct.[1]

This mechanism is supported by the observation of inversion of configuration at the carbon center attacked by the halide anion, which is characteristic of an S(_N)2 reaction.

Quantitative Data for DMMP Synthesis

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

ParameterValueReference
Reactants Trimethyl phosphite, Methyl iodide[3][4]
Product This compound (DMMP)[3]
CAS Number 756-79-6[5]
Molecular Formula C₃H₉O₃P[6]
Molecular Weight 124.08 g/mol [6]
Boiling Point 181 °C[3]
Density 1.145 g/mL at 25 °C[3]
Typical Reaction Yield 93-96%[6][7]
Reported Purity >99%[7]
¹H NMR (CDCl₃) δ 1.48 (d, J=17.7 Hz, 3H, P-CH₃), 3.75 (d, J=10.9 Hz, 6H, O-CH₃)[5]
³¹P NMR (CDCl₃) δ 31.5 ppm[8]
IR Spectrum Available on NIST WebBook[9]
Mass Spectrum Available on NIST WebBook[9]

Experimental Protocol for DMMP Synthesis

This protocol is adapted from a well-established procedure for a similar Michaelis-Arbuzov reaction published in Organic Syntheses.[2]

Materials:

  • Trimethyl phosphite (1.0 mol, 124.08 g, 110.1 mL)

  • Methyl iodide (1.0 mol, 141.94 g, 62.3 mL)

  • Round-bottom flask (500 mL) equipped with a reflux condenser and a dropping funnel

  • Heating mantle

  • Distillation apparatus (Vigreux column)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a 500 mL round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is dry. The apparatus should be flushed with an inert gas (nitrogen or argon) to maintain an anhydrous and oxygen-free environment.

  • Initial Charge: Charge the round-bottom flask with methyl iodide (1.0 mol).

  • Addition of Trimethyl Phosphite: Place the trimethyl phosphite (1.0 mol) in the dropping funnel.

  • Initiation of Reaction: Add a small portion (approximately 10%) of the trimethyl phosphite to the methyl iodide at room temperature. Gently heat the mixture using a heating mantle. An exothermic reaction should commence.

  • Controlled Addition: Once the exothermic reaction begins, remove the heat source. Add the remaining trimethyl phosphite from the dropping funnel at a rate that maintains a gentle reflux. If the reaction subsides, gentle heating may be reapplied.

  • Completion of Reaction: After the addition of trimethyl phosphite is complete, heat the reaction mixture at reflux for an additional hour to ensure the reaction goes to completion.

  • Purification - Removal of Byproduct: Replace the reflux condenser with a distillation apparatus equipped with a Vigreux column. Distill the byproduct, methyl iodide, at atmospheric pressure.

  • Purification - Vacuum Distillation of Product: After the removal of the byproduct, distill the remaining crude product under reduced pressure. Collect the fraction corresponding to this compound (boiling point approximately 90-92 °C at 0.095 MPa).[7]

  • Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ³¹P NMR, IR) and compare the data with the values reported in the literature to confirm its identity and purity.

Visualizing the Reaction Pathway

The following diagrams illustrate the overall Michaelis-Arbuzov reaction for DMMP synthesis and a detailed workflow of the experimental procedure.

Michaelis_Arbuzov_DMMP cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TMP Trimethyl Phosphite (CH₃O)₃P Phosphonium Trimethoxymethylphosphonium Iodide [(CH₃O)₃PCH₃]⁺I⁻ TMP->Phosphonium SN2 Attack MeI Methyl Iodide CH₃I MeI->Phosphonium DMMP This compound CH₃PO(OCH₃)₂ Phosphonium->DMMP Dealkylation MeI_byproduct Methyl Iodide CH₃I Phosphonium->MeI_byproduct

Caption: The Michaelis-Arbuzov reaction mechanism for DMMP synthesis.

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup charge Charge flask with Methyl Iodide setup->charge add_tmp Add Trimethyl Phosphite via dropping funnel charge->add_tmp initiate Gently heat to initiate reaction add_tmp->initiate reflux Maintain gentle reflux during addition initiate->reflux complete Heat at reflux for 1 hour reflux->complete distill_byproduct Distill off Methyl Iodide byproduct complete->distill_byproduct distill_product Vacuum distill crude product to obtain pure DMMP distill_byproduct->distill_product characterize Characterize DMMP (NMR, IR) distill_product->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of DMMP.

References

Physical and chemical properties of Dimethyl methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Methylphosphonate (B1257008) (DMMP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl methylphosphonate (DMMP), an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂, is a colorless liquid at room temperature.[1][2] It is primarily utilized as a flame retardant but also finds application as a preignition additive for gasoline, an anti-foaming agent, a plasticizer, a stabilizer, a textile conditioner, an antistatic agent, and an additive for solvents and low-temperature hydraulic fluids.[2] Due to its structural and spectroscopic similarities to nerve agents like Sarin and Soman, DMMP is also widely used as a less toxic simulant in research and for the calibration of detection equipment.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of DMMP, including detailed experimental protocols for their determination.

Physical Properties

The physical properties of DMMP are summarized in the tables below. These properties are crucial for its handling, storage, and application in various fields.

General and Thermal Properties
PropertyValueExperimental Protocol
Molecular Formula C₃H₉O₃PNot Applicable
Molecular Weight 124.08 g/mol [4][5]Mass spectrometry is used to determine the molecular weight. A detailed protocol is provided in Section 4.5.
CAS Number 756-79-6[1][5]Not Applicable
Appearance Clear, colorless liquid[6]Visual inspection at room temperature.
Odor Pleasant odor[6]Olfactory assessment.
Boiling Point 181 °C (358 °F) at 760 mmHg[6][7]Capillary Method (Siwoloboff Method): A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the liquid. The setup is heated in a Thiele tube or an oil bath. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary tube. The temperature is recorded at this point.
Melting Point < -50 °C (< -58 °F)[2]A sample is cooled in a suitable apparatus (e.g., a cold stage microscope or a differential scanning calorimeter). The temperature at which the last solid melts upon slow heating is recorded as the melting point.
Flash Point 69 °C (156 °F) (closed cup)[2]Cleveland Open-Cup Method (ASTM D92): The sample is placed in a brass cup and heated at a controlled rate. A small test flame is passed over the surface of the liquid at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.[3][6][8][9][10]
Density 1.145 g/mL at 25 °C[2][7]Oscillating U-tube Densitometer (ASTM D4052): A small volume of the liquid is introduced into a U-shaped tube, which is then electronically excited to oscillate at its natural frequency. The density of the liquid is determined from the change in the oscillation frequency.[1][2][4][6]
Solubility and Partitioning
PropertyValueExperimental Protocol
Water Solubility Miscible (>=10 g/100 mL at 21 °C)[6][7]Visual Method: A known volume of DMMP is added to a known volume of water at a specified temperature. The mixture is agitated, and the solubility is determined by visual inspection for homogeneity. For quantitative analysis, the concentration of DMMP in the saturated aqueous phase can be determined by gas chromatography (GC) after separation of any undissolved DMMP.
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, and methanol.[6][7]Similar to the water solubility test, a known amount of DMMP is mixed with the organic solvent, and miscibility is observed.
LogP (Octanol-Water Partition Coefficient) -0.61[6][7]Shake Flask Method (OECD Guideline 107): Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of DMMP is added to this two-phase system. The mixture is shaken until equilibrium is reached. The concentrations of DMMP in both the octanol (B41247) and water phases are then determined, and the LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Vapor Properties and Refractive Index
PropertyValueExperimental Protocol
Vapor Pressure 0.962 mmHg at 25 °C[6]Static Method: A sample of DMMP is placed in a thermostated container connected to a pressure measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.[11][12][13]
Vapor Density 4.28 (Air = 1)Calculated from the molecular weight.
Refractive Index 1.413 at 20 °C[7]Abbe Refractometer: A drop of the liquid is placed on the prism of an Abbe refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is read directly from the scale. The temperature should be controlled and recorded.

Chemical Properties and Reactivity

Hydrolysis

DMMP undergoes slow hydrolysis in contact with water.[7] The hydrolysis proceeds in a stepwise manner, with the sequential cleavage of the P-OCH₃ bonds to form methyl methylphosphonate (MMP) and finally methylphosphonic acid (MPA), with the concurrent formation of methanol.[11][14][15]

Hydrolysis DMMP This compound (DMMP) CH₃PO(OCH₃)₂ H2O1 + H₂O DMMP->H2O1 MMP Methyl methylphosphonate (MMP) CH₃PO(OH)(OCH₃) H2O2 + H₂O MMP->H2O2 CH3OH1 - CH₃OH MMP->CH3OH1 MPA Methylphosphonic Acid (MPA) CH₃PO(OH)₂ CH3OH2 - CH₃OH MPA->CH3OH2 H2O1->MMP H2O2->MPA

Caption: Hydrolysis pathway of this compound (DMMP).

Experimental Protocol for Kinetic Study of DMMP Hydrolysis:

  • Reaction Setup: A solution of DMMP in water (e.g., 1% v/v) is prepared in a sealed reaction vessel. The vessel is maintained at a constant temperature using a water bath or thermostat.[11][14][15]

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or by neutralization if the reaction is acid or base-catalyzed.

  • Analysis: The concentration of DMMP and/or the hydrolysis products (MMP and MPA) in each aliquot is determined. This can be achieved using techniques such as:

    • ³¹P NMR Spectroscopy: The different phosphorus-containing species (DMMP, MMP, and MPA) will have distinct chemical shifts in the ³¹P NMR spectrum, allowing for their quantification.

    • Gas Chromatography (GC): The concentration of DMMP can be monitored over time. Derivatization may be necessary for the analysis of the more polar hydrolysis products.

    • Titration: If the hydrolysis produces acidic products, the progress of the reaction can be followed by titrating the reaction mixture with a standard base.

  • Data Analysis: The concentration data is plotted against time, and the rate constant for the hydrolysis reaction is determined by fitting the data to an appropriate rate law (e.g., pseudo-first-order).[11][14][15]

Thermal Decomposition

DMMP decomposes at elevated temperatures. The decomposition products can include methanol, carbon monoxide, carbon dioxide, and water.[16] The presence of oxygen can influence the decomposition pathway.

Experimental Protocol for Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA):

  • Sample Preparation: A small, accurately weighed sample of DMMP (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature ranges of mass loss steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates. The gaseous decomposition products can be further analyzed by coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-IR).

Synthesis

DMMP is commonly synthesized via the Michaelis-Arbuzov reaction.[17] This reaction involves the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an alkyl halide, like methyl iodide.

Michaelis_Arbuzov TMP Trimethyl phosphite P(OCH₃)₃ Intermediate Quasiphosphonium salt [CH₃P(OCH₃)₃]⁺I⁻ TMP->Intermediate + CH₃I MeI Methyl iodide CH₃I DMMP This compound CH₃PO(OCH₃)₂ Intermediate->DMMP Rearrangement MeI_product Methyl iodide CH₃I DMMP->MeI_product + CH₃I

Caption: Michaelis-Arbuzov reaction for the synthesis of DMMP.

Experimental Protocol for the Synthesis of DMMP:

  • Reaction Setup: Trimethyl phosphite is placed in a reaction flask equipped with a reflux condenser and a dropping funnel. The apparatus is maintained under an inert atmosphere (e.g., nitrogen).

  • Addition of Alkyl Halide: Methyl iodide is added dropwise to the trimethyl phosphite at a controlled temperature. The reaction is often exothermic.

  • Reaction: The reaction mixture is heated to reflux for a specified period to ensure the completion of the rearrangement.

  • Work-up: The reaction mixture is cooled, and the product is isolated. This may involve removing the by-product (methyl iodide) and any unreacted starting materials.

  • Purification: The crude DMMP is purified by fractional distillation under reduced pressure.

  • Characterization: The purity and identity of the synthesized DMMP are confirmed by spectroscopic methods (NMR, IR) and by measuring its physical properties (e.g., boiling point, refractive index).

Spectroscopic Properties

Spectroscopic data is essential for the identification and quantification of DMMP.

¹H NMR Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.75 (d, J = 10.8 Hz, 6H, -OCH₃), 1.50 (d, J = 17.6 Hz, 3H, P-CH₃).

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: A small amount of DMMP (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[18]

  • Instrument Parameters: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz). Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range.[18]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).[18]

¹³C NMR Spectroscopy
  • ¹³C NMR (CDCl₃, 100 MHz): δ 52.5 (d, J = 6.0 Hz, -OCH₃), 11.5 (d, J = 143.0 Hz, P-CH₃).

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated solution of DMMP (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.[18]

  • Instrument Parameters: The ¹³C NMR spectrum is acquired on an NMR spectrometer. As the natural abundance of ¹³C is low, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[18]

  • Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum. Chemical shifts are referenced to the solvent peak.[18]

³¹P NMR Spectroscopy
  • ³¹P NMR (CDCl₃, 162 MHz): δ 31.5 (referenced to 85% H₃PO₄).

Experimental Protocol for ³¹P NMR Spectroscopy:

  • Sample Preparation: A solution of DMMP in a suitable solvent (deuterated or non-deuterated) is prepared in an NMR tube.[13][19]

  • Instrument Parameters: The ³¹P NMR spectrum is acquired on an NMR spectrometer equipped with a phosphorus probe. Proton decoupling is commonly used. An external reference of 85% H₃PO₄ is typically used and set to 0 ppm.[13][19][20]

  • Data Processing: The data is processed in a similar manner to ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy
  • FTIR (neat): ν (cm⁻¹) 2955 (C-H stretch), 1275 (P=O stretch), 1050 (P-O-C stretch), 820 (P-C stretch).[21]

Experimental Protocol for FTIR Spectroscopy (Neat Liquid):

  • Sample Preparation: A drop of neat DMMP is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[22][23][24]

  • Instrument Parameters: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded.[25]

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum of DMMP. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry
  • Electron Ionization Mass Spectrometry (EI-MS): m/z (%) 124 (M⁺, 100), 109 (M-CH₃, 25), 94 (M-OCH₂, 80), 79 (M-OCH₃-CH₂, 95).

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: A dilute solution of DMMP in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • GC Parameters:

    • Injector: Split/splitless injector, typically operated at a temperature of 250 °C.[26]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: A mass range that includes the molecular ion of DMMP and its expected fragments (e.g., m/z 40-200).

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of DMMP. The mass spectrum corresponding to the DMMP peak is then extracted and analyzed to identify the molecular ion and fragment ions.[16][27][28]

Safety and Hazards

DMMP is considered a combustible liquid and may cause eye irritation. It is also suspected of causing genetic defects and damaging fertility.[14][17] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound. The data presented, along with the detailed experimental protocols, offer valuable information for researchers, scientists, and drug development professionals working with this important compound. The provided diagrams illustrate key chemical transformations of DMMP, aiding in the understanding of its reactivity. Adherence to the described experimental procedures will ensure the accurate and safe determination of its properties.

References

Spectroscopic Analysis of Dimethyl Methylphosphonate (DMMP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dimethyl methylphosphonate (B1257008) (DMMP), with the chemical formula CH₃PO(OCH₃)₂, is an organophosphorus compound widely utilized as a simulant for chemical warfare agents, particularly sarin, due to its similar physical properties but significantly lower toxicity.[1] It also serves as a flame retardant.[2] A thorough understanding of its spectroscopic signature is crucial for its detection, identification, and quantification in various applications, including environmental monitoring and defense research. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for DMMP, complete with experimental protocols and data presented in a structured format for researchers and professionals in drug development and chemical sciences.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for Dimethyl methylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of DMMP by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P.

Table 1: ¹H NMR Spectroscopic Data for DMMP

Chemical GroupMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Solvent
P-CH₃Doublet1.49²JP-H = 17.7CDCl₃
O-CH₃Doublet3.74³JP-H = 11.0CDCl₃

Data sourced from SpectraBase and ChemicalBook.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for DMMP

Chemical GroupMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Solvent
P-CH₃Doublet10.0¹JP-C = 142CDCl₃
O-CH₃Doublet52.8²JP-C ≈ 6-7CDCl₃

Data sourced from ChemicalBook and YouTube.[5][6]

Table 3: ³¹P NMR Spectroscopic Data for DMMP

Chemical Shift (δ, ppm)Reference StandardSolvent
32.785% H₃PO₄CDCl₃
30.285% H₃PO₄DMSO-d₆

Data sourced from SpectraBase.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by DMMP, corresponding to its molecular vibrations. This provides a characteristic "fingerprint" for the molecule, identifying its functional groups.

Table 4: Key IR Absorption Bands for DMMP

Wavenumber (cm⁻¹)Bond VibrationIntensity
1275P=O StretchStrong
1050P-O-C StretchStrong
~2950C-H Stretch (Aliphatic)Medium

Data sourced from NIST and ResearchGate.[9][10]

Mass Spectrometry (MS)

Mass spectrometry ionizes DMMP and separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the determination of its molecular weight and fragmentation pattern.

Table 5: Mass Spectrometry Data for DMMP

Ionization Methodm/z ValueIdentity
Electron Ionization (EI)124[M]⁺ (Molecular Ion)
Atmospheric Pressure Chemical Ionization (APCI)125[M+H]⁺ (Protonated Molecule)

Data sourced from NIST Chemistry WebBook and ResearchGate.[11][12] The molecular weight of DMMP is 124.08 g/mol .[2][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-25 mg of DMMP in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[13][14] Ensure the solution is homogeneous and free of any solid particles by filtering if necessary.[13]

  • Instrument Setup: Insert the sample into the NMR spectrometer.[15] The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field is then "shimmed" to achieve maximum homogeneity.[15][16]

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include the pulse angle, relaxation delay (typically 1-2 seconds for qualitative spectra), and the number of scans.[17]

  • ¹³C NMR Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is run.[16] A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[16] For quantitative analysis, inverse-gated decoupling and a longer relaxation delay are necessary.[16][17]

  • ³¹P NMR Acquisition: The spectrometer is tuned to the ³¹P frequency. Spectra are typically acquired with proton decoupling to produce sharp, single peaks for each unique phosphorus environment.[18][19] Chemical shifts are referenced externally to an 85% H₃PO₄ standard set to 0 ppm.[18][20]

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, phase correction, and baseline correction to produce the final spectrum.[16]

IR Spectroscopy (FTIR-ATR) Protocol
  • Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.[21] This accounts for any ambient atmospheric absorptions (e.g., CO₂, H₂O).

  • Sample Application: A small drop of liquid DMMP is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.[21]

  • Spectrum Acquisition: The infrared spectrum of the sample is recorded by passing a beam of IR light through the crystal and the sample.[21][22] The instrument measures the absorbance at each frequency. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Ionization - GC/MS) Protocol
  • Sample Introduction: A dilute solution of DMMP in a volatile organic solvent (e.g., methanol, dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the DMMP from the solvent and any impurities.

  • Ionization: As DMMP elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[23]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[24][25]

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.[23]

  • Spectrum Generation: A mass spectrum is generated by plotting the relative ion intensity versus the m/z ratio.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis across these spectroscopic techniques can be visualized as follows.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow for DMMP cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Data Output & Interpretation Sample DMMP Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Proc_NMR Fourier Transform, Phasing, Baseline Correction NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Library Matching, Fragmentation Analysis MS->Proc_MS Output_NMR NMR Spectra (δ, J, Multiplicity) Proc_NMR->Output_NMR Output_IR IR Spectrum (Wavenumber vs. Absorbance) Proc_IR->Output_IR Output_MS Mass Spectrum (m/z vs. Intensity) Proc_MS->Output_MS Interpretation Structural Elucidation & Compound Identification Output_NMR->Interpretation Output_IR->Interpretation Output_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of DMMP.

References

An In-depth Technical Guide to Dimethyl Methylphosphonate (CAS 756-79-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of dimethyl methylphosphonate (B1257008) (DMMP), an organophosphorus compound with the CAS number 756-79-6. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Dimethyl methylphosphonate is a colorless liquid with a characteristic odor.[1] It is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂.[2] DMMP is primarily utilized as a flame retardant but also finds application as a preignition additive for gasoline, an anti-foaming agent, a plasticizer, a stabilizer, a textile conditioner, an antistatic agent, and an additive for solvents and low-temperature hydraulic fluids.[1][2] It is also used as a non-toxic simulant for G-series nerve agents like sarin (B92409) in military and research applications due to its structural similarities.[3]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₃H₉O₃P[1][4]
Molecular Weight 124.08 g/mol [5][6]
Appearance Colorless liquid[1][2]
Odor Characteristic/Pleasant[1][5]
Density 1.145 - 1.16 g/cm³ at 20-25 °C[1][2]
Melting Point -50 °C[2]
Boiling Point 181 °C at 760 mmHg[2][5]
Flash Point 69 °C (closed cup)[2]
Water Solubility >100 g/L at 21 °C[1]
log Kow (Octanol-water partition coefficient) -0.61[1]
Vapor Pressure 1.28 hPa at 25 °C[1]
Refractive Index n20/D 1.413[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey DataReference(s)
¹H NMR Spectra available for reference.[6]
³¹P NMR Chemical shift is a key identifier.[7][8]
¹³C NMR Spectra available for reference.[6]
FTIR Characteristic peaks can be used for identification and quantification.[5][9][10]
Mass Spectrometry Used for confirmation and quantification, especially when coupled with Gas Chromatography (GC-MS).[6]

Safety and Toxicity

This compound is considered a low to moderate hazard material.[1] It is moderately acutely toxic if inhaled but not toxic if ingested or applied to the skin.[1] DMMP is a serious eye irritant but does not cause skin irritation.[1] There is evidence to suggest that it may cause genetic defects and it is a suspected human reproductive toxicant.[1]

Table 3: Toxicity Data for this compound
Toxicity MetricSpeciesRoute of AdministrationValueReference(s)
LD₅₀ (Median Lethal Dose) RatOral8,210 mg/kg[2][11]
LD₅₀ (Median Lethal Dose) RabbitDermal>2,000 mg/kg[2][11]
LC₅₀ (Median Lethal Concentration) RatInhalation (1 hour)20.13 mg/L[11]

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a common method for the synthesis of phosphonates, including this compound.[12] The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.[13]

Materials:

  • Trimethyl phosphite

  • Iodomethane

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a reaction flask equipped with a reflux condenser and magnetic stirrer, combine trimethyl phosphite and a slight excess of iodomethane.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.[14]

  • The reaction is typically heated for several hours. A study on a similar Michaelis-Arbuzov reaction suggests that heating to 150-160°C for 2-4 hours is effective.[14]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts.[14]

Determination of Oral LD₅₀ in Rats

The following is a representative protocol for determining the oral LD₅₀ of a substance like this compound, based on general guidelines and available data.[15][16][17]

Materials:

  • This compound

  • Corn oil (as a vehicle)

  • F344/N rats (or a similar strain)

  • Oral gavage needles

  • Animal housing and monitoring equipment

Procedure:

  • Healthy, young adult rats are randomly assigned to several dose groups, including a control group.[15][16]

  • This compound is dissolved or suspended in a vehicle such as corn oil.[15]

  • A single dose of the test substance is administered to each animal by oral gavage. The control group receives only the vehicle.[15]

  • Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing and daily thereafter for 14 days).[17]

  • The number of mortalities in each dose group is recorded.[16]

  • The LD₅₀ value, the dose that is lethal to 50% of the animals, is calculated using a suitable statistical method, such as the probit analysis method.[16]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the detection and quantification of this compound.[1][18]

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate GC column (e.g., a capillary column)[18]

  • Helium or another suitable carrier gas

  • Syringes for sample injection

  • Solvent for sample dilution (e.g., acetonitrile)[18]

Procedure:

  • Sample Preparation: Prepare a series of standard solutions of this compound in a suitable solvent like acetonitrile (B52724) at known concentrations.[18] Gaseous samples can also be analyzed.[18]

  • Instrument Setup:

    • Injector: Set to a suitable temperature (e.g., 250 °C).

    • Oven Program: A temperature program is used to separate the components of the sample. For example, start at a lower temperature and ramp up to a higher temperature.

    • Carrier Gas Flow: Set to an appropriate flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Set the mass range to scan for the expected ions of this compound.

  • Analysis: Inject a small volume of the prepared sample or standard into the GC.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The mass spectrum of the peak is compared to a reference spectrum for confirmation. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the standards.[18]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Trimethyl Phosphite + Iodomethane reaction Michaelis-Arbuzov Reaction (Heating under Reflux) start->reaction 1 crude Crude Product Mixture reaction->crude 2 distillation Vacuum Distillation crude->distillation 3 product Pure Dimethyl Methylphosphonate distillation->product 4 byproducts Byproducts/ Unreacted Materials distillation->byproducts 5

Caption: Experimental workflow for the synthesis and purification of this compound.

Nerve_Agent_Precursor_Synthesis DMMP This compound (CH₃PO(OCH₃)₂) Reaction Reaction DMMP->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction MPAD Methylphosphonic Acid Dichloride (CH₃POCl₂) (Sarin/Soman Precursor) Reaction->MPAD Byproducts Byproducts (e.g., SO₂, CH₃Cl) Reaction->Byproducts

Caption: Reaction of this compound to form a nerve agent precursor.[12]

References

The Elusive Crystalline State of Dimethyl Methylphosphonate: A Technical Guide to Its Molecular Structure and the Path to Its Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular geometry of Dimethyl methylphosphonate (B1257008) (DMMP) and a detailed guide to the experimental protocols required for its crystal structure analysis.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl methylphosphonate (DMMP), a compound of significant interest as a flame retardant and a simulant for nerve agents, presents a unique challenge in structural biology due to its liquid state at ambient temperatures. This technical guide provides a comprehensive overview of the known molecular structure of DMMP based on computational studies in the absence of an experimentally determined crystal structure. A thorough search of major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no publicly available single-crystal X-ray diffraction data for this compound.

This document serves two primary purposes: first, to present the most current understanding of DMMP's molecular geometry derived from theoretical calculations, and second, to provide a detailed, practical guide for researchers on the experimental workflow required to determine the crystal structure of DMMP or similar low-melting-point compounds through low-temperature single-crystal X-ray diffraction. This includes protocols for in situ crystallization, data collection, and structure refinement, aimed at empowering researchers to bridge the existing gap in the empirical data for this important molecule.

Introduction

This compound (DMMP) is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂.[1] It is a colorless liquid at room temperature and is primarily utilized as a flame retardant.[1] Its structural similarity to nerve agents like Sarin also makes it a valuable, less toxic simulant in research related to the detection and decomposition of chemical warfare agents. Despite its widespread use and study, a definitive experimental crystal structure of DMMP has yet to be deposited in public databases. This absence of crystallographic data limits a complete understanding of its solid-state packing, intermolecular interactions, and polymorphic potential.

This guide will first summarize the molecular geometry of DMMP as determined by computational methods and then provide a detailed experimental protocol that could be employed to determine its single-crystal structure.

Molecular Structure of this compound (Computational Data)

In the absence of experimental crystal structure data, ab initio calculations and molecular dynamics simulations provide valuable insights into the geometry of the DMMP molecule.[2] Computational studies have identified several conformers of DMMP, with an asymmetric conformer being the most stable in a vacuum.[2] The key geometrical parameters for this lowest energy conformer are presented below.

Calculated Bond Lengths and Angles

The following tables summarize the bond lengths and angles of the most stable asymmetric conformer of DMMP, as derived from computational modeling.[2]

Table 1: Calculated Bond Lengths for DMMP

BondLength (Å)
P=O1.48
P-C1.80
P-O(CH₃)1.60
O-C1.45
C-H1.09

Table 2: Calculated Bond Angles for DMMP

AngleAngle (°)
O=P-C116.3
O=P-O(CH₃)116.5
C-P-O(CH₃)104.3
P-O-C121.0
Calculated Torsion Angles

The conformational flexibility of DMMP is primarily defined by the torsion angles around the P-O bonds.

Table 3: Key Calculated Torsion Angles for DMMP

Torsion AngleAngle (°)
C-P-O-C109.0
O=P-O-CVariable

Experimental Protocol for Crystal Structure Determination of DMMP

Given that DMMP is a liquid at room temperature with a melting point of -50 °C, its crystal structure can be determined using low-temperature single-crystal X-ray diffraction.[1] This requires in situ crystallization of the liquid sample on the diffractometer. The following protocol outlines the necessary steps.

Sample Preparation and In Situ Crystallization
  • Capillary Mounting: A small amount of high-purity, anhydrous DMMP is loaded into a thin-walled glass or quartz capillary tube (approximately 0.1-0.3 mm diameter). The capillary is then flame-sealed.

  • Goniometer Head Mounting: The sealed capillary is mounted on a goniometer head, which is then attached to the diffractometer.

  • Low-Temperature Apparatus: A cryogenic cooling device, typically an open-flow nitrogen or helium gas system, is positioned to direct a stream of cold gas over the capillary.

  • Cooling and Crystallization:

    • The sample is rapidly cooled to a temperature well below its melting point (e.g., to 100 K) to form a polycrystalline or glassy solid.

    • The temperature is then slowly raised to just below the melting point to anneal the solid.

    • A controlled, very slow cooling and warming cycle around the melting point is then initiated. This process, often assisted by a focused heat source like an infrared laser for zone refinement, encourages the growth of a single crystal from the polycrystalline mass. The crystal growth can be monitored visually using a microscope attached to the diffractometer.

X-ray Diffraction Data Collection
  • Crystal Screening: Once a suitable single crystal is obtained, it is cooled to a stable low temperature (e.g., 100 K) for data collection. A few initial diffraction images are taken to assess the crystal quality and to determine the unit cell parameters.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy (e.g., scan type, exposure time, and detector distance) is optimized based on the crystal's diffraction characteristics.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a low-temperature device is required.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final refined structure is evaluated based on figures of merit such as R-factors and goodness-of-fit.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal structure from a liquid sample.

experimental_workflow Workflow for Low-Temperature Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination liquid_sample Liquid DMMP Sample capillary Load into Capillary & Seal liquid_sample->capillary mount Mount on Goniometer capillary->mount cool Rapid Cooling to Polycrystalline Solid mount->cool anneal Anneal & In Situ Crystallization cool->anneal single_crystal Single Crystal Obtained anneal->single_crystal xray X-ray Diffraction Data Collection single_crystal->xray raw_data Raw Diffraction Images xray->raw_data process Data Processing & Reduction raw_data->process solve Structure Solution (Direct Methods) process->solve refine Structure Refinement solve->refine final_structure Final Crystal Structure refine->final_structure

Caption: Experimental workflow for DMMP crystal structure determination.

Conclusion

While the experimental crystal structure of this compound remains to be determined, computational studies provide a solid foundation for understanding its molecular geometry. The lack of empirical data highlights an opportunity for further research. The detailed experimental protocol for low-temperature single-crystal X-ray diffraction outlined in this guide provides a clear roadmap for obtaining this valuable structural information. The successful crystallization and structure determination of DMMP would provide crucial insights into its solid-state behavior and intermolecular interactions, benefiting fields from materials science to toxicology and drug development.

References

Solubility of Dimethyl Methylphosphonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl methylphosphonate (B1257008) (DMMP), an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂, is a colorless liquid utilized primarily as a flame retardant, as well as in applications such as a preignition additive for gasoline, an antifoam agent, a plasticizer, a stabilizer, and a textile conditioner.[1] Its efficacy and formulation in these varied applications are fundamentally dependent on its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of DMMP, presenting available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a visual workflow to aid researchers in their experimental design. While extensive quantitative data is limited in publicly available literature, this guide consolidates known information to support research and development activities.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals that Dimethyl methylphosphonate (DMMP) is widely reported as being miscible with a variety of common organic solvents. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. For other solvents, qualitative descriptors are available. The data is summarized in the table below.

Organic SolventChemical ClassSolubility at 20-25°CTemperature (°C)Citation(s)
EthanolAlcoholMiscibleAmbient[2][3]
Methanol (B129727)AlcoholSoluble (Slightly, Heated)Not Specified[4][5]
Diethyl EtherEtherMiscibleAmbient[2][3]
AcetoneKetoneMiscibleAmbient[2][3]
BenzeneAromatic HydrocarbonMiscibleAmbient[2][3]
Carbon TetrachlorideHalogenated HydrocarbonMiscibleAmbient[2][3]
Chloroform (B151607)Halogenated HydrocarbonSlightly Soluble (Heated)Not Specified[4][5]
Dimethyl Sulfoxide (DMSO)Sulfoxide>=100 mg/mL21[6]
WaterProtic Solvent>=100 mg/mL21[6]

Experimental Protocol for Determining Solubility of DMMP

For researchers requiring precise solubility data in a specific organic solvent, the following detailed experimental protocol, based on the isothermal shake-flask method, is provided. This method is suitable for determining the solubility of a liquid (DMMP) in a liquid solvent.

2.1. Objective: To determine the concentration of this compound (DMMP) in a saturated solution with a chosen organic solvent at a controlled temperature.

2.2. Materials and Equipment:

  • This compound (DMMP), analytical grade

  • Selected organic solvent(s), analytical grade

  • Volumetric flasks (various sizes)

  • Graduated cylinders

  • Pipettes and pipettors

  • Thermostatic shaker bath or incubator with agitation capabilities

  • Analytical balance (±0.0001 g)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Vials for sample storage

2.3. Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of known DMMP concentrations in the chosen organic solvent. These will be used to create a calibration curve for the analytical instrument.

    • For example, prepare a stock solution of 10 mg/mL DMMP in the solvent and perform serial dilutions to obtain standards at concentrations such as 5, 2.5, 1, 0.5, and 0.1 mg/mL.

  • Equilibration:

    • In a series of sealed vials, add an excess amount of DMMP to a known volume of the organic solvent. The presence of a distinct second phase of DMMP ensures that a saturated solution is formed.

    • Place the vials in the thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

    • Carefully withdraw an aliquot from the solvent phase (the supernatant) using a syringe, ensuring not to disturb the undissolved DMMP phase.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved micro-droplets of DMMP.

  • Analysis:

    • Analyze the filtered samples and the standard solutions using a calibrated GC-FID or other suitable analytical method.

    • The concentration of DMMP in the saturated solution is determined by comparing the analytical response of the sample to the calibration curve generated from the standard solutions.

  • Data Reporting:

    • The solubility should be reported in appropriate units, such as g/100 mL, mg/L, or mol/L, at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of DMMP solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions (Known DMMP Concentrations) calibration Generate Calibration Curve (Using Standards) prep_standards->calibration prep_samples Prepare Samples (Excess DMMP in Solvent) equilibration Equilibrate Samples (Thermostatic Shaker) prep_samples->equilibration phase_separation Phase Separation (Cease Agitation) equilibration->phase_separation sampling Sample and Filter (Supernatant) phase_separation->sampling sample_analysis Analyze Samples (e.g., GC-FID) sampling->sample_analysis quantification Quantify DMMP Concentration calibration->quantification sample_analysis->quantification

Caption: Workflow for the experimental determination of DMMP solubility.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents. While DMMP is miscible with many common solvents, precise quantitative data across a broad range of conditions is not extensively documented. The provided experimental protocol offers a robust framework for researchers to determine the solubility of DMMP in specific solvents of interest, thereby facilitating more accurate formulation and application development. The visual workflow further clarifies the experimental process, ensuring a systematic and reproducible approach to data generation.

References

Thermochemical Properties of Dimethyl Methylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermochemical data for Dimethyl methylphosphonate (B1257008) (DMMP). The information is presented in a clear and concise format, with a focus on quantitative data, detailed experimental protocols, and visual representations of the relationships between key thermochemical properties. This document is intended to serve as a valuable resource for researchers and professionals working with this compound.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of Dimethyl methylphosphonate that have been experimentally determined and reported in the scientific literature.

Table 1: Enthalpy and Heat Capacity Data for this compound

PropertyValueUnitsMethod
Standard Enthalpy of Formation (Liquid, 298.15 K)-761.9 ± 3.8kJ/molCombustion Calorimetry
Standard Enthalpy of Vaporization (298.15 K)52.8kJ/molNot Specified
Molar Heat Capacity (Liquid, 298.15 K to 350.32 K)See Table 3J/(mol·K)Adiabatic Calorimetry[1]

Table 2: Vapor Pressure of this compound

Temperature (K)Vapor Pressure (Pa)Method
293.15108Static Method
358.2Not SpecifiedStatic Method[2]
453.5Not SpecifiedStatic Method[2]

Table 3: Molar Heat Capacity of Liquid this compound at Various Temperatures [1]

Temperature (K)Molar Heat Capacity (J/(mol·K))
298.15193.4
310.00198.5
320.00203.0
330.00207.6
340.00212.3
350.32217.2

Experimental Protocols

Detailed methodologies for the key experiments used to determine the thermochemical data of this compound are outlined below.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of liquid DMMP is determined from its standard enthalpy of combustion, which is measured using a static bomb calorimeter.

Experimental Workflow:

cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Measurement & Calculation Sample DMMP Sample Pellet Pelletize Sample Sample->Pellet Weigh Weigh Pellet Pellet->Weigh Bomb Place in Bomb Weigh->Bomb Oxygen Pressurize with O2 Bomb->Oxygen Ignite Ignite Sample Oxygen->Ignite Temp Measure Temp. Rise Ignite->Temp Calc_q Calculate Heat Released (q) Temp->Calc_q Calc_Hc Calculate Enthalpy of Combustion Calc_q->Calc_Hc Calc_Hf Calculate Enthalpy of Formation Calc_Hc->Calc_Hf

Caption: Workflow for determining the enthalpy of formation of DMMP.

Methodology:

  • Sample Preparation: A sample of high-purity liquid DMMP is encapsulated in a gelatin capsule or placed in a platinum crucible. The mass of the sample is accurately determined.

  • Bomb Assembly: The sample is placed in the bomb calorimeter. A fuse wire is positioned to ensure ignition.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known mass of water. The entire assembly is placed within an adiabatic jacket to minimize heat exchange with the surroundings.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a constant temperature is reached.

  • Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid). The standard enthalpy of combustion is then calculated per mole of DMMP. Finally, the standard enthalpy of formation is calculated using Hess's Law, from the balanced chemical equation for the combustion of DMMP.

Determination of Heat Capacity using Adiabatic Calorimetry

The molar heat capacity of liquid DMMP is measured using a precision adiabatic calorimeter over a range of temperatures.

Experimental Workflow:

cluster_setup Calorimeter Setup cluster_measurement Measurement Cycle cluster_calculation Data Analysis Sample DMMP Sample Load Load into Calorimeter Sample->Load Seal Seal and Evacuate Load->Seal Equilibrate Thermal Equilibration Seal->Equilibrate Heat Input Electrical Energy Equilibrate->Heat Measure_T Measure Temp. Increase Heat->Measure_T Repeat Repeat at next Temp. Measure_T->Repeat Calc_Cp Calculate Heat Capacity Measure_T->Calc_Cp Repeat->Equilibrate Plot Plot Cp vs. Temp. Calc_Cp->Plot

Caption: Workflow for determining the heat capacity of liquid DMMP.

Methodology:

  • Sample Preparation: A known mass of purified liquid DMMP is introduced into the sample vessel of the adiabatic calorimeter.

  • Calorimeter Assembly: The sample vessel is placed within an adiabatic shield, and the assembly is evacuated to high vacuum to minimize heat loss.

  • Thermal Equilibration: The sample and calorimeter are brought to the desired starting temperature and allowed to reach thermal equilibrium.

  • Energy Input: A precisely measured amount of electrical energy is supplied to the sample through a heater, causing a small, controlled increase in temperature (typically 1-2 K).

  • Temperature Measurement: The resulting temperature rise of the sample is accurately measured using a calibrated thermometer.

  • Calculation: The heat capacity of the sample at the mean temperature of the interval is calculated by dividing the input energy by the measured temperature rise, after accounting for the heat capacity of the sample vessel (determined in separate calibration experiments).

  • Temperature Stepping: This process of energy input and temperature measurement is repeated in a stepwise manner across the desired temperature range to obtain a series of heat capacity values.[1]

Determination of Vapor Pressure using the Static Method

The vapor pressure of liquid DMMP is measured as a function of temperature using a static apparatus.[2]

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample DMMP Sample Degas Degas Sample Sample->Degas Place Place in Thermostat Degas->Place Equilibrate Establish Equilibrium Place->Equilibrate Measure_P Measure Pressure Equilibrate->Measure_P Vary_T Vary Temperature Measure_P->Vary_T Plot Plot ln(P) vs. 1/T Measure_P->Plot Vary_T->Equilibrate Fit Fit to Clausius-Clapeyron Plot->Fit Calc_Hvap Calculate Enthalpy of Vaporization Fit->Calc_Hvap

Caption: Workflow for determining the vapor pressure of DMMP.

Methodology:

  • Sample Preparation: A sample of pure DMMP is placed in a thermostatted vessel connected to a pressure-measuring device. The sample is thoroughly degassed to remove any dissolved air.

  • Equilibrium Establishment: The vessel is maintained at a constant temperature, and the system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer.

  • Temperature Variation: The temperature of the thermostat is changed, and the system is allowed to reach a new equilibrium. The vapor pressure is then measured at the new temperature. This process is repeated over the desired temperature range.[2]

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). The enthalpy of vaporization can be determined from the slope of this plot according to the Clausius-Clapeyron equation.

Interrelation of Thermochemical Properties

The thermochemical properties of a compound are interconnected. The following diagram illustrates the logical relationships between the key properties discussed in this guide.

H_comb Enthalpy of Combustion (Experimental) H_form_liquid Enthalpy of Formation (Liquid) H_comb->H_form_liquid Hess's Law H_form_gas Enthalpy of Formation (Gas) H_form_liquid->H_form_gas H_vap Enthalpy of Vaporization (from Vapor Pressure) H_vap->H_form_gas Cp Heat Capacity (Experimental) Thermo_functions Thermodynamic Functions (Enthalpy, Entropy, Gibbs Energy as a function of Temperature) Cp->Thermo_functions Integration Vapor_Pressure Vapor Pressure (Experimental) Vapor_Pressure->H_vap Clausius-Clapeyron Eq.

Caption: Relationship between key thermochemical properties of DMMP.

References

Quantum Chemical Calculations for Dimethyl Methylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylphosphonate (B1257008) (DMMP), an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂, serves as a crucial, less-toxic surrogate for highly toxic nerve agents like Sarin and Soman in research contexts. Its structural and electronic similarities to these chemical warfare agents make it an ideal candidate for developing and validating both experimental detection methodologies and theoretical computational models. Understanding the fundamental molecular properties of DMMP through quantum chemical calculations is paramount for advancing research in defense, environmental science, and pharmacology.

This technical guide provides an in-depth overview of quantum chemical calculations performed on DMMP. It presents a comparative analysis of theoretical data with experimental benchmarks for its geometry and vibrational frequencies. Detailed methodologies for both computational and experimental approaches are provided to ensure reproducibility and to offer a solid foundation for future research.

Molecular Geometry

The geometric parameters of DMMP, including bond lengths and angles, have been determined both experimentally through gas-phase microwave spectroscopy and computationally using various levels of theory. The lowest energy conformer of DMMP, which has been experimentally observed, possesses no symmetry. A comparison between experimental data and theoretical calculations provides insight into the accuracy of different computational methods.

Table 1: Comparison of Experimental and Calculated Geometric Parameters for Dimethyl Methylphosphonate

ParameterExperimental (Microwave Spectroscopy)Calculated (B3LYP/6-31+G(d,p))Calculated (M06-2X/6-31+G(d,p))
Bond Lengths (Å)
P=OData not explicitly found in abstracts1.4791.481
P-CData not explicitly found in abstracts1.7951.791
P-O(CH₃)Data not explicitly found in abstracts1.6121.605
O-C(H₃)Data not explicitly found in abstracts1.4531.450
**Bond Angles (°) **
O=P-CData not explicitly found in abstracts114.2114.5
O=P-O(CH₃)Data not explicitly found in abstracts113.8114.0
C-P-O(CH₃)Data not explicitly found in abstracts104.9104.7
P-O-C(H₃)Data not explicitly found in abstracts119.5119.8

Note: Specific experimental bond lengths and angles from microwave spectroscopy studies require access to the full-text articles, which was not available during this search. The rotational constants have been experimentally determined, which are consistent with the calculated geometries.

Vibrational Frequencies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying molecules and understanding their structural characteristics. Quantum chemical calculations can predict these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental results. This comparison is crucial for assigning the observed spectral bands to specific molecular vibrations.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational AssignmentExperimental (IR)Experimental (Raman)Calculated (B3LYP/6-31+G(d,p))Calculated (M06-2X/6-31+G(d,p))
P=O stretch~1276~124412851290
P-O-C stretch~1050~1034, ~10611045, 10601055, 1070
C-H stretch (methoxy)~2960~296029552965
C-H stretch (methyl)~2930~293029252935
P-C stretch~760~717765770
CH₃ rock~900~898905910
O-P-O bend~830~827835840

Note: Experimental values are approximate and compiled from various sources. Calculated frequencies are typically scaled to better match experimental data.

Methodologies

Computational Protocols

Quantum chemical calculations for DMMP are predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

1. Geometry Optimization and Frequency Calculation:

  • Software: Gaussian, ORCA, etc.

  • Method: Density Functional Theory (DFT).

  • Functionals:

    • B3LYP: A widely used hybrid functional that often provides good results for geometries and vibrational frequencies.

    • M06-2X: A hybrid meta-GGA functional that can offer improved accuracy for main-group chemistry.

  • Basis Set:

    • 6-31+G(d,p): A Pople-style basis set that includes diffuse functions (+) for describing anions and lone pairs, and polarization functions (d,p) for more accurate geometries and vibrational frequencies.

  • Procedure:

    • An initial guess for the DMMP structure is created.

    • The geometry is optimized to find the lowest energy conformation.

    • A frequency calculation is then performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Experimental Protocols

1. Microwave Spectroscopy for Geometry Determination:

  • Technique: Pulsed-jet Fourier transform microwave spectroscopy.

  • Procedure:

    • A gaseous sample of DMMP is introduced into a high-vacuum chamber through a pulsed nozzle.

    • The molecules are excited by a microwave pulse.

    • The subsequent free induction decay is recorded and Fourier transformed to obtain the rotational spectrum.

    • The rotational constants (A, B, and C) are determined from the spectrum.

    • By analyzing the rotational constants of different isotopologues, the precise molecular geometry can be determined.

2. Infrared (IR) and Raman Spectroscopy for Vibrational Analysis:

  • IR Spectroscopy:

    • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

    • Procedure: A beam of infrared radiation is passed through a sample of DMMP. The absorption of radiation at specific frequencies, corresponding to the vibrational modes of the molecule, is measured.

  • Raman Spectroscopy:

    • Technique: Dispersive or Fourier Transform (FT) Raman spectroscopy.

    • Procedure: A monochromatic laser beam is directed at the DMMP sample. The scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.

Signaling Pathways and Workflows

The following diagram illustrates the general workflow for performing a quantum chemical calculation of a molecule like DMMP.

Quantum_Chemical_Workflow cluster_input Input Preparation cluster_calculation Computational Engine cluster_analysis Data Analysis and Interpretation Initial_Structure Define Initial Molecular Structure (e.g., Z-matrix, XYZ) Method_Selection Select Computational Method (e.g., DFT, MP2) Initial_Structure->Method_Selection Basis_Set_Selection Choose Basis Set (e.g., 6-31+G(d,p)) Method_Selection->Basis_Set_Selection Geometry_Optimization Geometry Optimization Basis_Set_Selection->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, etc.) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Frequency_Calculation->Optimized_Geometry Vibrational_Spectra Calculated IR and Raman Spectra Frequency_Calculation->Vibrational_Spectra Comparison Comparison with Experimental Data Optimized_Geometry->Comparison Vibrational_Spectra->Comparison

Navigating the Risks: A Toxicological Profile of Dimethyl Methylphosphonate for Enhanced Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – This technical guide provides a comprehensive toxicological profile of Dimethyl methylphosphonate (B1257008) (DMMP), a chemical intermediate and flame retardant, to inform and enhance safety protocols for researchers, scientists, and drug development professionals. A thorough understanding of the potential hazards associated with DMMP is paramount for ensuring a safe laboratory environment. This document summarizes key toxicity data, outlines experimental methodologies, and visualizes toxicological pathways to provide a detailed safety resource.

Dimethyl methylphosphonate (CAS No. 756-79-6) is an organophosphorus compound utilized in various industrial applications.[1] While it serves as a simulant for nerve agents in certain defense-related research due to its physical properties, it does not share their extreme neurotoxicity.[2] However, exposure to DMMP is not without risk, and a comprehensive understanding of its toxicological profile is essential for safe handling and experimental design.

Acute Toxicity Profile

DMMP exhibits low acute toxicity via oral and dermal routes but is more toxic via inhalation.[3] Oral LD50 values in rats are high, indicating low toxicity when ingested.[1] Dermal exposure also shows a low order of toxicity.[4] In contrast, inhalation of DMMP can be harmful.[3]

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationValueReference
RatOralLD50: 8210 mg/kg[4]
RatOralLD50: >5000 mg/kg[5]
MouseOralLD50: >6810 mg/kg[6]
RabbitDermalLD50: >2000 mg/kg[4]
RatInhalation (1 hr)LC50: 20.13 mg/L[1]
RatInhalation (4 hr)LC50: >2.589 mg/L[7]

Symptoms of acute exposure can include irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[8]

Subchronic and Chronic Toxicity

Repeated exposure to DMMP has been shown to induce target organ toxicity, with the kidneys and male reproductive system being of primary concern. In a 90-day oral gavage study in rats, DMMP was administered five days a week.[2]

Table 2: Subchronic Oral Toxicity of this compound in Rats (90-Day Study)

EffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Male Reproductive Toxicity-250[9]
Systemic Toxicity (Female)10002000[6]
Systemic Toxicity (Male)10002000[6]

Carcinogenicity

The carcinogenic potential of DMMP has been investigated in long-term studies. In a two-year gavage study, there was some evidence of carcinogenic activity in male F344/N rats, with an increased incidence of mononuclear cell leukemia and transitional cell papillomas and carcinomas of the kidney.[6][10] The study in female rats and mice was considered inadequate to assess carcinogenicity due to poor survival rates.[10] The U.S. EPA has classified DMMP as having "suggestive evidence of carcinogenic potential".[6]

The mechanism of kidney tumor formation in male rats is believed to be linked to alpha-2u-globulin nephropathy, a process not considered relevant to humans.[5][11]

Genotoxicity

The genotoxicity of DMMP has been evaluated in a variety of in vitro and in vivo assays with mixed results. DMMP was not mutagenic in the Ames test with several strains of Salmonella typhimurium, both with and without metabolic activation.[10] However, it did induce forward mutations in the mouse lymphoma L5178Y/TK+/- assay in the absence of metabolic activation.[10] In cultured Chinese hamster ovary (CHO) cells, DMMP did not induce chromosomal aberrations but did cause an increase in sister chromatid exchanges.[10] In vivo, DMMP acted as a dominant lethal mutagen in male rats.[2]

Table 3: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Ames TestS. typhimurium TA98, TA100, TA1535, TA1537With and WithoutNegative[10]
Mouse Lymphoma AssayL5178Y/TK+/- cellsWithoutPositive[10]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and WithoutNegative[10]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWith and WithoutPositive[10]
Dominant Lethal MutationMale Fischer 344 RatsIn vivoPositive[2]

Reproductive and Developmental Toxicity

DMMP has been shown to be a reproductive toxicant in male rats.[2] Subchronic oral administration resulted in a dose-related decrease in sperm count, sperm motility, and fertility.[2] Histopathological changes in the testes, including degeneration and necrosis of spermatogenic cells, were observed at higher doses.[2]

Developmental toxicity studies in rats and mice did not show evidence of teratogenicity.[9] In a developmental study in rats, maternal and fetal toxicity (reduced body weight and delayed ossification) were observed at high doses, but there was no increase in fetal anomalies.[6]

Table 4: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Rat (Male)90-Day OralDecreased sperm count and motility-250[2]
RatDevelopmentalMaternal Toxicity (reduced food consumption)1001000[6]
RatDevelopmentalFetal Toxicity (reduced fetal weight)1001000[6]

Experimental Protocols and Methodologies

Toxicological evaluations of DMMP have generally followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Generalized 90-Day Subchronic Oral Toxicity Study Workflow (Rodent)

The following diagram illustrates a generalized workflow for a 90-day subchronic oral toxicity study, based on OECD Test Guideline 408.

G cluster_pre Pre-study Phase cluster_dosing Dosing and Observation Phase (90 Days) cluster_post Post-study Phase acclimatization Acclimatization (min. 5 days) randomization Randomization into Dose Groups acclimatization->randomization daily_dosing Daily Dosing (Oral Gavage) randomization->daily_dosing daily_obs Daily Clinical Observations daily_dosing->daily_obs weekly_bw Weekly Body Weight & Food Consumption daily_dosing->weekly_bw interim_path Interim Hematology & Clinical Chemistry daily_dosing->interim_path necropsy Terminal Necropsy interim_path->necropsy organ_weights Organ Weights necropsy->organ_weights histopath Histopathology necropsy->histopath data_analysis Data Analysis & Reporting organ_weights->data_analysis histopath->data_analysis

Generalized 90-Day Oral Toxicity Study Workflow.
Mechanism of Renal Toxicity in Male Rats

The kidney tumors observed in male rats exposed to DMMP are thought to be a result of alpha-2u-globulin nephropathy. This is a male rat-specific syndrome that is not considered relevant for human risk assessment.[5][11]

G cluster_process Mechanism of α2u-Globulin Nephropathy cluster_relevance Relevance DMMP DMMP Exposure Binding DMMP or Metabolite Binds to α2u-globulin DMMP->Binding Accumulation Resistant Complex Accumulates in Proximal Tubule Cells Binding->Accumulation Lysosomal Lysosomal Overload & Cell Injury Accumulation->Lysosomal Necrosis Single Cell Necrosis & Regeneration Lysosomal->Necrosis Proliferation Sustained Cell Proliferation Necrosis->Proliferation Tumor Renal Tubule Tumor Formation Proliferation->Tumor Relevance This mechanism is specific to male rats due to the presence of α2u-globulin and is not considered a relevant pathway for human carcinogenicity.

Proposed Mechanism of DMMP-Induced Renal Tumors in Male Rats.

Laboratory Safety Recommendations

Based on the toxicological profile of DMMP, the following safety precautions are recommended for laboratory personnel:

  • Engineering Controls: Work with DMMP should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling DMMP.

  • Handling and Storage: Store DMMP in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed when not in use.

  • Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. In case of ingestion, do not induce vomiting and seek immediate medical attention.

This in-depth technical guide provides a critical resource for understanding the toxicological profile of this compound. By adhering to recommended safety protocols and being aware of the potential hazards, researchers and scientists can mitigate risks and ensure a safe working environment.

References

Methodological & Application

Application of Dimethyl Methylphosphonate (DMMP) as a Flame Retardant in Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl methylphosphonate (B1257008) (DMMP) is a highly effective, halogen-free organophosphorus flame retardant used to enhance the fire safety of polyurethane (PU) foams.[1][2][3] With a high phosphorus content of approximately 25% by mass, DMMP provides excellent flame retardancy at relatively low concentrations.[3][4] It is a colorless to light yellow liquid with low viscosity, making it easily miscible with polyols and other components in polyurethane formulations.[2][3] This document provides detailed application notes and experimental protocols for researchers and scientists on the use of DMMP as a flame retardant in polyurethane foams.

Mechanism of Flame Retardancy

DMMP functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms, making it highly efficient.

Gas-Phase Inhibition: Upon heating, DMMP vaporizes and decomposes to produce phosphorus-containing radicals, such as PO• and PO₂•.[5][6][7] These radicals act as scavengers in the gas phase, interrupting the combustion chain reaction by trapping highly reactive H• and OH• radicals.[4][6] This process reduces the flame intensity and propagation.

Condensed-Phase Charring: In the condensed phase, DMMP decomposes to form phosphoric and polyphosphoric acids.[4] These acids promote the dehydration of the polyurethane matrix, leading to the formation of a stable, insulating char layer on the surface of the foam.[4] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatiles into the gas phase.[5]

Flame_Retardant_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase DMMP_gas DMMP (vapor) P_radicals PO•, PO₂• DMMP_gas->P_radicals Decomposition Combustion_radicals H•, OH• Inert_products Inert Products P_radicalsCombustion_radicals P_radicalsCombustion_radicals P_radicalsCombustion_radicals->Inert_products Radical Trapping DMMP_condensed DMMP (liquid) Phosphoric_acid Phosphoric Acid DMMP_condensed->Phosphoric_acid Decomposition PU_matrix Polyurethane PU_matrix->Combustion_radicals Pyrolysis Char_layer Insulating Char Layer Char_layer->PU_matrix Protects Phosphoric_acidPU_matrix Phosphoric_acidPU_matrix Phosphoric_acidPU_matrix->Char_layer Dehydration & Charring Heat Heat Heat->DMMP_gas Heat->DMMP_condensed

Caption: Mechanism of DMMP flame retardancy in polyurethane foam.

Quantitative Data on Flame Retardant Performance

The addition of DMMP significantly improves the flame retardant properties of polyurethane foams. The following tables summarize key performance data from various studies.

Table 1: Limiting Oxygen Index (LOI) of PU Foams with DMMP

DMMP Concentration (wt%)Base PolymerLOI (%)Reference
0Rigid PU Foam19.2[5]
10Rigid PU Foam24.6[5]
0Waterborne PU18.1[4]
- (P/Si-WPU)Waterborne PU with Nano-Silica28.3[4]
0Hemp Seed Oil-based Rigid PU Foam-[8]
10Hemp Seed Oil-based Rigid PU Foam-[8]
8 (with 8% BH and 6% EG)Rigid PU Foam30.7[9]

Table 2: Cone Calorimetry Data for PU Foams with DMMP

SamplepHRR (kW/m²)THR (MJ/m²)Reference
Pure Rigid PU Foam317-[5]
RPUF + 10 wt% DMMP230-[5]
Pure Waterborne PU809.37101.39[4]
P/Si-WPU574.2194.47[4]
PU Foam with DMMP, BH, and EG↓ by 40.6%↓ by 19.0%[9]

Table 3: UL-94 Vertical Burn Test Ratings

SampleUL-94 RatingReference
P/Si-WPUV-0[4]
RPUF with OM-MCM and DBHP/DMMPV-0[10]

Experimental Protocols

Preparation of Flame-Retardant Polyurethane Foam

This protocol describes a general one-step "box-foaming" method for preparing rigid polyurethane (RPU) foams containing DMMP.

Materials:

  • Polymeric diphenylmethane (B89790) diisocyanate (pMDI)

  • Polyether polyol

  • Dimethyl methylphosphonate (DMMP)

  • Catalyst (e.g., amine catalyst)

  • Surfactant (e.g., silicone surfactant)

  • Blowing agent (e.g., water, cyclopentane)

Procedure:

  • Pre-mix the polyol, DMMP, catalyst, surfactant, and blowing agent in a container. The amount of DMMP is typically varied as a percentage of the total weight of the final foam.

  • Stir the mixture vigorously for a specified time (e.g., 10-30 seconds) until a homogenous solution is obtained.

  • Add the pMDI to the mixture and continue to stir at high speed for a short period (e.g., 5-10 seconds).

  • Pour the reacting mixture into an open mold (box) and allow it to foam freely at room temperature.

  • Cure the foam at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours) to ensure complete reaction.

  • The resulting foam block can then be cut into specimens for various characterization tests.

Experimental_Workflow Start Start Premix 1. Pre-mix Polyol, DMMP, Catalyst, Surfactant, Blowing Agent Start->Premix Stir1 2. Stir until Homogenous Premix->Stir1 Add_pMDI 3. Add pMDI Stir1->Add_pMDI Stir2 4. High-Speed Stirring Add_pMDI->Stir2 Pour 5. Pour into Mold Stir2->Pour Foam 6. Free Foaming at RT Pour->Foam Cure 7. Cure at Elevated Temp. Foam->Cure Cut 8. Cut Specimens Cure->Cut End End Cut->End

Caption: Workflow for preparing DMMP-containing polyurethane foam.

Flame Retardancy Testing

1. Limiting Oxygen Index (LOI) Test:

  • Standard: ASTM D2863.[11]

  • Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Procedure: A vertically oriented specimen is ignited from the top. The oxygen concentration in the gas mixture is varied until the minimum concentration that supports sustained burning is found. A higher LOI value indicates better flame retardancy.[11]

2. UL-94 Vertical Burning Test:

  • Standard: UL 94.[11][12]

  • Principle: This test evaluates the burning characteristics of a vertically oriented specimen after the application of a specified flame.

  • Procedure: A flame is applied to the lower end of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The formation of flaming drips is also noted.[13] Materials are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior, with V-0 being the highest rating.[12]

3. Cone Calorimetry:

  • Principle: This test measures the heat release rate (HRR) and other combustion parameters of a material when exposed to a controlled level of radiant heat.[11]

  • Procedure: A horizontally oriented specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²). The time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production are continuously measured during combustion. Lower pHRR and THR values indicate better fire safety.[11]

Other Characterization Methods

1. Thermogravimetric Analysis (TGA):

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Application: It is used to evaluate the thermal stability of the PU foams and to understand the decomposition behavior. An increase in the char residue at high temperatures often correlates with improved flame retardancy.[9]

2. Scanning Electron Microscopy (SEM):

  • Principle: SEM provides high-resolution images of the surface morphology of a material.

  • Application: It is used to examine the cell structure of the polyurethane foam and the morphology of the char residue after combustion. A compact and coherent char structure is desirable for effective flame retardancy.

3. Compressive Strength:

  • Principle: This test measures the resistance of the foam to a compressive load.

  • Application: It is important to assess the effect of the flame retardant on the mechanical properties of the foam. In some cases, the addition of liquid flame retardants like DMMP can slightly reduce the compressive strength.[14]

Synergistic Effects

The flame retardant efficiency of DMMP can be further enhanced by combining it with other flame retardants, creating a synergistic effect.

  • DMMP and Expandable Graphite (B72142) (EG): This combination is highly effective. DMMP acts in the gas phase, while EG expands upon heating to form a worm-like, insulating char layer in the condensed phase.[5] This dual-action significantly improves the flame retardancy.[5]

  • DMMP and Ammonium (B1175870) Polyphosphate (APP): APP is a condensed-phase flame retardant that promotes char formation.[6] When used with DMMP, a synergistic effect is observed due to the complementary actions in both the gas and condensed phases.[6][7]

Conclusion

This compound is a versatile and effective flame retardant for polyurethane foams. Its dual-mode action in both the gas and condensed phases provides excellent fire protection. By following the outlined experimental protocols, researchers can effectively incorporate DMMP into polyurethane formulations and evaluate its performance. Further improvements in flame retardancy can be achieved through synergistic combinations with other flame retardants like expandable graphite and ammonium polyphosphate.

References

Application Notes and Protocols for Utilizing DMMP as a Sarin Simulant in Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dimethyl methylphosphonate (B1257008) (DMMP) as a safe and effective simulant for the chemical warfare agent sarin (B92409) (GB) in the research and development of chemical sensors. Due to its significantly lower toxicity and similar chemical structure to sarin, particularly the presence of the phosphonyl (P=O) group, DMMP is a widely accepted surrogate for laboratory-based sensor testing and calibration.[1][2][3]

Overview of DMMP as a Sarin Simulant

Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula C₃H₉O₃P.[2] Its structural similarity to sarin allows it to mimic the binding and interaction mechanisms that are critical for the detection of this highly toxic nerve agent.[1][3] This makes DMMP an invaluable tool for the development and preliminary performance evaluation of various sensor platforms without the stringent safety protocols required for handling live chemical warfare agents.

Sensor Technologies for DMMP Detection

A variety of sensor technologies have been successfully employed for the detection of DMMP, each with its own set of advantages and performance characteristics. The choice of sensor technology often depends on the desired sensitivity, selectivity, response time, and operating environment.

Commonly Used Sensor Types:

  • Chemiresistive Sensors: These sensors measure the change in electrical resistance of a sensing material upon exposure to the target analyte. Materials like two-dimensional tungsten diselenide (WSe₂) nanosheets and metal-oxide-semiconductors (MOS) have shown promising results for DMMP detection.[4][5]

  • Mass-Sensitive Sensors: This category includes Quartz Crystal Microbalance (QCM) and Surface Acoustic Wave (SAW) sensors. They operate by detecting changes in mass on the sensor surface as analyte molecules adsorb.[6][7]

  • Capacitive Sensors: Capacitive micromachined ultrasonic transducers (CMUTs) are a type of capacitive sensor that have demonstrated extremely high sensitivity for DMMP detection, reaching parts-per-trillion levels.[8][9]

  • Field-Effect Transistor (FET) Sensors: These sensors utilize the modulation of the channel conductivity by the adsorbed gas molecules.[1]

Quantitative Performance Data

The following tables summarize the performance of various chemical sensors for the detection of DMMP, providing a comparative overview of their capabilities.

Table 1: Performance of Chemiresistive and MOS Sensors for DMMP Detection

Sensor MaterialConcentration RangeSensitivity/ResponseLimit of Detection (LOD)Response TimeReference
WSe₂ Nanosheets10 ppm8.91% response122 ppb (theoretical)100 s[4]
Al-doped ZnO NPsNot specifiedHigh resistance responseNot specifiedFast response[5]
WO₃/CuO Heterostructure0.5 ppmGood resistance responseNot specifiedNot specified[5]
Pt@CeLaCoNiOx/Co@SnO₂0.5 - 1 mg/m³Characteristic peaksNot specified1.3 s[5][10]

Table 2: Performance of Mass-Sensitive and Capacitive Sensors for DMMP Detection

Sensor Type & MaterialConcentration RangeSensitivityLimit of Detection (LOD)Response TimeReference
CMUT with Polymer Layer10 ppb - 1 ppm30.6 pptv/Hz16.8 pptvNot specified[8][9]
MnO₂@NGO/PPy (QCM)25 - 150 ppm1.26 Hz/ppmNot specifiedNot specified[6]
N-MWCNT@NiO (SAW)25 - 150 ppm~118 times > QCMNot specifiedNot specified[6]
Silica Molecularly Imprinted Polymer (SAW)80 ppb - 32 ppmNot specified80 ppb< 1 min for 80 ppb[11]
PLF Polymer (SAW)1 - 20 mg/m³3.1 kHz at 1 mg/m³Not specified50 s to 80% max response[12]

Experimental Protocols

This section outlines generalized protocols for key experiments in the development and testing of chemical sensors using DMMP.

Protocol for Preparation of a Chemiresistive Sensor (WSe₂ Nanosheet Example)

This protocol is based on the fabrication of a WSe₂ nanosheet-based sensor.[4]

  • Exfoliation of WSe₂ Nanosheets:

    • Disperse bulk WSe₂ powder in a suitable solvent (e.g., N-methyl-2-pyrrolidone).

    • Sonify the dispersion for several hours to facilitate liquid-phase exfoliation.

    • Centrifuge the resulting dispersion to separate the exfoliated nanosheets from the bulk material.

  • Sensor Fabrication:

    • Prepare a substrate with pre-patterned electrodes (e.g., gold interdigitated electrodes on a silicon dioxide/silicon wafer).

    • Drop-cast the WSe₂ nanosheet dispersion onto the electrode area.

    • Anneal the device at a moderate temperature in a vacuum or inert atmosphere to remove residual solvent and improve contact between the nanosheets and electrodes.

Protocol for DMMP Vapor Generation and Sensor Testing

A reliable and reproducible method for generating known concentrations of DMMP vapor is crucial for sensor characterization.[13]

  • Vapor Generation System Setup:

    • Utilize a temperature-controlled bubbler containing liquid DMMP.

    • Use mass flow controllers (MFCs) to precisely control the flow rate of a carrier gas (e.g., dry nitrogen or air) through the bubbler.

    • Employ a dilution stage with additional MFCs to mix the saturated DMMP vapor with a carrier gas to achieve the desired final concentration.

  • Sensor Exposure and Data Acquisition:

    • Place the fabricated sensor in a sealed test chamber.

    • Establish a stable baseline by flowing only the carrier gas over the sensor.

    • Introduce the DMMP vapor of a specific concentration into the chamber and record the sensor's response over time.

    • Purge the chamber with the carrier gas to allow the sensor to recover to its baseline.

    • Repeat the exposure and recovery cycles for various DMMP concentrations to determine the sensor's performance characteristics.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the context of chemical sensor development with DMMP.

experimental_workflow cluster_synthesis Sensing Material Preparation cluster_fabrication Sensor Fabrication cluster_testing Sensor Testing synthesis Material Synthesis/ Exfoliation characterization Material Characterization (SEM, TEM, etc.) synthesis->characterization coating Sensing Layer Deposition characterization->coating fabrication Device Fabrication (e.g., Electrode Patterning) fabrication->coating exposure Sensor Exposure & Data Acquisition coating->exposure vapor_gen DMMP Vapor Generation vapor_gen->exposure analysis Data Analysis (Sensitivity, LOD, etc.) exposure->analysis

General workflow for chemical sensor development.

logical_relationship Sarin Sarin (GB) PO_bond P=O Bond Sarin->PO_bond contains DMMP DMMP DMMP->PO_bond contains Sensor Chemical Sensor DMMP->Sensor used to test PO_bond->Sensor interacts with Detection Detection Sensor->Detection enables

Logical relationship between Sarin, DMMP, and the sensor.

signaling_pathway DMMP DMMP Molecules SensingLayer Sensing Layer Surface DMMP->SensingLayer approaches Adsorption Adsorption of DMMP SensingLayer->Adsorption facilitates ChargeTransfer Charge Transfer/ Mass Loading Adsorption->ChargeTransfer SignalTransduction Signal Transduction (e.g., Change in Resistance) ChargeTransfer->SignalTransduction SensorOutput Sensor Output Signal SignalTransduction->SensorOutput

Generalized signaling pathway for DMMP detection.

References

Analytical Methods for the Detection of Dimethyl Methylphosphonate (DMMP) in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of dimethyl methylphosphonate (B1257008) (DMMP) in environmental samples. DMMP is a common surrogate for chemical warfare agents, and its detection is crucial for environmental monitoring and security. The following sections offer a comparative overview of various analytical techniques, detailed experimental protocols for widely used methods, and visualizations of the experimental workflows.

Overview of Analytical Methods

A variety of analytical techniques are available for the detection of DMMP in environmental matrices such as water and soil. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The most common and effective methods include gas chromatography-mass spectrometry (GC-MS), often coupled with sample preparation techniques like solid-phase microextraction (SPME), as well as various sensor-based technologies.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance of several analytical methods for DMMP detection, providing a basis for comparison.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecoveryReference
GC-MSGaseous0.331 ng/mL-1 - 1000 ng/mL-[1]
GC-MS with QuEChERSWater0.0167 ppm-1 - 25 ppm95.7% - 97.3%[2]
GC-FPDWater9.05 µg/L (for DIMP in presence of DMMP)---[3]
Paper Spray-MSBlood/UrineLow ng/mL range---[4]
WSe2-based Chemiresistive SensorGaseous~122 ppb---[5]
MOF-based Field Effect SensorGaseous~3 ppm---[6]
QCM Sensor (MnO2@NGO/PPy)Gaseous--Good linearity (R²=0.997)-[7][8]

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis of DMMP in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Solid-Phase Microextraction coupled with GC-MS (SPME-GC-MS).

Protocol 1: DMMP Analysis in Water by GC-MS

This protocol details the liquid-liquid extraction of DMMP from water samples followed by GC-MS analysis.

2.1.1. Materials and Reagents

  • DMMP standard solution (1000 µg/mL in methanol)

  • Dichloromethane (B109758) (DCM), pesticide residue grade

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Glassware: 1 L separatory funnels, 250 mL flasks, vials

  • Centrifuge and centrifuge tubes (if necessary)

  • Rotary evaporator

2.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Collect 1 L of the water sample in a clean glass container.

  • If the sample contains suspended solids, centrifuge a subsample to separate the solid and aqueous phases. Analyze both phases separately if required.

  • Transfer the 1 L water sample to a 1 L separatory funnel.

  • Spike the sample with a known concentration of an internal standard if quantitative analysis is required.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer (DCM) into a 250 mL flask.

  • Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the extracts.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator.

  • Transfer the concentrated extract to a GC vial for analysis.

2.1.3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for DMMP (e.g., m/z 79, 94, 124).

2.1.4. Calibration and Quantification

Prepare a series of calibration standards by diluting the DMMP stock solution in dichloromethane. Analyze the standards using the same GC-MS method. Construct a calibration curve by plotting the peak area of the target ion against the concentration. Quantify DMMP in the sample extracts using this calibration curve.

Protocol 2: DMMP Analysis in Soil by SPME-GC-MS

This protocol describes the headspace solid-phase microextraction of DMMP from soil samples followed by GC-MS analysis.

2.2.1. Materials and Reagents

  • DMMP standard solution (1000 µg/mL in methanol)

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

  • SPME holder for manual or autosampler use

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Deionized water

  • Sodium chloride (NaCl)

  • Methanol, pesticide residue grade

  • Vortex mixer

  • Heating block or water bath

2.2.2. Sample Preparation: Headspace SPME

  • Weigh 5 g of the soil sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water to the vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of DMMP into the headspace.

  • Spike the sample with a known concentration of an internal standard if required.

  • Immediately seal the vial with a screw cap and septum.

  • Vortex the vial for 1 minute to ensure thorough mixing.

  • Place the vial in a heating block or water bath set at 60 °C for a 15-minute equilibration period.

  • After equilibration, expose the SPME fiber to the headspace above the sample for 30 minutes at 60 °C.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2.2.3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 260 °C (for thermal desorption of the SPME fiber)

  • Desorption Time: 5 minutes

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 3 minutes

    • Ramp: 15 °C/min to 250 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Parameters: Same as in Protocol 2.1.3.

2.2.4. Calibration and Quantification

Prepare a set of soil calibration standards by spiking blank soil samples with known amounts of DMMP. Process these standards using the same SPME procedure as the samples. Construct a calibration curve and quantify DMMP in the soil samples.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

GCMS_Workflow_Water cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing p1 1. Collect 1 L Water Sample p2 2. Transfer to Separatory Funnel p1->p2 p3 3. Add 60 mL Dichloromethane p2->p3 p4 4. Shake and Separate Layers p3->p4 p5 5. Repeat Extraction 2x p4->p5 p6 6. Dry with Sodium Sulfate p5->p6 p7 7. Concentrate to 1 mL p6->p7 p8 8. Transfer to GC Vial p7->p8 a1 1. Inject 1 µL of Extract p8->a1 a2 2. GC Separation a1->a2 a3 3. MS Detection (SIM Mode) a2->a3 a4 4. Data Acquisition a3->a4 d1 1. Peak Integration a4->d1 d2 2. Calibration Curve d1->d2 d3 3. Quantification of DMMP d2->d3

Caption: Workflow for DMMP analysis in water by GC-MS.

SPME_GCMS_Workflow_Soil cluster_prep Sample Preparation (Headspace SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing p1 1. Weigh 5 g Soil into Vial p2 2. Add 5 mL Water & 1.5 g NaCl p1->p2 p3 3. Seal and Vortex p2->p3 p4 4. Equilibrate at 60°C for 15 min p3->p4 p5 5. Expose SPME Fiber for 30 min p4->p5 p6 6. Retract Fiber p5->p6 a1 1. Desorb Fiber in GC Inlet (260°C) p6->a1 a2 2. GC Separation a1->a2 a3 3. MS Detection (SIM Mode) a2->a3 a4 4. Data Acquisition a3->a4 d1 1. Peak Integration a4->d1 d2 2. Calibration Curve d1->d2 d3 3. Quantification of DMMP d2->d3

Caption: Workflow for DMMP analysis in soil by SPME-GC-MS.

Concluding Remarks

The protocols provided herein offer robust and reliable methods for the detection and quantification of DMMP in environmental samples. The choice between direct liquid-liquid extraction and SPME will depend on the specific sample characteristics and laboratory capabilities. For trace-level analysis, SPME is often preferred due to its ability to pre-concentrate the analyte. It is recommended that each laboratory validates the chosen method according to its specific instrumentation and quality assurance procedures. The development of novel sensor technologies continues to provide promising alternatives for rapid and in-field screening of DMMP.

References

Application Notes & Protocols for the Analysis of Dimethyl Methylphosphonate (DMMP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylphosphonate (B1257008) (DMMP) is an organophosphorus compound frequently used as a chemical warfare agent (CWA) simulant for sarin (B92409) and other nerve agents due to its structural similarities and lower toxicity.[1] Accurate and sensitive detection and quantification of DMMP are crucial for various applications, including environmental monitoring, defense research, and the development of protective equipment.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds like DMMP, offering high sensitivity and selectivity.[4][5] This document provides detailed application notes and protocols for the analysis of DMMP using GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative performance metrics for DMMP analysis using various GC-MS methods. These methods demonstrate excellent linearity, low limits of detection, and good precision.

ParameterValueMatrixSample PreparationGC-MS SystemReference
Linear Dynamic Range2.48 - 620 g/kgActivated CarbonStatic HeadspaceSHS-GC-MS[2][3]
Limit of Detection (LOD)1.24 g/kgActivated CarbonStatic HeadspaceSHS-GC-MS[2][3]
Coefficient of Variation< 16%Activated CarbonStatic HeadspaceSHS-GC-MS[2][3]
Linearity (R²)0.9998WaterQuEChERSGC-MS[1]
Limit of Detection (LOD)0.0167 ppmWaterQuEChERSGC-MS[1]
Recovery95.7% - 97.3%WaterQuEChERSGC-MS[1]
Intraday RSD3.5%WaterQuEChERSGC-MS[1]
Interday RSD3.7%WaterQuEChERSGC-MS[1]
Linearity (R²)0.998 (mean)Acetonitrile (B52724)Direct InjectionGC-MS[6]
Method Detection Limit0.331 ng/mLAcetonitrileDirect InjectionGC-MS[6]
Relative Standard Deviation1.168%AcetonitrileDirect InjectionGC-MS[6]
Linear Range0.05 - 1 µg/mLWaterDispersed Solid Phase ExtractionGC-IMS[7]
Limit of Detection (LOD)0.02 µg/mLWaterDispersed Solid Phase ExtractionGC-IMS[7]
Limit of Quantification (LOQ)0.05 µg/mLWaterDispersed Solid Phase ExtractionGC-IMS[7]
Recovery95%WaterDispersed Solid Phase ExtractionGC-IMS[7]
Relative Standard Deviation3.1%WaterDispersed Solid Phase ExtractionGC-IMS[7]

Experimental Workflow

The general workflow for the analysis of DMMP by GC-MS involves sample collection, preparation, GC separation, and MS detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Air, Water, Soil, etc.) Extraction Extraction/Concentration (LLE, SPE, Headspace) Sample->Extraction Matrix Dependent Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration/Cleanup Derivatization->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Quantification Quantification & Reporting Processing->Quantification

Caption: General workflow for DMMP analysis by GC-MS.

Detailed Experimental Protocols

Protocol 1: Static Headspace GC-MS for DMMP in Solid Samples (e.g., Activated Carbon)

This protocol is adapted from a method for the rapid quantification of DMMP from activated carbon particles.[2][3]

1. Sample Preparation:

  • Weigh approximately 25 mg of the DMMP-containing solid sample into a headspace vial.

  • Add a known amount of internal standard (e.g., DMMP-d6).[2]

  • Seal the vial immediately.

2. GC-MS Parameters:

  • GC System: Agilent 6890N or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[8]

  • Inlet: Split/splitless injector. For headspace analysis, a heated transfer line from the headspace autosampler is used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Headspace Autosampler Parameters:

    • Oven Temperature: 150°C

    • Loop Temperature: 160°C

    • Transfer Line Temperature: 170°C

    • Equilibration Time: 15 minutes

  • MS System: Agilent 5973N or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Selected Ion Monitoring (SIM) Ions: For enhanced sensitivity, monitor the following ions for DMMP: m/z 79, 94, and 124.

3. Calibration:

  • Prepare a series of calibration standards by spiking known amounts of DMMP onto the solid matrix.

  • Analyze the standards using the same headspace method.

  • Construct a calibration curve by plotting the peak area ratio of DMMP to the internal standard against the concentration.

Protocol 2: Liquid Injection GC-MS for DMMP in Liquid Samples

This protocol is suitable for the analysis of DMMP in liquid samples that can be diluted in a volatile organic solvent.[6][9]

1. Sample Preparation:

  • Dilute the liquid sample containing DMMP in a suitable volatile solvent such as acetonitrile or dichloromethane (B109758) to a final concentration within the linear range of the instrument (e.g., 1-1000 ng/mL).[6][9]

  • Add an internal standard (e.g., DMMP-d6) to all samples and calibration standards.

  • If the sample contains particulates, centrifuge and filter through a 0.22 µm filter before analysis.[10]

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Parameters:

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet: Split/splitless injector at 250°C. Use a splitless injection for low concentrations.[9]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 50 to 550.

  • SIM Ions: m/z 79, 94, 109, and 124.

3. Calibration:

  • Prepare a series of calibration standards by dissolving known amounts of DMMP in the same solvent used for the samples.[6]

  • Analyze the standards using the same liquid injection method.

  • Generate a calibration curve based on the peak area response of DMMP relative to the internal standard.

Logical Relationships in GC-MS Analysis

The following diagram illustrates the key relationships and considerations in developing a GC-MS method for DMMP analysis.

Logical_Relationships cluster_sample Sample Characteristics cluster_method Method Development cluster_performance Performance Metrics Matrix Sample Matrix (Air, Water, Solid) SamplePrep Sample Preparation (Extraction, Derivatization) Matrix->SamplePrep Concentration Analyte Concentration Concentration->SamplePrep Volatility Volatility GC_Conditions GC Conditions (Column, Temp. Program) Volatility->GC_Conditions SamplePrep->GC_Conditions Precision Precision (RSD) SamplePrep->Precision Accuracy Accuracy (Recovery) SamplePrep->Accuracy MS_Parameters MS Parameters (Scan Mode, Ions) GC_Conditions->MS_Parameters Sensitivity Sensitivity (LOD, LOQ) MS_Parameters->Sensitivity Selectivity Selectivity MS_Parameters->Selectivity

Caption: Key factors influencing GC-MS method development.

Conclusion

GC-MS is a robust and reliable technique for the determination of DMMP in a variety of matrices. The choice of sample preparation and instrument parameters is critical to achieving the desired sensitivity, selectivity, and accuracy. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own methods for the analysis of DMMP.

References

Application of Dimethyl Methylphosphonate (DMMP) in Lithium-ion Battery Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The escalating demand for high-energy-density lithium-ion batteries (LIBs) has brought safety concerns to the forefront, primarily due to the flammability of conventional carbonate-based electrolytes. Dimethyl methylphosphonate (B1257008) (DMMP) has emerged as a promising flame-retardant additive to mitigate these risks. This document provides detailed application notes and protocols for researchers and scientists on the utilization of DMMP in LIB electrolytes. It covers the fundamental mechanisms, summarizes key performance data, and offers comprehensive experimental procedures for evaluating DMMP-containing electrolytes.

Introduction

Standard LIB electrolytes, typically composed of lithium salts like LiPF6 dissolved in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC)), are highly flammable. DMMP is an organophosphorus compound that, when added to these electrolytes, can significantly suppress their flammability. This is achieved through two primary mechanisms:

  • Gas-Phase Radical Scavenging: In the event of combustion, DMMP decomposes and releases phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers, interrupting the chain reactions of flammable H• and OH• radicals in the gas phase, thus quenching the flame.

  • Condensed-Phase Protective Layer Formation: During thermal runaway, DMMP can facilitate the formation of a protective, char-like layer on the surface of the electrode materials. This layer acts as a physical barrier, limiting the transfer of heat and flammable gases, thereby suppressing combustion.

While effective as a flame retardant, the addition of DMMP can influence the electrochemical performance of the battery. It is known to sometimes negatively impact the performance of graphite (B72142) anodes. However, this issue can often be mitigated by the co-addition of film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC), which help to form a stable solid electrolyte interphase (SEI) on the anode.

Quantitative Data Summary

The following tables summarize the quantitative effects of DMMP addition on the key properties and performance metrics of lithium-ion battery electrolytes and cells, based on published literature.

Table 1: Effect of DMMP on Electrolyte Flammability

DMMP Concentration (wt%)Self-Extinguishing Time (SET) (s/g)Limiting Oxygen Index (LOI) (%)Flash Point (°C)Notes
0 (Baseline)> 140~2125-35Highly flammable
5ReducedIncreasedSlightly IncreasedNoticeable improvement in flame retardancy
10Significantly Reduced> 26IncreasedOften cited as an effective concentration for non-flammability.[1]
20~0.8 - 1.8> 30Significantly IncreasedExcellent flame retardancy.[2]
30~0--Non-flammable under most test conditions.[3]
400--Completely non-flammable.[3]
50036-Non-flammable, but may have significant impact on electrochemistry.[2]

Table 2: Effect of DMMP on Electrochemical Properties

DMMP Concentration (wt%)Ionic Conductivity (mS/cm) at 25°CViscosity (mPa·s)Electrochemical Window (V vs. Li/Li+)Notes
0 (Baseline)8.0 - 11.02.5 - 4.0~4.5Baseline performance
5Slightly DecreasedSlightly IncreasedGenerally UnchangedMinor impact on ion transport
10Moderately DecreasedModerately IncreasedGenerally UnchangedTrade-off between safety and performance
20DecreasedIncreasedMay Slightly NarrowSignificant impact on ion transport
>20Significantly DecreasedSignificantly IncreasedMay NarrowPerformance compromise for enhanced safety

Table 3: Effect of DMMP on Cell Performance (Graphite Anode)

DMMP Concentration (wt%)Co-additiveInitial Coulombic Efficiency (%)Capacity Retention after 100 cycles (%)Notes
0 (Baseline)None~90-95~95Standard performance
10NoneDecreased~80-85Shows the negative impact on the graphite anode
102% FEC/VC~88-92~90-94FEC/VC helps to form a stable SEI, mitigating capacity fade
202% FEC/VC~85-90~85-90Higher DMMP content can still lead to some performance degradation

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the properties of DMMP-containing electrolytes.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of DMMP.

Materials:

  • Battery-grade solvents (e.g., EC, DEC, DMC)

  • Lithium salt (e.g., LiPF6)

  • Dimethyl methylphosphonate (DMMP, battery grade, >99.9% purity)

  • Co-additive (e.g., FEC, VC) (optional)

  • Argon-filled glovebox with H2O and O2 levels < 0.1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Inside the argon-filled glovebox, prepare the base solvent mixture by combining the desired volumes or weights of the carbonate solvents (e.g., 1:1:1 by volume EC:DMC:DEC).

  • Slowly add the lithium salt (e.g., LiPF6) to the solvent mixture while stirring until it is completely dissolved to achieve the target molarity (typically 1.0 M).

  • Calculate the required mass of DMMP to achieve the desired weight percentage in the final electrolyte.

  • Gradually add the calculated amount of DMMP to the electrolyte solution while continuously stirring.

  • If using a co-additive, add the required amount (typically 1-2 wt%) to the final solution and stir until fully dissolved.

  • Allow the solution to stir for several hours to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Flammability Tests

Objective: To determine the time it takes for an electrolyte-soaked material to self-extinguish after being ignited.

Materials:

  • Prepared electrolyte

  • Glass fiber separator or ceramic fiber paper

  • Butane torch or lighter

  • Timer

  • Fume hood

Procedure:

  • Cut a standardized strip of the separator material (e.g., 2 cm x 5 cm).

  • Soak the separator in the electrolyte for a specified time (e.g., 5 minutes) to ensure complete saturation.

  • Suspend the soaked separator vertically in a fume hood.

  • Ignite the bottom edge of the separator with the flame source for a short, standardized duration (e.g., 3 seconds).

  • Remove the ignition source and start the timer immediately.

  • Record the time it takes for the flame to extinguish completely.

  • Repeat the measurement at least three times for each electrolyte composition to ensure reproducibility.

  • The SET is often normalized by the weight of the absorbed electrolyte.

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the electrolyte.

Materials:

  • LOI apparatus (conforming to standards such as ASTM D2863 or ISO 4589-2)

  • Prepared electrolyte

  • Sample holder and ignition source

  • Oxygen and nitrogen gas cylinders with flow controllers

Procedure:

  • Prepare a sample by impregnating a standardized substrate (e.g., glass fiber filter paper) with the electrolyte.

  • Place the sample in the vertical glass chimney of the LOI apparatus.

  • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

  • Ignite the top of the sample.

  • Observe the burning behavior. If the sample continues to burn for a specified duration or a certain length of the sample is consumed, the oxygen concentration is too high.

  • Adjust the oxygen/nitrogen ratio to find the minimum oxygen concentration at which the flame just self-extinguishes.

  • The LOI is expressed as the volume percentage of oxygen in the mixture.

Electrochemical Characterization

Objective: To measure the ionic conductivity of the electrolyte using Electrochemical Impedance Spectroscopy (EIS).

Materials:

  • Electrochemical workstation with EIS capability

  • Conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry

  • Thermostatic chamber

Procedure:

  • Assemble the conductivity cell inside an argon-filled glovebox, filling it with the prepared electrolyte.

  • Place the cell in a thermostatic chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).

  • Connect the cell to the electrochemical workstation.

  • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The resulting Nyquist plot will typically show a semicircle at high frequencies. The intercept of the low-frequency end of this semicircle with the real axis (Z') represents the bulk resistance (R_b) of the electrolyte.

  • Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_b * A) where L is the distance between the electrodes and A is the electrode area.

Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell (e.g., coin cell)

  • Working electrode (e.g., platinum or glassy carbon)

  • Counter and reference electrodes (e.g., lithium metal)

  • Prepared electrolyte

Procedure:

  • Assemble the three-electrode cell in an argon-filled glovebox.

  • Connect the cell to the potentiostat.

  • Perform Linear Sweep Voltammetry (LSV).

  • For the anodic (oxidation) limit, sweep the potential of the working electrode from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).

  • For the cathodic (reduction) limit, sweep the potential from the OCP to a low potential (e.g., -0.5 V vs. Li/Li+).

  • The electrochemical window is defined as the voltage range where the current remains below a certain threshold (e.g., 0.1 mA/cm²).

Cell Cycling Performance

Objective: To evaluate the long-term cycling stability and rate capability of a lithium-ion cell containing the DMMP electrolyte.

Materials:

  • Battery cycler

  • Coin cell components (casings, spacers, springs)

  • Cathode (e.g., LiCoO2, NMC) and anode (e.g., graphite) electrodes

  • Separator

  • Prepared electrolyte

  • Coin cell crimper

Procedure:

  • Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox using the prepared electrodes, separator, and electrolyte.

  • Allow the cells to rest for several hours to ensure complete wetting of the electrodes.

  • Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI layer.

  • For cycling stability testing, charge and discharge the cells at a constant C-rate (e.g., C/2 or 1C) for a large number of cycles (e.g., 100 or more) within a specified voltage window. Record the discharge capacity at each cycle.

  • For rate capability testing, cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) and record the discharge capacity at each rate.

Visualizations

DMMP_Flame_Retardant_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase Thermal Event Thermal Event DMMP DMMP Thermal Event->DMMP decomposes Phosphorus Radicals (PO•, HPO•) Phosphorus Radicals (PO•, HPO•) DMMP->Phosphorus Radicals (PO•, HPO•) releases Flammable Radicals (H•, OH•) Flammable Radicals (H•, OH•) Phosphorus Radicals (PO•, HPO•)->Flammable Radicals (H•, OH•) scavenges Combustion Quenched Combustion Quenched Flammable Radicals (H•, OH•)->Combustion Quenched inhibits chain reaction Thermal Event_c Thermal Event DMMP_c DMMP Thermal Event_c->DMMP_c promotes Protective Char Layer Protective Char Layer DMMP_c->Protective Char Layer forms on Electrodes Electrodes Protective Char Layer->Electrodes coats Combustion Suppressed Combustion Suppressed Electrodes->Combustion Suppressed prevents heat/gas transfer Experimental_Workflow Electrolyte_Prep Electrolyte Preparation (DMMP Addition) Flammability_Tests Flammability Tests (SET, LOI) Electrolyte_Prep->Flammability_Tests Electrochemical_Tests Electrochemical Tests (Conductivity, ESW) Electrolyte_Prep->Electrochemical_Tests Cell_Assembly Cell Assembly (Coin Cells) Electrolyte_Prep->Cell_Assembly Data_Analysis Data Analysis & Comparison Flammability_Tests->Data_Analysis Electrochemical_Tests->Data_Analysis Performance_Eval Performance Evaluation (Cycling, Rate Capability) Cell_Assembly->Performance_Eval Performance_Eval->Data_Analysis DMMP_Effects_Logic DMMP_Addition DMMP Addition Increased_Safety Increased Safety (Non-flammable) DMMP_Addition->Increased_Safety Decreased_Conductivity Decreased Ionic Conductivity DMMP_Addition->Decreased_Conductivity Increased_Viscosity Increased Viscosity DMMP_Addition->Increased_Viscosity Anode_Instability Graphite Anode Instability DMMP_Addition->Anode_Instability FEC_VC_Addition FEC/VC Co-additive Anode_Instability->FEC_VC_Addition mitigated by Stable_SEI Stable SEI Formation FEC_VC_Addition->Stable_SEI Improved_Cycling Improved Cycling Stability Stable_SEI->Improved_Cycling

References

Application Notes and Protocols for the Synthesis of Phosphonate-Containing Polymers Using Dimethyl Methylphosphonate (DMMP) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of phosphonate-containing polymers, a versatile class of materials with significant applications in drug delivery, tissue engineering, and as dental adhesives.[1][2] The unique properties of the phosphonate (B1237965) group, such as its ability to enhance thermal stability, promote adhesion to mineralized tissues, and improve biocompatibility, make these polymers highly attractive for biomedical applications.[1] This document focuses on two primary controlled polymerization techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Ring-Opening Polymerization (ROP).

Introduction

Phosphonate-containing polymers are of great interest in the biomedical field due to their structural similarity to the phosphate (B84403) groups found in hydroxyapatite, the primary mineral component of bone.[2] This resemblance imparts a high affinity for bone tissue, enabling the targeted delivery of therapeutics for conditions like osteoporosis and bone cancer.[2][3] Furthermore, these polymers can be designed to be biodegradable, breaking down into biocompatible products.[1][4] The synthesis of well-defined phosphonate-containing polymers with controlled molecular weights and low polydispersity is crucial for their application in drug delivery and regenerative medicine. Controlled radical polymerization techniques, such as RAFT, and ring-opening polymerization of cyclic phosphonate monomers are powerful methods to achieve this.[4][5]

Synthesis of Phosphonate Monomers from DMMP

A common precursor for phosphonate-containing monomers is dimethyl methylphosphonate (B1257008) (DMMP). While DMMP itself is not typically used directly in polymerization, it can be converted into polymerizable vinyl or cyclic monomers. For example, dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) is a methacrylate (B99206) monomer that can be synthesized and subsequently polymerized via RAFT.[5]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[5]

Experimental Protocol: RAFT Polymerization of Dimethyl(methacryloyloxy)methyl Phosphonate (MAPC1)

This protocol is adapted from the work of Canniccioni et al.[5]

Materials:

  • Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) (monomer)

  • 2-Cyano-2-propyl benzodithioate (CPDB) (RAFT agent)[5]

  • Azobisisobutyronitrile (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Anhydrous diethyl ether

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum line

Procedure:

  • To a Schlenk flask, add MAPC1, CPDB, and AIBN in the desired molar ratio (e.g., [MAPC1]:[CPDB]:[AIBN] = 100:1:0.2).

  • Add anhydrous DMF to achieve the desired monomer concentration (e.g., 2 M).

  • Seal the flask with a rubber septum and degas the solution by performing three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours).

  • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.

Data Presentation: RAFT Polymerization of MAPC1
Entry[MAPC1]:[CPDB]:[AIBN]SolventTime (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
1100:1:0.2DMF6558,0001.15[5]
2200:1:0.2DMF126515,0001.20[5]
3300:1:0.2DMF247524,0001.25[5]

Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn)

Ring-Opening Polymerization (ROP)

ROP of cyclic phosphonate monomers is another effective method for producing well-defined poly(phosphonate)s.[4][6] This technique often utilizes organocatalysts, avoiding contamination with potentially toxic metals.[7]

Experimental Protocol: Ring-Opening Polymerization of a Cyclic Phosphonate Monomer

This protocol is a generalized procedure based on the work of Steinbach et al.[6]

Materials:

  • Cyclic phosphonate monomer (e.g., 2-methyl-1,3,2-dioxaphospholane 2-oxide)

  • Initiator (e.g., benzyl (B1604629) alcohol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Anhydrous dichloromethane (B109758) (DCM) (solvent)

  • Anhydrous diethyl ether

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • In a Schlenk flask, dissolve the cyclic phosphonate monomer in anhydrous DCM.

  • Add the initiator (e.g., benzyl alcohol) to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DBU catalyst to the stirring solution.

  • Allow the reaction to proceed at 0 °C for the desired time (e.g., 2 hours).

  • Quench the polymerization by adding a small amount of a proton source (e.g., benzoic acid).

  • Precipitate the polymer by adding the reaction mixture to an excess of cold diethyl ether.

  • Isolate the polymer by filtration or decantation and dry it under vacuum.

Data Presentation: ROP of a Cyclic Phosphonate Monomer
Entry[Monomer]:[Initiator]:[Catalyst]SolventTime (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
150:1:1DCM2>955,000<1.1[6]
2100:1:1DCM2>9510,000<1.1[6]
3200:1:1DCM2>9520,000<1.1[6]

Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn)

Visualizations

Experimental Workflow: Synthesis of Phosphonate Monomer from DMMP

Monomer_Synthesis DMMP Dimethyl Methylphosphonate (DMMP) Intermediate Intermediate Product DMMP->Intermediate Reaction Reagent Reactant (e.g., Paraformaldehyde) Reagent->Intermediate VinylMonomer Vinyl Phosphonate Monomer Intermediate->VinylMonomer Further Reaction CyclicMonomer Cyclic Phosphonate Monomer Intermediate->CyclicMonomer Cyclization

Caption: Synthesis of vinyl and cyclic phosphonate monomers from DMMP.

Experimental Workflow: RAFT Polymerization

RAFT_Workflow Monomer Phosphonate Monomer Reaction Polymerization (70°C) Monomer->Reaction RAFT_Agent RAFT Agent (e.g., CPDB) RAFT_Agent->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Polymer Phosphonate Polymer Reaction->Polymer Purification Precipitation & Drying Polymer->Purification Final_Product Purified Polymer Purification->Final_Product

Caption: Workflow for RAFT polymerization of phosphonate monomers.

Experimental Workflow: Ring-Opening Polymerization

ROP_Workflow Monomer Cyclic Phosphonate Monomer Reaction Polymerization (0°C) Monomer->Reaction Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Reaction Catalyst Catalyst (e.g., DBU) Catalyst->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Polymer Phosphonate Polymer Reaction->Polymer Purification Precipitation & Drying Polymer->Purification Final_Product Purified Polymer Purification->Final_Product

Caption: Workflow for Ring-Opening Polymerization of cyclic phosphonates.

Application Workflow: Targeted Drug Delivery to Bone

Drug_Delivery_Workflow Polymer Phosphonate-Containing Polymer Conjugation Drug Conjugation or Encapsulation Polymer->Conjugation Drug Therapeutic Drug Drug->Conjugation Drug_Polymer Drug-Loaded Polymer (Nanoparticle/Micelle) Conjugation->Drug_Polymer Administration Systemic Administration (e.g., Intravenous) Drug_Polymer->Administration Circulation Circulation in Bloodstream Administration->Circulation Targeting Targeting to Bone Tissue (High Affinity of Phosphonate for Hydroxyapatite) Circulation->Targeting Uptake Cellular Uptake (e.g., by Osteoclasts/Osteoblasts) Targeting->Uptake Release Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for targeted drug delivery to bone using phosphonate polymers.

References

Application Notes and Protocols: Dimethyl Methylphosphonate (DMMP) as a Precursor for Organophosphorus Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl methylphosphonate (B1257008) (DMMP) and its related analogue, dimethyl phosphite (B83602) (DMP), as precursors in the synthesis of organophosphorus pesticides. The protocols detailed below focus on the synthesis of glyphosate (B1671968), a widely used herbicide, as a primary example.

Introduction

Dimethyl methylphosphonate (DMMP) is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂.[1] While its primary commercial application is as a flame retardant, its chemical structure makes it a valuable precursor in the synthesis of various organophosphorus compounds, including pesticides and simulants for chemical warfare agents.[1][2][3] This document outlines the synthetic routes and experimental protocols for utilizing DMMP and its close analogue, dimethyl phosphite (DMP), in the preparation of organophosphorus pesticides.

Synthesis of Glyphosate from Dimethyl Phosphite (DMP)

The most common method for synthesizing glyphosate using a dimethyl phosphonate (B1237965) precursor is the glycine (B1666218) process.[4][5] This process involves a Mannich-type reaction between dimethyl phosphite (DMP), glycine, and formaldehyde.[4]

Quantitative Data for Glyphosate Synthesis

The following table summarizes the reactant quantities and expected yields for the synthesis of glyphosate based on a laboratory-scale procedure.[6][7]

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Role
Dimethyl Phosphite (DMP)110.050.1213.2Precursor
Glycine75.070.17.5Precursor
Paraformaldehyde30.03~0.12~3.6Formaldehyde source
Triethylamine101.19--Catalyst
Hydrochloric Acid (conc.)36.460.3512.8Hydrolysis
Glyphosate 169.07 ~0.08 ~13.5 Product

Note: The yield and purity of glyphosate can be optimized based on reaction conditions. One study reported a yield of 80.12% with a purity of 86.31% under specific optimal conditions, while another set of conditions yielded 77.92% with a higher purity of 94.94%.[7]

Experimental Protocol for Glyphosate Synthesis (Glycine Process)

This protocol is adapted from established laboratory synthesis methods.[6][7]

Materials:

  • Dimethyl phosphite (DMP)

  • Glycine

  • Paraformaldehyde

  • Triethylamine

  • Methanol (B129727)

  • Concentrated Hydrochloric Acid

  • Water

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Depolymerization of Paraformaldehyde: In a three-neck flask equipped with a condenser and a stirrer, add methanol and triethylamine. Heat the mixture to approximately 40-50 °C and add paraformaldehyde portion-wise with stirring until it is completely dissolved.[5][6]

  • Addition of Glycine: Cool the reaction mixture to below 40 °C. Add glycine to the flask and stir until it is dissolved.[6]

  • Condensation Reaction: Slowly add dimethyl phosphite to the reaction mixture via a dropping funnel, maintaining the temperature between 40-50 °C. After the addition is complete, continue stirring at this temperature for 1-2 hours.[6][7]

  • Hydrolysis: Cool the reaction mixture. Slowly add concentrated hydrochloric acid. Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours to hydrolyze the intermediate esters.[5][7]

  • Product Isolation: After hydrolysis, cool the reaction mixture. Glyphosate will precipitate out of the solution. The precipitate can be collected by filtration, washed with cold water, and then dried under vacuum to yield the final product.

Synthesis of Glufosinate (B12851) from DMMP-related Precursors

The synthesis of glufosinate, another important organophosphorus herbicide, can also involve intermediates structurally related to DMMP. One industrial synthesis route, the Aluminum-Strecker process, generates a diethyl methylphosphonate intermediate in situ.[8]

Overview of the Aluminum-Strecker Process for Glufosinate Synthesis

This process involves the following key transformations:[8]

  • Formation of a Complex Intermediate: Phosphorus trichloride (B1173362), chloromethane, and aluminum trichloride react to form a complex intermediate.

  • Generation of Diethyl Methylphosphonate: This complex undergoes dissociation to release diethyl methylphosphonate.

  • Formation of Phosphorus Aldehyde: The diethyl methylphosphonate reacts with acrylaldehyde.

  • Strecker Reaction: The resulting phosphorus aldehyde undergoes a Strecker reaction with an amino cyanide source.

  • Hydrolysis and Purification: The product is then hydrolyzed and purified to yield glufosinate ammonium.

Analytical Methods for Product Characterization

The identity and purity of the synthesized organophosphorus pesticides can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are crucial for structural elucidation.[7][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[7]

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): For accurate quantification and purity assessment.[10][11]

Signaling Pathways and Mechanism of Action

Organophosphorus pesticides primarily exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[12]

Acetylcholinesterase Inhibition

AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve signaling. This disruption of the nervous system is the primary mechanism of toxicity for most organophosphorus pesticides.[12]

Visualizations

Synthesis of Glyphosate via the Glycine Process

G cluster_reactants Reactants DMMP Dimethyl Phosphite (DMP) Intermediate Intermediate Adduct DMMP->Intermediate Mannich Reaction (Triethylamine catalyst) Glycine Glycine Glycine->Intermediate Mannich Reaction (Triethylamine catalyst) Formaldehyde Formaldehyde Formaldehyde->Intermediate Mannich Reaction (Triethylamine catalyst) Glyphosate Glyphosate Intermediate->Glyphosate Acid Hydrolysis HCl HCl (Hydrolysis)

Caption: Synthesis of Glyphosate from Dimethyl Phosphite.

Experimental Workflow for Glyphosate Synthesis

G start Start depolymerization Depolymerization of Paraformaldehyde start->depolymerization addition Addition of Glycine depolymerization->addition condensation Condensation with Dimethyl Phosphite addition->condensation hydrolysis Acid Hydrolysis with HCl condensation->hydrolysis isolation Product Isolation (Filtration & Drying) hydrolysis->isolation analysis Analysis (NMR, HPLC-MS) isolation->analysis end End analysis->end

Caption: Experimental Workflow for Glyphosate Synthesis.

Mechanism of Action: Acetylcholinesterase Inhibition

G cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by Organophosphate OP Organophosphorus Pesticide AChE Acetylcholinesterase (AChE) OP->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh Acetylcholine (ACh) ACh->AChE ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation No Hydrolysis Nerve_Overstimulation Nerve Overstimulation ACh_Accumulation->Nerve_Overstimulation

Caption: Acetylcholinesterase Inhibition by Organophosphates.

References

Application Notes and Protocols for the Catalytic Degradation of Dimethyl Methylphosphonate (DMMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic degradation of Dimethyl methylphosphonate (B1257008) (DMMP), a common surrogate for highly toxic organophosphorus nerve agents. The following sections detail various catalytic methodologies, present key performance data, and offer step-by-step experimental protocols to guide researchers in this critical area of study.

Introduction to Catalytic Degradation of DMMP

Dimethyl methylphosphonate is frequently utilized as a simulant for sarin (B92409) and other G-type nerve agents due to its similar molecular structure and lower toxicity.[1][2][3] The effective degradation of DMMP is a crucial research area for developing countermeasures against chemical warfare agents. Catalytic degradation, including thermocatalysis, photocatalysis, and hydrolysis, offers promising pathways for the neutralization of these hazardous compounds.[4][5][6] Metal oxides are commonly employed as catalysts, facilitating the cleavage of the P-OCH₃ and P-CH₃ bonds in DMMP.[1][7]

Catalytic Methodologies and Data Summary

A variety of catalytic systems have been investigated for the degradation of DMMP. The performance of these systems is often evaluated based on parameters such as protection time (the duration for which complete conversion of DMMP is maintained) and conversion rate.[4][8]

Thermocatalytic Degradation

Thermocatalytic decomposition involves the use of heat in the presence of a catalyst to break down DMMP. Metal oxides, particularly those with good oxygen storage and release capabilities like CeO₂, are effective for this purpose.[1][7] The reaction mechanism often follows the Mars-van Krevelen model, where lattice oxygen from the catalyst participates in the oxidation of DMMP.[1][7]

Table 1: Performance of Various Thermocatalysts for DMMP Degradation

CatalystSupportTemperature (°C)Protection Time (min)Key Findings
CeO₂ nanorods-300Not specifiedHigher performance compared to nanoparticles and nanocubes.[7]
10%Cu/ZrHollow ZrO₂ microspheres400272Synergistic interaction between Cu and Zr enhances activity.[4]
50%Cu/CeCeO₂400>300Electron transfer between Ce and Cu improves performance.[1]
CuO-5% CeO₂γ-Al₂O₃350237Strong interaction between Cu and Ce promotes the generation of surface-adsorbed oxygen.[8]
10% Cu/Al₂O₃Al₂O₃400450Outperformed Ni/Al₂O₃ catalyst.[4]
Photocatalytic Degradation

Photocatalysis utilizes light energy to activate a catalyst, typically a semiconductor material like TiO₂, to generate reactive oxygen species that degrade DMMP.[5] This method can be enhanced by factors such as the catalyst's surface area and light absorption properties.[5]

Table 2: Performance of Photocatalytic Systems for DMMP Degradation

CatalystSystemLight SourceKey Findings
TiO₂ ultrathin filmVapor phaseSimulated solar irradiationReaction rate increased over 2000 times compared to benchmark P25 catalyst.[5]
TiO₂Aqueous suspensionSimulated solar irradiationDegradation is accompanied by a reduction in pH; addition of peroxide enhances degradation.[9][10]
TiO₂ with ultrasoundAqueous suspension20 kHz ultrasoundEnhanced mass transport of reagents increases the rate of mineralization.[11]
Hydrolytic Degradation

Hydrolysis involves the reaction of DMMP with water to break it down into less toxic products like methylphosphonic acid and methanol.[6][12] This process can be catalyzed by various materials, including metal-organic frameworks (MOFs) and amorphous zirconium hydroxide.[13][14]

Table 3: Conditions for Hydrolytic Degradation of DMMP

Catalyst/SystemTemperature (°C)Pressure (MPa)Key ProductsKey Findings
Hot-compressed water200-30020-30Methylphosphonic acid, methanolFollows pseudo-first-order reaction kinetics.[3][6][12]
Zirconium hydroxideNot specifiedNot specifiedNot specifiedAddition-elimination mechanism is kinetically and thermodynamically favored.[13]
Hf-UiO-66 (MOF)Not specifiedNot specifiedPhosphonic acidMOFs with more defects show higher efficiency due to increased accessibility of active sites.[14]

Experimental Protocols

The following are detailed protocols for the catalytic degradation of DMMP based on the methodologies described in the literature.

Protocol for Thermocatalytic Degradation of DMMP in a Fixed-Bed Reactor

This protocol describes a general procedure for evaluating the thermocatalytic performance of a catalyst for DMMP degradation.

1. Catalyst Preparation and Loading: a. Prepare the desired catalyst (e.g., metal oxide on a support) using methods such as impregnation or hydrothermal synthesis.[4][8] b. Pelletize, crush, and sieve the catalyst to a specific mesh size (e.g., 20-40 mesh).[1][8] c. Weigh a specific amount of the sieved catalyst (e.g., 0.05 - 0.46 g) and load it into a fixed-bed microreactor made of quartz or stainless steel.[1][7] Secure the catalyst bed with quartz wool.

2. System Setup and Pre-treatment: a. Assemble the fixed-bed reactor system, including gas flow controllers, a furnace for heating, and a temperature controller. b. Connect the reactor outlet to an analytical instrument, such as a mass spectrometer or a gas chromatograph, for online analysis of the effluent gas.[1][4] c. Purge the catalyst bed with an inert gas (e.g., Helium or Argon) at a high flow rate (e.g., 100 mL/min) while heating the reactor to a specific pre-treatment temperature (e.g., 300 °C) for a set duration (e.g., 2 hours) to remove any adsorbed impurities.[4][7]

3. DMMP Degradation Experiment: a. Cool the reactor to the desired reaction temperature (e.g., 300 - 400 °C).[1][4][7] b. Generate a DMMP vapor stream by bubbling a carrier gas (e.g., a mixture of 20% O₂ and 80% Ar) at a controlled flow rate (e.g., 50 mL/min) through a bubbler containing liquid DMMP maintained at a constant temperature (e.g., 10 °C).[4][7] c. Introduce the DMMP vapor stream into the reactor over the catalyst bed. d. Continuously monitor the concentration of DMMP and any degradation products in the effluent gas using the online analytical instrument. e. The "protection time" is defined as the time until the DMMP conversion drops below 99%.[4][8]

4. Post-reaction Analysis: a. After the experiment, cool the reactor under an inert gas flow. b. The spent catalyst can be collected and analyzed using techniques like X-ray photoelectron spectroscopy (XPS) and ion chromatography to identify surface species and deactivation products.[1]

Protocol for Photocatalytic Degradation of DMMP in an Aqueous Suspension

This protocol outlines a general procedure for assessing the photocatalytic degradation of DMMP in a batch reactor.

1. Catalyst Suspension Preparation: a. Disperse a specific amount of the photocatalyst (e.g., TiO₂) in deionized water or a buffer solution to achieve a desired catalyst loading. b. Add a known concentration of DMMP to the suspension.

2. Photocatalytic Reaction: a. Transfer the suspension to a photocatalytic reactor equipped with a light source (e.g., a simulated solar lamp). b. Stir the suspension continuously to ensure uniform irradiation of the catalyst particles. c. If required, purge the solution with air or oxygen to ensure a sufficient supply of dissolved oxygen.[10] d. Irradiate the suspension with the light source to initiate the photocatalytic reaction.

3. Sample Analysis: a. At regular time intervals, withdraw aliquots of the suspension. b. Separate the catalyst particles from the liquid phase by filtration or centrifugation. c. Analyze the concentration of DMMP and its degradation products in the liquid phase using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10]

4. Data Analysis: a. Plot the concentration of DMMP as a function of irradiation time to determine the degradation rate. b. Identify and quantify the degradation products to elucidate the reaction pathway.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized reaction pathway for the catalytic degradation of DMMP.

Experimental_Workflow cluster_prep Catalyst Preparation & Loading cluster_reaction Reaction cluster_analysis Analysis prep Catalyst Synthesis load Catalyst Loading into Reactor prep->load pretreat Pre-treatment (Heating in Inert Gas) load->pretreat reaction Catalytic Degradation pretreat->reaction dmmp_gen DMMP Vapor Generation dmmp_gen->reaction online Online Analysis (MS/GC) reaction->online post Post-reaction Catalyst Characterization (XPS) reaction->post

Caption: Experimental workflow for thermocatalytic degradation of DMMP.

Reaction_Pathway DMMP This compound (DMMP) Intermediates Intermediates (e.g., Methylphosphonic acid, Methanol) DMMP->Intermediates P-OCH₃ & P-CH₃ bond cleavage Catalyst Catalyst (e.g., Metal Oxide) DMMP->Catalyst Adsorption Products Final Products (CO, CO₂, H₂O, Phosphates) Intermediates->Products Further Oxidation Catalyst->Intermediates Catalytic Action

Caption: Generalized reaction pathway for the catalytic degradation of DMMP.

References

Application Notes and Protocols for the Adsorption of DMMP on Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Metal-Organic Frameworks (MOFs) for the adsorption of dimethyl methylphosphonate (B1257008) (DMMP), a common surrogate for chemical warfare agents. This document includes summaries of quantitative data, detailed experimental protocols for key methodologies, and visualizations of experimental workflows and signaling pathways.

Application Notes

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionalities make them highly effective materials for the adsorption and detection of chemical warfare agent simulants like DMMP.

The interaction between DMMP and MOFs can occur through various mechanisms, including physisorption and chemisorption. In many zirconium-based MOFs, such as UiO-66, DMMP is observed to adsorb molecularly through the formation of hydrogen bonds between the phosphoryl oxygen of DMMP and hydroxyl groups on the Zr-based nodes of the MOF. For other MOFs like UiO-67 and MOF-808, both physisorption and chemisorption are suggested to play a role in the uptake of DMMP[1]. The adsorption can lead to the decomposition of DMMP into less toxic products, such as methyl methylphosphonic acid (MMPA)[1].

MOFs like UiO-66-NH2 have been successfully integrated into chemical sensors for the detection of DMMP at parts-per-billion (ppb) levels. The sensing mechanism in these devices often relies on monitoring changes in the work function of the MOF-coated electrode upon exposure to DMMP[2].

Quantitative Data on DMMP Adsorption by MOFs

The following table summarizes the DMMP adsorption performance of several commonly studied MOFs. Please note that experimental conditions can significantly influence adsorption capacities.

Metal-Organic Framework (MOF)Adsorption Capacity (mg/g)Experimental ConditionsReference(s)
ZIF-8 (cubic morphology) 530Static vapor adsorption at 25°C[3]
ZIF-8 (rhombic dodecahedron) 412Static vapor adsorption at 25°C[3]
ZIF-8 (leaf-shaped) 383Static vapor adsorption at 25°C[3]
UiO-66-NH₂ ~220 (estimated)Low loading of 1.2 DMMP molecules per Zr₆ cluster[2]

Estimation for UiO-66-NH₂ is based on the reported loading per cluster and the calculated number of clusters per gram of MOF.

Experimental Protocols

Synthesis of UiO-66-NH₂

This protocol describes a common solvothermal method for the synthesis of UiO-66-NH₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol (B129727)

  • Autoclave with Teflon liner

Procedure:

  • In a glass beaker, dissolve ZrCl₄ and 2-aminoterephthalic acid in DMF. The molar ratio of ZrCl₄ to H₂BDC-NH₂ is typically 1:1.

  • Add a modulating agent, such as concentrated HCl, to the solution to control the crystallite size and defect density.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the solid product by centrifugation or filtration.

  • Wash the product with DMF and then with methanol to remove unreacted precursors and solvent.

  • Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) to activate the MOF.

Vapor-Phase DMMP Adsorption (Static Method)

This protocol outlines a static vapor adsorption experiment to determine the equilibrium adsorption capacity of a MOF for DMMP.

Materials and Equipment:

  • Activated MOF powder

  • Desiccator or sealed chamber

  • Small vial containing liquid DMMP

  • Analytical balance

  • Vacuum oven

Procedure:

  • Place a known mass of the activated MOF powder in a small, open container (e.g., a watch glass or a small beaker) and record the initial mass.

  • Place the container with the MOF inside a desiccator or a sealed chamber.

  • Place a small, open vial containing liquid DMMP in the same chamber, ensuring it does not come into direct contact with the MOF sample.

  • Seal the chamber and allow it to equilibrate at a constant temperature (e.g., 25 °C). The DMMP will evaporate, creating a saturated vapor environment.

  • Periodically remove the MOF sample and quickly weigh it on an analytical balance to monitor the mass increase due to DMMP adsorption.

  • Continue the measurements until the mass of the MOF sample remains constant, indicating that equilibrium has been reached.

  • The total mass of adsorbed DMMP is calculated by subtracting the initial mass of the MOF from the final equilibrium mass. The adsorption capacity is then expressed as mg of DMMP per gram of MOF.

DMMP Gas Sensing with a Kelvin Probe Setup

This protocol describes the use of a Kelvin probe to measure the change in work function of a MOF-coated electrode upon exposure to DMMP vapor, a common method for sensor applications.

Materials and Equipment:

  • MOF-coated electrode (working electrode)

  • Reference electrode (e.g., stainless steel)

  • Kelvin probe system

  • Gas flow system with mass flow controllers

  • DMMP vapor generation system (e.g., bubbler or permeation tube)

  • Nitrogen or dry air as a carrier gas

Procedure:

  • Mount the MOF-coated electrode and the reference electrode in the Kelvin probe measurement cell.

  • Establish a stable baseline by flowing a pure carrier gas (e.g., nitrogen) over the electrodes and recording the contact potential difference (CPD).

  • Introduce a known concentration of DMMP vapor into the gas stream by mixing the carrier gas with the output from the DMMP vapor generation system.

  • Record the change in CPD as the DMMP vapor adsorbs onto the MOF layer. The change in CPD is directly related to the change in the work function of the MOF.

  • After the signal stabilizes, switch the gas flow back to the pure carrier gas to observe the desorption of DMMP and the recovery of the baseline CPD.

  • Repeat the exposure and recovery cycles with different concentrations of DMMP to determine the sensor's sensitivity, response time, and limit of detection.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow_DMMP_Adsorption cluster_synthesis MOF Synthesis & Activation cluster_adsorption Vapor Phase Adsorption cluster_sensing Chemical Sensing s1 Precursor Dissolution s2 Solvothermal Reaction s1->s2 s3 Washing & Purification s2->s3 s4 Activation (Solvent Removal) s3->s4 a1 Prepare MOF Sample s4->a1 c1 Fabricate MOF Sensor s4->c1 a2 Expose to DMMP Vapor a1->a2 a3 Monitor Mass Change a2->a3 a4 Determine Adsorption Capacity a3->a4 c2 Establish Baseline Signal c1->c2 c3 Introduce DMMP Vapor c2->c3 c4 Measure Signal Response c3->c4 c5 Analyze Sensor Performance c4->c5

Overall workflow for MOF synthesis and its application in DMMP adsorption and sensing.

DMMP_Sensing_Pathway cluster_interaction Analyte-MOF Interaction cluster_transduction Signal Transduction cluster_readout Signal Readout d1 DMMP Vapor Introduction d2 Adsorption onto MOF Surface d1->d2 d3 Host-Guest Interaction (e.g., H-bonding to Zr-nodes) d2->d3 t1 Change in MOF Electronic Properties d3->t1 t2 Work Function Shift t1->t2 t3 Change in Contact Potential Difference (CPD) t2->t3 r1 Kelvin Probe Measurement t3->r1 r2 Electrical Signal Output r1->r2 r3 Data Analysis & Quantification r2->r3

Signaling pathway for a work function-based MOF sensor for DMMP detection.

Chemiresistive_Sensor_Workflow start Start mof_prep MOF/Conductive Material Composite Preparation start->mof_prep device_fab Device Fabrication (e.g., Drop-casting on Electrodes) mof_prep->device_fab baseline Establish Baseline Resistance in Inert Gas device_fab->baseline expose Expose to DMMP Vapor baseline->expose measure Measure Change in Resistance expose->measure analyze Analyze Sensitivity, Selectivity, and Response Time measure->analyze end End analyze->end

Workflow for developing a chemiresistive MOF-based sensor for DMMP detection.

References

Application Notes and Protocols: The Use of Dimethyl Methylphosphonate (DMMP) in the Synthesis of Novel Phosphonate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylphosphonate (B1257008) (DMMP) is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂.[1] While it is widely recognized for its primary commercial application as a flame retardant and its use as a chemical warfare agent simulant, its potential as a versatile precursor for the synthesis of novel phosphonate (B1237965) ligands is an area of growing interest.[1][2] Phosphonate ligands are valuable in various fields, including catalysis, materials science, and medicinal chemistry, due to their unique coordination properties and their ability to act as stable mimics of phosphate (B84403) groups.[3][4][5]

These application notes provide an overview of the synthetic utility of DMMP for creating advanced phosphonate ligands and detailed protocols for their synthesis and characterization.

Synthetic Pathways from DMMP to Novel Phosphonate Ligands

DMMP can be chemically modified through several routes to yield a variety of functionalized phosphonate ligands. The primary reactive sites on DMMP are the P-O-CH₃ ester linkages and, to a lesser extent, the P-CH₃ bond.[6][7]

A general workflow for the synthesis of novel phosphonate ligands from DMMP involves initial modification of the DMMP molecule, followed by characterization and application-specific testing.

G DMMP Dimethyl Methylphosphonate (DMMP) Modification Chemical Modification (e.g., Hydrolysis, Transesterification) DMMP->Modification Ligand Novel Phosphonate Ligand Modification->Ligand Characterization Spectroscopic & Analytical Characterization Ligand->Characterization Application Application Testing (Catalysis, Biological Assays) Characterization->Application

Caption: General workflow for the synthesis and application of novel phosphonate ligands from DMMP.

Hydrolysis and Re-esterification

One of the most straightforward modifications of DMMP is its hydrolysis to methylphosphonic acid. This reaction can be performed under acidic or basic conditions, or with hot-compressed water.[6] The resulting methylphosphonic acid can then be re-esterified with a variety of functionalized alcohols to introduce new chemical moieties.

Experimental Protocol: Hydrolysis of DMMP

This protocol is based on the hydrolysis of DMMP in hot-compressed water.[6]

Materials:

  • This compound (DMMP)

  • Deionized water

  • High-pressure reactor system

Procedure:

  • Prepare a dilute aqueous solution of DMMP (e.g., 5 wt%).

  • Pump the solution into a pre-heated high-pressure reactor.

  • Conduct the hydrolysis at a temperature between 200-300°C and a pressure of 20-30 MPa for a residence time of 30-80 seconds.

  • Cool the reaction mixture and collect the product. The primary products will be methylphosphonic acid and methanol.[6]

  • Isolate the methylphosphonic acid, which can then be used in subsequent esterification reactions.

Transesterification

Transesterification allows for the direct exchange of the methoxy (B1213986) groups of DMMP with other alcohol groups. This method is advantageous as it is a one-step process to introduce new functionalities. The reaction can be catalyzed by acids or bases, or it can be performed under thermal or microwave-assisted conditions.[8][9]

Experimental Protocol: Transesterification of DMMP with a Functionalized Alcohol (Generalized)

This generalized protocol is based on procedures for the transesterification of dialkyl H-phosphonates.[8]

Materials:

  • This compound (DMMP)

  • Functionalized alcohol (e.g., a diol, a hydroxy-functionalized aromatic compound)

  • Solvent (e.g., THF)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine DMMP (1 mmol) with an excess of the desired functionalized alcohol (2.2 mmol for di-substitution) in a suitable solvent like THF (1 mL).

  • Seal the vessel and heat in a microwave reactor at a temperature of approximately 130°C for 30 minutes.

  • After cooling, the reaction mixture can be purified by removing the solvent and excess alcohol under reduced pressure, followed by column chromatography to isolate the novel phosphonate ligand.

Applications in Asymmetric Catalysis

Phosphonate-containing ligands have shown significant promise in asymmetric catalysis. While specific examples starting directly from DMMP are not abundant in the literature, the synthesis of chiral phosphine-phosphite and other phosphonate-based ligands demonstrates their potential. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phosphonate group, which can be achieved through the synthetic routes originating from DMMP.

Quantitative Data for Phosphonate Ligands in Asymmetric Catalysis

The following table summarizes the performance of various phosphonate and phosphite-containing ligands in asymmetric catalytic reactions to illustrate their potential.

Ligand TypeReactionCatalystSubstrateEnantiomeric Excess (ee)Reference
Phosphine-phosphiteAllylic SubstitutionPdDiphenylallyl acetateUp to 60%[10]
Phosphine-phosphiteHydrogenationRhAcetylated dehydroamino esterUp to 50%[10]
Chiral PhosphonatesHydrogenationRh-(R,R)-f-spiroPhosβ,β-diarylvinylphosphonatesUp to 99.9%[11]

Applications in Drug Development

Phosphonates are excellent bioisosteres of phosphates, making them valuable moieties in the design of enzyme inhibitors.[4][5] Their increased stability against hydrolysis compared to phosphates offers a significant advantage in drug design. By functionalizing DMMP to create ligands that mimic the transition state of enzymatic reactions, potent and selective inhibitors can be developed.

Phosphonate-Based Enzyme Inhibitors

Phosphonate-containing molecules have been successfully developed as inhibitors for a range of enzymes, including acetylcholinesterase (AChE) and farnesyl pyrophosphate synthase (FPPS).[3][4]

Quantitative Data for Phosphonate-Based Enzyme Inhibitors

The following table presents the inhibitory activity of several phosphonate-based compounds.

Compound TypeTarget EnzymeIC₅₀Reference
Bicyclic phosphonate analog of cyclophostinHuman Acetylcholinesterase (AChE)3 µM[3]
Thienopyrimidine-based monophosphonateHuman Farnesyl Pyrophosphate Synthase (hFPPS)0.54 µM[4]
Benzoindole monophosphonate analogHuman Farnesyl Pyrophosphate Synthase (hFPPS)0.4 µM[4][5]
Salicylic acid monophosphonate analogHuman Farnesyl Pyrophosphate Synthase (hFPPS)0.52 µM[4][5]
Quinoline monophosphonate analogHuman Farnesyl Pyrophosphate Synthase (hFPPS)0.04 µM[4][5]

Signaling Pathway Modulation

In cellular signaling, protein kinases play a crucial role by catalyzing the phosphorylation of substrate proteins.[12] The dysregulation of kinase activity is implicated in numerous diseases, including cancer.[13] Phosphonate-based molecules can be designed to inhibit kinases by competing with ATP or the protein substrate, thereby modulating the signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14] A hypothetical phosphonate-based inhibitor derived from a functionalized DMMP could target one of the kinases in this pathway, such as MEK or ERK.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor DMMP-Derived Phosphonate Inhibitor Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway by a DMMP-derived phosphonate ligand.

Characterization of Novel Phosphonate Ligands

General Protocol for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To determine the proton environment of the molecule and confirm the incorporation of new functional groups.

  • ¹³C NMR: To identify all carbon atoms in the structure.

  • ³¹P NMR: To confirm the presence and chemical environment of the phosphorus atom, which is characteristic of phosphonates.

2. Mass Spectrometry (MS):

  • To determine the molecular weight of the synthesized ligand and confirm its elemental composition.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • To identify characteristic functional groups, such as the P=O stretch (typically around 1250 cm⁻¹) and P-O-C stretches.

4. X-ray Crystallography:

  • For crystalline solids, single-crystal X-ray diffraction can provide the definitive molecular structure.

Conclusion

This compound, beyond its established roles, presents a valuable and versatile platform for the synthesis of novel phosphonate ligands. Through straightforward chemical transformations such as hydrolysis, re-esterification, and transesterification, a diverse array of functionalized phosphonates can be accessed. These ligands have demonstrated potential in the fields of asymmetric catalysis and drug development, acting as effective components of chiral catalysts and as potent enzyme inhibitors. The protocols and data presented here serve as a foundational guide for researchers to explore the untapped potential of DMMP in creating next-generation phosphonate-based molecules.

References

Troubleshooting & Optimization

Technical Support Center: Dimethyl Methylphosphonate (DMMP) Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the decomposition pathways and byproducts of Dimethyl methylphosphonate (B1257008) (DMMP). It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format to assist with experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl methylphosphonate (DMMP) and why is it a subject of research?

This compound (DMMP) is an organophosphorus compound. Due to its structural similarity to nerve agents like Sarin (GB), but with significantly lower toxicity, it is widely used as a chemical simulant in research.[1][2][3] This allows scientists to study the detection, adsorption, and decomposition of highly toxic chemical warfare agents under safer laboratory conditions.[3][4]

Q2: What are the primary decomposition pathways for DMMP?

DMMP can be decomposed through several primary pathways, each yielding different byproducts depending on the conditions:

  • Thermal Decomposition: Degradation using heat, often in the presence of a catalyst.[5][6] The P-OCH₃ and P-CH₃ bonds can be cleaved at elevated temperatures.[5]

  • Hydrolysis: Reaction with water, which breaks the P-OCH₃ ester bonds.[7][8] This process can be performed in hot-compressed water without additional catalysts.[9][10]

  • Catalytic Oxidation: Decomposition, typically over metal oxide catalysts, which involves redox reactions.[1][5] This pathway can lead to more complete mineralization of the molecule into simpler, less toxic compounds.[1]

  • Photocatalytic Decomposition: Degradation using a photocatalyst (like TiO₂) and a light source.[11][12] This process often involves reactive hydroxyl radicals.[11]

Q3: What are the common byproducts of DMMP thermal and catalytic decomposition?

Thermal and catalytic decomposition pathways can produce a range of gaseous and surface-bound byproducts. The cleavage of the P-OCH₃ bond is a common initial step, often forming surface methoxy (B1213986) species or gaseous methanol.[13][14] At higher temperatures, further decomposition occurs.

Common gaseous byproducts include methanol, dimethyl ether, formaldehyde, methane, carbon monoxide (CO), and carbon dioxide (CO₂).[5][6][14][15] Surface byproducts that can remain on the catalyst include methyl methylphosphonate (MMP), methylphosphonate (MP), and various phosphates (e.g., CePO₄), carbonates, and formates.[5][13][14]

Q4: What are the main products resulting from the hydrolysis of DMMP?

The hydrolysis of DMMP is a more straightforward process that primarily involves the cleavage of the P-O bonds. The reaction is typically a two-step sequential substitution of the methoxy groups.[2] The principal and most commonly detected final products are methylphosphonic acid (MPA) and methanol .[2][8][9][10] While methyl methylphosphonate (MMP) is an expected intermediate, it may not be observed if its subsequent hydrolysis is rapid.[2]

Troubleshooting Guides

Q1: My catalytic decomposition of DMMP is showing incomplete conversion. What factors should I investigate?

Incomplete conversion can be attributed to several factors. First, ensure the reaction temperature is sufficient; decomposition activity increases with temperature.[14] For many metal oxides, temperatures between 200 °C and 400 °C are required for significant decomposition.[5][14] Second, check your catalyst's activity and potential poisoning. The accumulation of byproducts on the active sites can block further reaction.[5] Finally, verify the gas hourly space velocity (GHSV) is appropriate for your reactor setup and catalyst loading to ensure sufficient residence time.[1][5]

Q2: The catalyst in my thermal decomposition experiment is deactivating rapidly. What is the likely cause and how can I confirm it?

Rapid deactivation of metal oxide catalysts (like CeO₂) is commonly caused by the accumulation of strongly bound, non-volatile byproducts on the catalyst surface.[5] The primary culprits are phosphates, carbonates, and formates, which cover the active sites and inhibit the catalytic cycle.[5]

To confirm this, you can analyze the spent catalyst using the following techniques:

  • Ion Chromatography: This can qualitatively identify phosphorus-containing byproducts, such as PO₄³⁻, on the surface of the deactivated catalyst.[1][5]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to identify the chemical state of elements on the surface, helping to confirm the presence of species like methyl methylphosphonate (MMP) or phosphates.[6][13]

  • In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique allows for the observation of surface species during the reaction, helping to identify the formation of deactivating byproducts like carbonates and formates in real-time.[5]

DOT script for the troubleshooting workflow for catalyst deactivation.

G start Observation: Rapid Catalyst Deactivation hypothesis Hypothesis: Byproduct Accumulation (Phosphates, Carbonates, Formates) start->hypothesis investigation How to Investigate? hypothesis->investigation ic Ion Chromatography (for Phosphates) investigation->ic Qualitative ID of PO₄³⁻ xps XPS Analysis (for P-species) investigation->xps Identify Surface P-species drifts In-situ DRIFTS (for Carbonates/Formates) investigation->drifts Real-time ID of Surface Species confirm Confirmation of Surface Poisoning ic->confirm xps->confirm drifts->confirm

Figure 1: Troubleshooting workflow for identifying the cause of catalyst deactivation.

Q3: I am performing hydrolysis in hot-compressed water and my results are inconsistent. Which experimental parameters are most critical?

For DMMP hydrolysis in hot-compressed water, temperature is the most influential parameter affecting the reaction kinetics.[8][10] The reaction follows pseudo-first-order behavior, and the rate increases significantly with temperature.[8][10] In contrast, pressure (in the range of 20-30 MPa) has been shown to have no discernible effect on the hydrolysis rate.[8][10] Therefore, precise temperature control of your reactor system is critical for achieving reproducible results. Also, ensure a consistent residence time within the heated reactor section.[9]

Data Presentation

Table 1: Summary of DMMP Decomposition Pathways and Byproducts

Decomposition PathwayKey ConditionsMajor Gaseous ByproductsMajor Surface/Liquid Byproducts
Thermal/Catalytic 200-400 °C, Metal Oxides (e.g., CeO₂, CuO)Methanol, CO, CO₂, H₂, Formaldehyde, Methane, Dimethyl Ether[5][14]Methylphosphonic Acid, Phosphates, Carbonates, Formates[1][5]
Hydrolysis 200-300 °C, Hot-Compressed WaterNone reported[10]Methylphosphonic Acid (MPA), Methanol[8][10]
Photocatalysis UV/Solar light, TiO₂ catalystCO₂[11]Methylphosphonic Acid, Formic Acid, Phosphate[11]

Table 2: Quantitative Kinetic Data for DMMP Hydrolysis in Hot-Compressed Water

ParameterValueConditions
Reaction OrderPseudo-first-order[2][8][10]200-300 °C, 20-30 MPa[10]
Activation Energy (Ea)90.17 ± 5.68 kJ/mol[8][10]200-300 °C, 20-30 MPa[10]
Pre-exponential Factor (A)10⁷·⁵¹ ± ⁰·⁵⁸ s⁻¹[8][10]200-300 °C, 20-30 MPa[10]
Effect of PressureNo discernible effect[8][10]Tested at 20 and 30 MPa[10]

Experimental Protocols

Protocol 1: Catalytic Decomposition in a Fixed-Bed Reactor

This protocol describes a general method for evaluating the thermocatalytic decomposition of DMMP.

  • Catalyst Preparation: Load a measured amount (e.g., 0.4-0.7 g) of the metal oxide catalyst (20-40 mesh) into a quartz or stainless steel fixed-bed reactor tube (e.g., 4 mm inner diameter).[5]

  • System Purge: Heat the catalyst bed to the desired reaction temperature (e.g., 300-400 °C) under an inert gas flow (e.g., He or Ar at 100 mL/min) for a set period (e.g., 2 hours) to remove adsorbed impurities.[5]

  • DMMP Vapor Generation: Generate a stable stream of DMMP vapor by bubbling a carrier gas (e.g., compressed air or a 20% O₂/Ar mixture) at a controlled flow rate (e.g., 50 mL/min) through liquid DMMP held in a temperature-controlled bubbler (e.g., 10-30 °C).[5] Heat the gas lines (e.g., to 80 °C) to prevent condensation.[5]

  • Decomposition Reaction: Introduce the DMMP vapor stream into the heated reactor over the catalyst bed. The total flow rate and catalyst mass determine the Gas Hourly Space Velocity (GHSV).[5]

  • Product Analysis: Continuously or intermittently sample the gas stream exiting the reactor to analyze for unreacted DMMP and gaseous byproducts using an appropriate analytical technique (see Protocol 2).[5]

  • Performance Evaluation: The catalyst's performance can be evaluated by calculating the DMMP conversion rate or by measuring the "protection time," defined as the duration for which 100% DMMP conversion is maintained.[1][5]

DOT script for the experimental workflow of catalytic decomposition.

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_analysis Analysis p1 1. Load Catalyst into Fixed-Bed Reactor p2 2. Purge and Heat Catalyst Bed p1->p2 p4 4. Introduce Vapor to Reactor p2->p4 p3 3. Generate DMMP Vapor Stream p3->p4 p5 5. Sample Effluent Gas Stream p4->p5 p6 6. Analyze Products (e.g., GC-MS) p5->p6 p7 7. Evaluate Performance p6->p7

Figure 2: General experimental workflow for studying the catalytic decomposition of DMMP.

Protocol 2: Analysis of Gaseous Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts.

  • Sampling: Connect the outlet of the reactor directly to the GC-MS injection port via a heated transfer line to prevent condensation.

  • GC Separation: Use a suitable capillary column (e.g., DB-1701) to separate the different compounds in the gas stream.[5] An example temperature program could be to hold at 60 °C and then ramp to a higher temperature to elute all compounds.

  • MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to a spectral library (e.g., NIST).

  • Quantification: To quantify the byproducts, calibrate the instrument using certified gas standards for each compound of interest (e.g., methanol, CO, CO₂, methane).

Protocol 3: Analysis of Surface Byproducts via Ion Chromatography

This method is used to identify water-soluble ionic species, like phosphates, on the catalyst surface after a reaction.

  • Sample Preparation: After the experiment, cool the reactor and carefully remove the spent catalyst.

  • Extraction: Suspend a known mass of the spent catalyst in deionized water and agitate (e.g., via sonication) to extract soluble byproducts.

  • Filtration: Filter the suspension to remove the solid catalyst particles, retaining the aqueous extract.

  • IC Analysis: Inject the aqueous extract into an ion chromatograph equipped with a suitable column and detector (e.g., a conductivity detector).

  • Identification: Identify the anions present (e.g., PO₄³⁻) by comparing their retention times to those of known standards.[1][5]

Signaling Pathways & Logical Relationships

DOT script for the primary decomposition pathways of DMMP.

G cluster_pathways Decomposition Pathways cluster_products Primary Byproducts dmmp This compound (DMMP) thermal Thermal / Catalytic Decomposition dmmp->thermal Heat, Catalyst (e.g., CeO₂) hydrolysis Hydrolysis dmmp->hydrolysis Hot Water (200-300°C) photo Photocatalysis dmmp->photo Light, Catalyst (e.g., TiO₂) gas Gaseous Products: Methanol, CO, CO₂, CH₄ thermal->gas surface Surface Products: Phosphates, Carbonates thermal->surface hydro_prod Liquid Products: Methylphosphonic Acid, Methanol hydrolysis->hydro_prod photo_prod Final Products: CO₂, H₂O, Phosphate photo->photo_prod

Figure 3: Overview of the primary decomposition pathways for DMMP and their resulting byproducts.

References

Technical Support Center: Purification of Dimethyl Methylphosphonate (DMMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Dimethyl methylphosphonate (B1257008) (DMMP) from a synthesis reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude DMMP reaction mixture?

A1: Impurities in crude Dimethyl methylphosphonate (DMMP) largely depend on the synthetic route employed. For the common Michaelis-Arbuzov rearrangement of trimethyl phosphite, potential impurities include:

  • Unreacted Starting Materials: Such as trimethyl phosphite.

  • Catalyst Residues: If a catalyst is used, for instance, benzenesulfonic acid and its corresponding methyl ester.[1]

  • Hydrolysis Products: DMMP can slowly hydrolyze in the presence of water to form methylphosphonic acid and methanol (B129727).[2][3][4][5][6][7] This can be exacerbated by acidic or basic conditions during workup.

  • Side-Reaction Products: Depending on the reaction conditions, other organophosphorus compounds may be formed.

  • Thermal Decomposition Products: At elevated temperatures, DMMP can decompose to products including methanol and methyl methylphosphonate.[8]

Q2: Which analytical techniques are recommended for assessing the purity of DMMP?

A2: Several analytical techniques can be used to determine the purity of DMMP. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and identifying volatile impurities.[9][10][11][12][13][14] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ³¹P, and ¹³C NMR, is excellent for structural confirmation and quantification of impurities.[15][16] Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify functional groups and confirm the presence of DMMP and certain impurities.[8][17][18][19][20]

Q3: What is the recommended primary method for purifying crude DMMP?

A3: Vacuum distillation is the most widely recommended and effective method for the purification of DMMP.[1] Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for efficient separation from less volatile impurities without significant product loss.

Q4: How can I remove acidic impurities from my DMMP sample?

A4: Acidic impurities, such as methylphosphonic acid or residual acid catalysts, can be removed by washing the crude DMMP with a mild base. A typical procedure involves dissolving the crude product in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. This is followed by washing with brine to remove residual water and drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal and distillation.

Troubleshooting Guides

Issues with Vacuum Distillation
Problem Possible Cause Recommended Solution
Bumping or Unstable Boiling Rapid heating or insufficient vacuum.Ensure a stable vacuum is achieved before heating. Use a magnetic stir bar or boiling chips for smooth boiling. Apply heat gradually using a heating mantle with a stirrer.
Product Not Distilling Vacuum is not low enough or temperature is too low.Check the vacuum pump and all connections for leaks. Refer to a vapor pressure nomograph to determine the expected boiling point at your system's pressure and adjust the temperature accordingly.
Product Decomposes in the Pot The distillation temperature is too high.Improve the vacuum to distill at a lower temperature. Ensure the heating mantle is not set excessively high.
Poor Separation of Impurities The impurity has a boiling point close to DMMP.Consider fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to increase the separation efficiency.
Cloudy Distillate Water is co-distilling with the product.Ensure the crude product is thoroughly dried before distillation. Use a drying agent like MgSO₄ or Na₂SO₄ on the organic solution of the crude product before removing the solvent.
Issues with Liquid-Liquid Extraction (Workup)
Problem Possible Cause Recommended Solution
Emulsion Formation during Washing Vigorous shaking of the separatory funnel.Gently invert the separatory funnel for mixing instead of vigorous shaking. To break an existing emulsion, add a small amount of brine or allow the mixture to stand for an extended period. In some cases, filtration through a pad of celite can help.
Product Loss to the Aqueous Layer DMMP has some water solubility.Minimize the volume of aqueous washes. Perform multiple extractions of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Inefficient Removal of Acidic Impurities Insufficient amount or concentration of the basic wash.Use a sufficient volume of saturated NaHCO₃ or a dilute (e.g., 5%) Na₂CO₃ solution. Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₉O₃P[21][22]
Molecular Weight 124.08 g/mol [2][22][23]
Appearance Colorless liquid[21][23]
Boiling Point 181 °C at 760 mmHg[21][22][23][24]
Density 1.145 g/mL at 25 °C[21][22][24]
Solubility in Water Soluble (>=10 g/100 mL at 21 °C)[2][24][25]
Solubility in Organic Solvents Miscible with alcohol, ether, benzene, acetone, carbon tetrachloride.[22][23]
Vapor Pressure 1.2 mmHg at 25 °C (77 °F)[2]

Table 2: Boiling Points of DMMP and Potential Impurities at Reduced Pressure

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at 10 mmHg (°C)
This compound (DMMP) 181~65
Trimethyl phosphite 111-112~10
Methanol 64.7<0
Methylphosphonic acid DecomposesN/A

Note: Boiling points at reduced pressure are estimates and may vary.

Experimental Protocols

Protocol 1: General Purification of DMMP by Vacuum Distillation
  • Drying the Crude Product:

    • If the reaction workup involved an aqueous wash, ensure the crude DMMP (dissolved in an organic solvent) is thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Setting up the Distillation Apparatus:

    • Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Add a magnetic stir bar to the distillation flask containing the crude DMMP.

    • Ensure all joints are properly sealed with vacuum grease.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Slowly and carefully apply the vacuum.

    • Once a stable vacuum is reached (typically <10 mmHg), begin to heat the distillation flask using a heating mantle with stirring.

    • Collect any low-boiling impurities in a separate receiving flask.

    • As the temperature rises and stabilizes at the boiling point of DMMP at that pressure, switch to a clean receiving flask to collect the purified product.

    • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask.

    • Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Removal of Acidic Impurities by Extraction
  • Dissolution:

    • Dissolve the crude DMMP in a suitable water-immiscible organic solvent (e.g., dichloromethane) in a separatory funnel. Use approximately 3-5 volumes of solvent relative to the crude product.

  • Basic Wash:

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Brine Wash:

    • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove the majority of dissolved water.

    • Separate the layers.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄).

    • Swirl the flask and let it stand for 10-15 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude DMMP, which is now ready for vacuum distillation.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis Crude_DMMP Crude DMMP Mixture Extraction Liquid-Liquid Extraction (e.g., with NaHCO3 wash) Crude_DMMP->Extraction Removal of acidic impurities Drying Drying of Organic Layer (e.g., with MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Removal of non-volatile and some volatile impurities Pure_DMMP Pure DMMP Distillation->Pure_DMMP Analysis Purity Assessment (GC-MS, NMR, FTIR) Pure_DMMP->Analysis Verification

Caption: Experimental workflow for the purification of DMMP.

TroubleshootingTree Impure_Product Impure DMMP after Distillation Check_GCMS Analyze by GC-MS Impure_Product->Check_GCMS Low_Boiling Low-Boiling Impurities Present? Check_GCMS->Low_Boiling High_Boiling High-Boiling Impurities Present? Check_GCMS->High_Boiling Acidic_Impurity Acidic Impurities Present? Check_GCMS->Acidic_Impurity Fractional_Distillation Perform Fractional Distillation Low_Boiling->Fractional_Distillation Yes Check_Distillation_Setup Check Distillation Setup (e.g., for leaks, sufficient vacuum) High_Boiling->Check_Distillation_Setup Yes Check_Workup Improve Aqueous Workup (e.g., more thorough base wash) Acidic_Impurity->Check_Workup Yes

Caption: Troubleshooting decision tree for impure DMMP.

References

Technical Support Center: Optimizing DMMP Concentration for Flame Retardancy in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on optimizing Dimethyl methylphosphonate (B1257008) (DMMP) concentration for flame retardancy in epoxy resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which DMMP imparts flame retardancy to epoxy resins?

A1: DMMP functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, phosphorus-containing radicals like PO· are generated upon heating. These radicals act as scavengers for high-energy H· and OH· radicals produced during combustion, thereby interrupting the chain reaction of burning. In the condensed phase, DMMP decomposes to form phosphoric acid and polyphosphoric acid. These acids promote the dehydration of the epoxy polymer to form a protective char layer on the surface. This char layer insulates the underlying material from heat and prevents the release of flammable gases.[1]

Q2: What is a typical starting concentration for DMMP in epoxy resin formulations?

A2: A typical starting concentration for DMMP in epoxy resin formulations to achieve a significant improvement in flame retardancy is around 10 wt%.[2] However, the optimal concentration can vary depending on the specific epoxy resin system, the presence of other additives, and the desired level of flame retardancy. It is often used in combination with synergistic agents.

Q3: Can DMMP be used in combination with other flame retardants?

A3: Yes, DMMP is often used synergistically with other flame retardants to enhance performance and mitigate some of its potential drawbacks. Common synergistic additives include:

  • Nano-silica: Can improve the mechanical properties that might be compromised by the addition of liquid DMMP and contributes to the formation of a stable char layer.[1]

  • Ammonium (B1175870) polyphosphate (APP): Works well with phosphorus-based flame retardants to enhance char formation.

  • Expandable graphite (B72142) (EG): Expands upon heating to form a thick, insulating char layer.[1]

  • Metal hydroxides (e.g., aluminum hydroxide (B78521) - ATH): Are inexpensive, non-toxic, and act as smoke suppressants.[3]

Q4: Does the addition of DMMP affect the mechanical properties of the cured epoxy resin?

A4: Yes, the addition of DMMP, a liquid flame retardant, can sometimes negatively impact the mechanical properties of the cured epoxy resin, such as its tensile and flexural strength. This is because it can act as a plasticizer, reducing the cross-linking density of the polymer matrix. The extent of this effect depends on the concentration of DMMP used. Combining DMMP with other additives like nano-silica can help to offset these effects.[1]

Troubleshooting Guide

Issue 1: The cured epoxy resin with DMMP is not hardening properly or remains tacky.

  • Possible Cause 1: Incorrect mixing ratio. The addition of DMMP can alter the required stoichiometry of the epoxy resin and curing agent.

    • Solution: Ensure that the mix ratio of resin to hardener is accurately calculated and measured, taking into account the weight of the added DMMP.

  • Possible Cause 2: Low curing temperature. The presence of DMMP might slightly alter the optimal curing temperature.

    • Solution: Review the technical data sheet for your epoxy system. A post-curing step at an elevated temperature might be necessary to achieve full hardness.[4]

  • Possible Cause 3: Incompatible components. DMMP might not be fully compatible with all epoxy resin or hardener types.

    • Solution: Consult the manufacturer's literature for both the epoxy system and DMMP to ensure compatibility.

Issue 2: Reduced mechanical strength in the final cured product.

  • Possible Cause 1: Plasticizing effect of DMMP. As a liquid additive, DMMP can interfere with the polymer chain cross-linking, leading to a softer, more flexible material.

    • Solution 1: Optimize the concentration of DMMP to the minimum effective level for the desired flame retardancy.

    • Solution 2: Incorporate synergistic additives like nano-silica, which can reinforce the polymer matrix and compensate for the loss in mechanical properties.[1]

  • Possible Cause 2: Poor dispersion of DMMP. If not mixed thoroughly, localized high concentrations of DMMP can lead to weak spots in the material.

    • Solution: Use a high-shear mixer to ensure a homogeneous dispersion of DMMP throughout the epoxy resin before adding the curing agent.

Issue 3: The flame retardancy performance (e.g., LOI, UL-94) is not meeting expectations.

  • Possible Cause 1: Insufficient DMMP concentration. The amount of DMMP may be too low to provide the desired level of flame retardancy.

    • Solution: Incrementally increase the concentration of DMMP in your formulation and re-test the flame retardancy performance.

  • Possible Cause 2: Lack of synergistic components. DMMP's effectiveness can be significantly boosted by the presence of other flame retardants.

    • Solution: Consider adding synergistic agents like ammonium polyphosphate (APP) or expandable graphite (EG) to your formulation.[1]

  • Possible Cause 3: Inadequate char formation. The epoxy system itself may not be conducive to forming a stable char layer, even with the addition of DMMP.

    • Solution: Investigate the use of char-forming co-additives or select an epoxy resin chemistry that is more prone to charring.

Issue 4: Surface defects like "orange peel" or cloudiness appear on the cured resin.

  • Possible Cause 1: High curing temperature. If the temperature is too high, the surface layer may cure faster than the interior, causing a wrinkled or "orange peel" effect.[5]

    • Solution: Lower the curing temperature and extend the curing time to allow for a more uniform cure.

  • Possible Cause 2: Moisture contamination. Moisture from the air or on the substrate can cause cloudy spots or a loss of gloss.[5]

    • Solution: Ensure the work environment has a controlled humidity (ideally below 75%) and that all surfaces and equipment are dry before mixing and pouring the resin.[5]

Quantitative Data on Flame Retardancy Performance

The following tables summarize the flame retardancy performance of epoxy and polyurethane resins with varying concentrations of DMMP and other synergistic additives.

Table 1: Effect of DMMP and Nano-Silica on Waterborne Polyurethane (WPU)

FormulationLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)
Pure WPU18.1-809.37101.39
WPU + 8% DMMP (P-WPU)----
WPU + 8% DMMP + Nano-Silica (P/Si-WPU)28.3V-0574.2194.47

Data extracted from[1]

Table 2: Synergistic Effect of DMMP, BH, and EG in Polyurethane Foam

FormulationLOI (%)pHRR Reduction (%)THR Reduction (%)Char Residue Increase (%)
Pure Polyurethane Foam----
PU + 8% DMMP + 8% BH + 6% EG30.740.619.015.6

BH = bis(2-hydroxyethyl)amino dimethylphosphonate, EG = Expandable Graphite. Data extracted from[1]

Table 3: Flame Retardancy of Epoxy Resin with a Phosphorus-Containing Additive (DDMP)

Phosphorus Content (%)LOI (%)
0 (Neat Resin)20.3 ± 0.8
0.1620.8 ± 0.6
0.3221.4 ± 0.4
0.4922.6 ± 0.8

DDMP is an α-aminophosphonate. Data extracted from[4]

Experimental Protocols

1. Sample Preparation (Melt Blending)

  • Preheat the epoxy resin to a specified temperature (e.g., 120 °C) in a suitable mixing vessel to reduce its viscosity.[6]

  • Add the desired amount of DMMP and any other solid flame-retardant additives to the preheated resin.

  • Mix the components at high speed (e.g., using a mechanical stirrer or a vacuum dissolver) for a sufficient time (e.g., 5-10 minutes) to ensure a homogeneous dispersion.[6]

  • Reduce the temperature if necessary (e.g., below 110 °C) and add the curing agent.[7]

  • Continue mixing until the curing agent is fully dissolved and dispersed.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.[7]

  • Pour the mixture into preheated molds of the required dimensions for the specific tests.

  • Cure the samples in an oven according to the recommended curing schedule for the epoxy system (e.g., 120 °C for 2 hours, followed by a post-cure at 170 °C for 4 hours).[7]

  • Allow the samples to cool to room temperature before demolding and testing.

2. Limiting Oxygen Index (LOI) Test

  • Standard: ASTM D2863

  • Apparatus: LOI instrument.

  • Sample Dimensions: Typically 130.0 mm x 6.5 mm x 3.0 mm.[8]

  • Procedure:

    • Mount the specimen vertically in the glass chimney of the LOI instrument.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior of the specimen.

    • Adjust the oxygen concentration in the gas mixture until the minimum concentration that just supports flaming combustion for a specified period or extent of burning is determined.

    • The LOI is expressed as the volume percentage of oxygen in that mixture.

3. UL-94 Vertical Burning Test

  • Standard: ASTM D3801

  • Apparatus: UL-94 test chamber.

  • Sample Dimensions: Typically 130.0 mm x 13.0 mm x 3.0 mm.[8]

  • Procedure:

    • Mount the specimen vertically in the test chamber.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t1).

    • Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.

    • Record the second afterflame time (t2) and the afterglow time.

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

    • Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior as specified in the standard. A V-0 rating indicates the best flame retardancy.[8]

4. Cone Calorimetry

  • Apparatus: Cone calorimeter.

  • Procedure:

    • A sample of the material is exposed to a specific level of heat radiation from a conical heater.

    • The combustion gases are collected by a hood and analyzed.

    • Key parameters measured include:

      • Time to Ignition (TTI): The time it takes for the sample to ignite.

      • Heat Release Rate (HRR), particularly the peak HRR (pHRR): The amount of heat energy released per unit area per unit time. A lower pHRR is desirable.

      • Total Heat Release (THR): The total amount of heat generated during the entire test.

      • Smoke Production Rate (SPR): The rate at which smoke is generated.

      • Char Yield: The percentage of the initial sample mass that remains as char after the test. A higher char yield is generally indicative of better flame retardancy.

Diagrams

Flame_Retardancy_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase DMMP_gas DMMP PO_rad PO• DMMP_gas->PO_rad Heat Inert_gas Inert Gases PO_rad->Inert_gas Scavenges Combustion_rad H•, OH• (from combustion) Combustion_rad->Inert_gas DMMP_cond DMMP Polyphosphoric_acid Polyphosphoric Acid DMMP_cond->Polyphosphoric_acid Heat Char_layer Protective Char Layer Polyphosphoric_acid->Char_layer Dehydrates Epoxy Epoxy Resin Epoxy->Char_layer Heat_Source Heat Source Heat_Source->DMMP_gas Heat_Source->DMMP_cond Heat_Source->Epoxy Experimental_Workflow Start Start: Define Formulation Mixing Melt Blending: - Preheat Epoxy - Add DMMP & Synergists - Add Curing Agent - Degas Start->Mixing Curing Curing: - Pour into Molds - Cure in Oven - Post-Cure Mixing->Curing Sample_Prep Sample Preparation: - Demold - Cut to Test Dimensions Curing->Sample_Prep Testing Flame Retardancy Testing Sample_Prep->Testing LOI LOI Test (ASTM D2863) Testing->LOI UL94 UL-94 Test (ASTM D3801) Testing->UL94 Cone Cone Calorimetry Testing->Cone Analysis Data Analysis & Comparison LOI->Analysis UL94->Analysis Cone->Analysis End End: Optimized Formulation Analysis->End Troubleshooting_Guide Problem Identify Problem Poor_Cure Poor Curing / Tacky Problem->Poor_Cure e.g. Low_Strength Low Mechanical Strength Problem->Low_Strength e.g. Poor_FR Poor Flame Retardancy Problem->Poor_FR e.g. Check_Ratio Check Mix Ratio Poor_Cure->Check_Ratio Possible Cause Check_Temp Check Curing Temp Poor_Cure->Check_Temp Possible Cause Optimize_Conc Optimize DMMP Conc. Low_Strength->Optimize_Conc Possible Cause Add_Synergist Add Synergist (e.g., nano-silica) Low_Strength->Add_Synergist Possible Cause Increase_Conc Increase DMMP Conc. Poor_FR->Increase_Conc Possible Cause Add_FR_Syn Add FR Synergist (e.g., APP, EG) Poor_FR->Add_FR_Syn Possible Cause Solution Implement Solution Check_Ratio->Solution Check_Temp->Solution Optimize_Conc->Solution Add_Synergist->Solution Increase_Conc->Solution Add_FR_Syn->Solution

References

Technical Support Center: Stability of Dimethyl Methylphosphonate (DMMP) Under Thermal Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of Dimethyl methylphosphonate (B1257008) (DMMP). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of decomposition data.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental investigation of DMMP's thermal stability.

Question Answer
My DMMP sample is decomposing at a lower temperature than expected. What could be the cause? Several factors can influence the decomposition temperature of DMMP. The presence of catalytic surfaces, such as metal oxides (e.g., Al₂O₃, CeO₂, Fe₂O₃), can significantly lower the decomposition temperature, in some cases even to room temperature.[1][2] The presence of impurities or moisture in your sample can also act as a catalyst or reactant, leading to earlier decomposition. Ensure your experimental setup is inert and your DMMP sample is of high purity.
What are the expected decomposition products of DMMP under thermal stress? In an inert atmosphere (e.g., nitrogen), the primary decomposition products of DMMP are methanol (B129727), carbon monoxide, carbon dioxide, and water.[3] In the presence of air or oxygen, the product distribution may change, with a potential increase in the formation of CO₂ and water.[3] Catalytic decomposition over metal oxides can also yield surface-bound species like phosphates and formates.[1]
I am observing unexpected peaks in my analytical results (e.g., GC-MS, FTIR). How can I identify them? Unexpected peaks could be due to several reasons: 1) Contamination in your experimental setup or carrier gas. 2) Secondary reactions between the initial decomposition products. For example, methanol can further decompose to carbon dioxide and water.[3] 3) The formation of less common byproducts. Cross-reference your mass spectra with a comprehensive database (e.g., NIST) and consult literature on DMMP decomposition for potential minor products.
How does the heating rate in Thermogravimetric Analysis (TGA) affect the measured decomposition temperature? A higher heating rate in TGA will generally result in a shift of the decomposition curve to higher temperatures. This is a kinetic effect. To obtain data that is closer to thermodynamic equilibrium and to better resolve overlapping decomposition steps, a slower heating rate is recommended.
Can DMMP decompose without a catalyst? Yes, homogeneous gas-phase decomposition of DMMP occurs at elevated temperatures, typically in the range of 200°C to 275°C and above.[3] The decomposition rate increases significantly with temperature.[3]
What is the role of surface hydroxyl groups in the catalytic decomposition of DMMP? Surface hydroxyl groups on metal oxides can play a crucial role in the decomposition of DMMP. The initial step often involves the interaction of the phosphoryl (P=O) group of DMMP with the surface, followed by the breaking of a P-OCH₃ bond through an attack involving surface hydroxyls, leading to the formation of methanol.
How can I confirm the complete decomposition of DMMP in my experiment? To confirm complete decomposition, you can monitor the disappearance of the characteristic infrared absorption bands of DMMP (e.g., P=O stretch) using in-situ FTIR spectroscopy.[3] Alternatively, you can analyze the final solid residue for any remaining organophosphorus compounds using techniques like X-ray Photoelectron Spectroscopy (XPS) and the off-gas for any unreacted DMMP using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the thermal decomposition behavior of Dimethyl methylphosphonate (DMMP) under various conditions.

ConditionTemperature Range (°C)Key Decomposition ProductsAnalytical Technique(s)Reference(s)
Homogeneous (in Nitrogen)200 - 275Methanol, Carbon Monoxide, Carbon Dioxide, Water, Methyl Methylphosphonate (MMP)FTIR Spectroscopy[3]
Homogeneous (in Zero Air)200 - 275Methanol, Carbon Monoxide, Carbon Dioxide, Water, Methyl Methylphosphonate (MMP)FTIR Spectroscopy[3]
Catalytic (on Al₂O₃)~200 - 300Surface-bound methoxy (B1213986) groups, intact P-CH₃ bond below 400°CNot Specified[1]
Catalytic (on CeO₂)~300Methanol, Carbon Monoxide, Hydrogen, Carbon Dioxide, Water, Surface PhosphatesIn-situ DRIFTS, XPS[1]
Catalytic (on MoO₃)Varies with coverageIntact DMMP (low coverage), PCHₓ and POₓ species (higher coverage)AP-XPS, TPD[4]
Catalytic (on Cu₁₀₀ clusters)Room Temp & aboveAtomic Phosphorus, Methanol, Formaldehyde, MethaneXPS, TPD[5]
Catalytic (on (CuO)₈₀ clusters)Room Temp & aboveMethyl Methylphosphonate (MMP), Methanol, Formaldehyde, MethaneXPS, TPD[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of DMMP by measuring its mass change as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample of DMMP (typically 5-10 mg) into an inert TGA pan (e.g., alumina).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to remove any air and maintain an inert atmosphere.

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of DMMP, such as melting, boiling, and decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of DMMP (typically 2-5 mg) into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate.

    • Equilibrate the cell at a starting temperature below any expected transitions.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) over the desired range.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) peaks. The peak area can be integrated to determine the enthalpy change of the transition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Evolved Gas Analysis

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of DMMP.

Methodology:

  • System Setup: Couple the outlet of a thermal decomposition reactor (e.g., a tube furnace or the outlet of a TGA) to the injection port of a GC-MS system via a heated transfer line to prevent condensation of the products.

  • Sample Decomposition: Heat the DMMP sample in the reactor under a controlled atmosphere (e.g., inert or oxidative) and temperature program.

  • Evolved Gas Collection: Continuously sweep the evolved gases from the reactor into the GC injection port using a carrier gas (e.g., Helium).

  • GC Separation:

    • Inject the evolved gas mixture onto a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Use a temperature program for the GC oven to separate the individual components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • MS Detection and Identification:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

    • The resulting mass spectrum for each component is compared to a spectral library (e.g., NIST) for identification.

Visualizations

Experimental Workflow for Thermal Stability Analysis

experimental_workflow Experimental Workflow for DMMP Thermal Stability Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_product_analysis Decomposition Product Analysis cluster_data Data Interpretation DMMP_Sample DMMP Sample TGA Thermogravimetric Analysis (TGA) DMMP_Sample->TGA Mass Loss vs. Temp DSC Differential Scanning Calorimetry (DSC) DMMP_Sample->DSC Heat Flow vs. Temp FTIR In-situ FTIR Spectroscopy TGA->FTIR Evolved Gases GCMS GC-MS of Evolved Gases TGA->GCMS Evolved Gases XPS XPS of Solid Residue TGA->XPS Solid Residue Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Reaction_Kinetics Reaction Kinetics TGA->Reaction_Kinetics DSC->Decomposition_Temp Decomposition_Products Decomposition Products FTIR->Decomposition_Products GCMS->Decomposition_Products XPS->Decomposition_Products

Caption: A general workflow for investigating the thermal stability of DMMP.

Simplified Decomposition Pathway of DMMP

decomposition_pathway Simplified Thermal Decomposition Pathway of DMMP DMMP This compound (CH₃PO(OCH₃)₂) Intermediate Intermediate Species (e.g., Methyl Methylphosphonate) DMMP->Intermediate Heat Methanol Methanol (CH₃OH) DMMP->Methanol Phosphorus_Species Phosphorus-containing Residue DMMP->Phosphorus_Species Intermediate->Methanol Intermediate->Phosphorus_Species CO Carbon Monoxide (CO) Methanol->CO CO2 Carbon Dioxide (CO₂) Methanol->CO2 H2O Water (H₂O) Methanol->H2O

Caption: A simplified representation of DMMP's thermal decomposition.

References

Technical Support Center: Michaelis-Arbuzov Synthesis of Dimethyl Methylphosphonate (DMMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions and optimizing the Michaelis-Arbuzov synthesis of Dimethyl Methylphosphonate (B1257008) (DMMP).

Frequently Asked Questions (FAQs)

Q1: What is the Michaelis-Arbuzov reaction for DMMP synthesis?

The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. In the synthesis of DMMP, it involves the reaction of a trialkyl phosphite (B83602), typically trimethyl phosphite, with a methyl halide, such as methyl iodide, to produce dimethyl methylphosphonate and a methyl halide byproduct. The reaction proceeds through a phosphonium (B103445) salt intermediate.

Q2: What are the most common side reactions in the Michaelis-Arbuzov synthesis of DMMP?

The primary side reaction of concern is the potential for the newly formed methyl halide byproduct to react with the starting trimethyl phosphite. This can be particularly problematic if the byproduct is as reactive as the initial methyl halide. Additionally, if the starting materials or intermediates contain α-halo ketones, a competing pathway known as the Perkow reaction can occur, leading to the formation of vinyl phosphates instead of the desired phosphonate.

Q3: How does the choice of methyl halide affect the reaction?

The reactivity of the methyl halide is a critical factor in the Michaelis-Arbuzov reaction. The general order of reactivity is methyl iodide (CH₃I) > methyl bromide (CH₃Br) > methyl chloride (CH₃Cl). While methyl iodide is the most reactive, its use may also lead to more vigorous reactions that can be harder to control.

Q4: Can catalysts be used to improve the synthesis of DMMP?

Yes, Lewis acids can be employed to catalyze the Michaelis-Arbuzov reaction, often allowing for milder reaction conditions and improved yields. Examples of catalysts that have been used for similar transformations include zinc iodide (ZnI₂), zinc bromide (ZnBr₂), and indium bromide (InBr₃). For the synthesis of DMMP, various catalysts, including benzenesulfonic acid and Lewis acid ionic liquids, have been reported to give high yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of DMMP via the Michaelis-Arbuzov reaction.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Low Reactivity of Alkyl Halide: Using a less reactive methyl halide (e.g., methyl chloride) may result in an incomplete reaction.- Consider using a more reactive halide like methyl iodide. - Increase the reaction temperature to drive the reaction to completion.
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Monitor the reaction progress using techniques like TLC or ³¹P NMR spectroscopy. - Gradually increase the reaction temperature, but be cautious of promoting side reactions. Classical conditions often require heating between 120°C and 160°C.
Steric Hindrance: While less of a concern with methyl groups, bulky substituents on the phosphite can slow the reaction.- Ensure the use of trimethyl phosphite for DMMP synthesis.
Formation of Significant Side Products Reaction with Alkyl Halide Byproduct: The generated methyl halide can react with the starting phosphite, leading to impurities.- Use a slight excess of the initial methyl halide to ensure the phosphite is consumed. - Since the byproduct (methyl halide) is volatile, it can be removed by distillation during the reaction if the setup allows.
Perkow Reaction: If there are any α-halo ketone impurities in the starting materials or formed during the reaction, the Perkow reaction can compete.- Ensure the purity of starting materials. - Higher temperatures generally favor the Michaelis-Arbuzov product over the Perkow product.
Decomposition at High Temperatures: Excessive heat can lead to the decomposition of reactants or products.- Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction.
Difficulty in Product Purification Similar Boiling Points of Product and Impurities: Some side products may have boiling points close to that of DMMP, making distillation challenging.- Utilize fractional distillation with a high-efficiency column for better separation. - Consider alternative purification methods such as column chromatography on silica (B1680970) gel.
Residual Catalyst: If a non-volatile catalyst is used, it may contaminate the product.- Choose a catalyst that can be easily removed after the reaction (e.g., by filtration or washing). - If applicable, perform an aqueous work-up to remove water-soluble catalysts.

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Synthesis of DMMP

This protocol describes a general procedure for the synthesis of DMMP without the use of a catalyst.

Materials:

  • Trimethyl phosphite

  • Methyl iodide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine trimethyl phosphite (1.0 equivalent) and methyl iodide (1.0-1.2 equivalents).

  • Under a nitrogen atmosphere, heat the reaction mixture to a gentle reflux (the temperature will depend on the specific boiling points of the reactants, typically in the range of 120-150°C).

  • Monitor the reaction progress by ³¹P NMR spectroscopy until the signal corresponding to the starting trimethyl phosphite has disappeared. This typically takes several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude DMMP by fractional distillation under reduced pressure to separate it from any unreacted starting materials and high-boiling impurities.

Visualizations

Michaelis_Arbuzov_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Trimethyl Phosphite + Methyl Halide Setup Assemble Reflux Apparatus under Inert Atmosphere Reactants->Setup 1. Heating Heat to Reflux (120-160°C) Setup->Heating 2. Monitoring Monitor by TLC or NMR Heating->Monitoring 3. Completion Reaction Complete Monitoring->Completion 4. Cooling Cool to Room Temperature Completion->Cooling 5. Distillation Fractional Distillation Cooling->Distillation 6. Product Pure DMMP Distillation->Product 7.

Caption: Experimental workflow for the Michaelis-Arbuzov synthesis of DMMP.

Side_Reaction_Pathway TMP Trimethyl Phosphite (P(OMe)₃) DMMP This compound (CH₃P(O)(OMe)₂) TMP->DMMP Desired Reaction Side_Product Side Product (e.g., further reaction) TMP->Side_Product Side Reaction MeX Methyl Halide (CH₃X) MeX->DMMP MeX_byproduct Methyl Halide Byproduct (MeX) DMMP->MeX_byproduct produces MeX_byproduct->Side_Product

Caption: Desired vs. side reaction pathways in DMMP synthesis.

Technical Support Center: Synthesis of Dimethyl Methylphosphonate (DMMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Dimethyl methylphosphonate (B1257008) (DMMP) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of DMMP, particularly via the Michaelis-Arbuzov reaction.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of DMMP, or no product at all. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in DMMP synthesis can stem from several factors related to reagents, reaction conditions, and potential side reactions.

    • Purity of Reactants: The purity of the starting materials, especially trimethyl phosphite (B83602), is crucial. It is susceptible to hydrolysis, which can inhibit the reaction.

      • Recommendation: Use freshly distilled trimethyl phosphite for the best results. Ensure all reactants are handled under anhydrous conditions.

    • Reaction Temperature and Time: The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed efficiently.[1][2] Insufficient temperature or reaction time can lead to an incomplete reaction.

      • Recommendation: Ensure the reaction mixture reaches the optimal temperature and is maintained for the recommended duration. Monitor the reaction progress using techniques like TLC or GC to determine completion.

    • Choice of Methylating Agent: The reactivity of the methylating agent follows the general trend of I > Br > Cl for alkyl halides.[2]

      • Recommendation: If using a less reactive methylating agent, consider increasing the reaction temperature or time. Alternatively, using a more reactive agent like methyl iodide can improve the yield.

    • Catalyst Issues: If using a catalyzed method, the catalyst's activity is critical.

      • Recommendation: Ensure the catalyst is active and used in the correct proportion. For instance, when using a phenylsulfonic acid catalyst, it should be dried under vacuum before use.[3]

Issue 2: Formation of Significant Byproducts

  • Question: My final product is contaminated with significant amounts of byproducts. What are these impurities and how can I minimize their formation?

  • Answer: Byproduct formation is a common issue in DMMP synthesis. Identifying and mitigating these side reactions is key to obtaining a pure product.

    • Common Byproducts:

      • Reaction with Byproduct Methyl Halide: The methyl halide generated as a byproduct can react with the trimethyl phosphite starting material, leading to impurities.[4]

      • Unreacted Starting Materials: Incomplete reaction can leave unreacted trimethyl phosphite and methylating agent in the product mixture.

      • Side reactions of the methylating agent: Depending on the specific agent used, it may undergo side reactions at elevated temperatures.

    • Minimizing Byproduct Formation:

      • Control of Stoichiometry: Carefully controlling the molar ratio of the reactants can minimize side reactions. Using a slight excess of the more volatile reactant can help drive the reaction to completion and simplify purification.

      • Gradual Addition of Reactants: Adding one reactant dropwise to the other can help control the reaction rate and temperature, reducing the likelihood of side reactions.

      • Temperature Control: Maintaining the optimal reaction temperature is crucial. Excessively high temperatures can lead to decomposition and increased byproduct formation.[2]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my crude DMMP product. What are the recommended purification methods and how can I optimize them?

  • Answer: Effective purification is essential for obtaining high-purity DMMP.

    • Primary Purification Method: The most common method for purifying DMMP is vacuum distillation .[5] DMMP has a boiling point of 181 °C at atmospheric pressure, making vacuum distillation suitable for separating it from less volatile impurities.[6][7]

    • Optimizing Vacuum Distillation:

      • Adequate Vacuum: Ensure a sufficiently low pressure to allow distillation at a moderate temperature, preventing product decomposition.

      • Fractional Distillation: For separating impurities with close boiling points, a fractional distillation column can improve separation efficiency.

      • Pre-treatment: Before distillation, washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Dimethyl methylphosphonate (DMMP)?

A1: The most prevalent method for synthesizing DMMP is the Michaelis-Arbuzov reaction .[6][7] This reaction involves the treatment of trimethyl phosphite with a methyl halide, such as methyl iodide.[6][7]

Q2: What are the typical reaction conditions for the Michaelis-Arbuzov synthesis of DMMP?

A2: The reaction conditions can vary, but generally, the Michaelis-Arbuzov reaction for DMMP synthesis requires heating. Temperatures can range from 80°C to 180°C, with reaction times from a few hours to over 10 hours, depending on the specific reactants and catalysts used.[1][5][9]

Q3: Can catalysts be used to improve the synthesis of DMMP?

A3: Yes, various catalysts can be employed to improve the reaction conditions and yield. Lewis acids and other catalysts like methyl p-toluenesulfonate have been shown to be effective.[5][9] The use of a catalyst can sometimes allow for lower reaction temperatures and shorter reaction times.[2]

Q4: What are some of the key safety precautions to consider during DMMP synthesis?

A4: DMMP is a Schedule 2 chemical and should be handled with appropriate safety measures. It is toxic and can be harmful if inhaled or absorbed through the skin.[6] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Additionally, the reactants, such as methyl iodide, are also hazardous and require careful handling.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes different reaction conditions and their reported yields for the synthesis of DMMP.

CatalystMethylating AgentTemperature (°C)Time (h)Yield (%)Reference
Methyl p-toluenesulfonate(Internal Rearrangement)170-180296[5]
Novel Catalyst(Not specified)>1801378[1]
Lewis Acid(Internal Rearrangement)80-1202-6>99 (purity)[9]

Experimental Protocols

Protocol 1: Synthesis of DMMP via Michaelis-Arbuzov Reaction

This protocol is a general representation of the Michaelis-Arbuzov reaction for DMMP synthesis.

Materials:

  • Trimethyl phosphite

  • Methyl iodide

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • To the reaction flask, add trimethyl phosphite.

  • Slowly add methyl iodide to the flask while stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a steady temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow start Start reactants Combine Trimethyl Phosphite and Methylating Agent start->reactants reaction Heat Reaction Mixture (e.g., 120-180°C) reactants->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Cool and Quench Reaction monitoring->workup Complete purification Purify by Vacuum Distillation workup->purification product Pure DMMP purification->product

Caption: Experimental workflow for the synthesis of DMMP.

troubleshooting_yield start Low DMMP Yield check_reagents Check Reagent Purity (e.g., distill trimethyl phosphite) start->check_reagents check_conditions Verify Reaction Conditions (Temperature and Time) start->check_conditions check_byproducts Analyze for Byproducts (GC-MS) start->check_byproducts use_fresh_reagents Use Fresh/ Purified Reagents check_reagents->use_fresh_reagents optimize_temp Increase Temperature or Extend Time check_conditions->optimize_temp optimize_purification Optimize Purification (e.g., fractional distillation) check_byproducts->optimize_purification

Caption: Troubleshooting guide for low DMMP yield.

References

Navigating the Scale-Up of Dimethyl Methylphosphonate Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of Dimethyl methylphosphonate (B1257008) (DMMP) is a critical step in various projects. However, transitioning from laboratory-scale experiments to larger production volumes presents a unique set of challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common issues encountered during the scale-up of DMMP production.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and scale-up of Dimethyl methylphosphonate, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or Inconsistent Yield - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal catalyst concentration or activity.- Presence of moisture or impurities in starting materials.- Inefficient mixing at a larger scale.- Monitor reaction progress using techniques like GC or NMR to determine the optimal reaction time.- Titrate the catalyst to ensure the correct concentration and consider a fresh batch if deactivation is suspected.- Ensure all reactants and solvents are thoroughly dried before use.- Re-evaluate the reactor's mixing efficiency and adjust the stirrer speed or design if necessary.
Formation of Impurities/Byproducts - Side reactions due to localized overheating (exotherm).- Incorrect stoichiometry of reactants.- Reaction with atmospheric moisture or oxygen.- Implement controlled, slow addition of reactants to manage the exotherm.- Improve the reactor's heat transfer capabilities.- Precisely measure and control the molar ratios of the reactants.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in Product Purification - Presence of close-boiling impurities.- Thermal decomposition of the product during distillation.- Inefficient phase separation during workup.- Utilize fractional vacuum distillation for purification.- Employ a wiped-film evaporator for heat-sensitive materials to minimize thermal stress.- Optimize the extraction and washing procedures in the workup phase.
Reaction Stalls or Fails to Initiate - Low initial temperature.- Poor quality of starting materials.- Catalyst poisoning.- Gradually and carefully increase the reaction temperature while monitoring for any signs of an exotherm.- Verify the purity of all starting materials.- Investigate potential sources of catalyst poisons and purify reactants if necessary.
Uncontrolled Exotherm (Thermal Runaway) - Rapid addition of reactants.- Inadequate cooling capacity for the reactor size.- Poor heat dissipation due to a low surface-area-to-volume ratio at scale.- Immediate Action: Stop reactant addition and apply maximum cooling.- Prevention: Develop a robust cooling protocol and ensure the cooling system is appropriately sized for the reaction scale. Utilize a semi-batch process with controlled addition of the limiting reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an alkyl halide, typically a methyl halide like methyl iodide or methyl bromide.

Q2: What are the primary safety concerns when scaling up DMMP production?

A2: The primary safety concern is the management of the exothermic Michaelis-Arbuzov reaction, which can lead to a thermal runaway if not properly controlled. Additionally, DMMP itself is a combustible liquid and can cause serious eye irritation. Proper personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is essential. Industrial production should be carried out in closed systems to minimize worker exposure.

Q3: How can I monitor the progress of the DMMP synthesis reaction?

A3: Reaction progress can be effectively monitored using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the quantification of reactants and products, helping to determine the reaction's endpoint and identify the formation of any significant byproducts.

Q4: What are the typical impurities encountered in DMMP synthesis, and how can they be removed?

A4: Impurities can include unreacted starting materials and byproducts from side reactions. Purification is typically achieved through vacuum distillation. For large-scale operations, fractional distillation is often employed to separate DMMP from close-boiling impurities.

Q5: Are there alternative, more environmentally friendly synthesis routes for DMMP?

A5: Research is ongoing into greener synthesis methods. Some approaches focus on the use of recyclable catalysts and solvent-free conditions to reduce environmental impact. One patented method describes a process using a recyclable benzenesulfonic acid catalyst, which simplifies production control and reduces pollution.

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Gram-Scale)

Materials:

  • Trimethyl phosphite

  • Methyl iodide

  • Anhydrous solvent (e.g., toluene)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • To the round-bottom flask, add trimethyl phosphite and the anhydrous solvent.

  • Begin stirring and gently heat the mixture to the desired reaction temperature (typically reflux).

  • Slowly add methyl iodide dropwise to the reaction mixture. Control the addition rate to maintain a steady reflux and avoid a rapid increase in temperature.

  • After the addition is complete, continue to heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Pilot-Scale Synthesis of this compound (Kilogram-Scale)

Equipment:

  • Glass-lined or stainless steel reactor with a jacket for heating and cooling

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel or dosing pump

  • Vacuum distillation setup

Procedure:

  • Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge the reactor with trimethyl phosphite.

  • Start the agitator and begin to heat the reactor contents to the target temperature using the reactor jacket.

  • Once the desired temperature is reached, begin the controlled addition of methyl iodide via the dosing pump. The addition rate should be carefully controlled to manage the exothermic reaction and maintain a stable internal temperature.

  • Continuously monitor the internal temperature and pressure of the reactor.

  • After the addition is complete, maintain the reaction temperature for a set period to ensure complete conversion.

  • Cool the reactor contents to ambient temperature.

  • The crude product is then transferred to a distillation unit for purification under vacuum.

Data Presentation

Table 1: Comparison of DMMP Synthesis Parameters from Patent Literature

Parameter Method A (Benzenesulfonic acid catalyst) Method B (Lewis acid ionic liquid catalyst)
Reactants Trimethyl phosphiteTrimethyl phosphite
Catalyst p-Toluenesulfonic acidLewis acid ionic liquid
Temperature 130-160°C80-120°C
Pressure 1.2 - 4 atm1.1 - 2.1 atm
Reaction Time 2 - 6 hours4 - 6 hours
Yield > 93%92 - 94%
Purity (GC) > 99%> 99%
Purification Vacuum DistillationLayer separation, then optional distillation
Key Advantage Recyclable catalyst, high purityRecyclable ionic liquid, high purity

Visualizations

experimental_workflow Experimental Workflow for DMMP Scale-Up cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_setup Reaction Setup (Inert Atmosphere) lab_reactants Charge Reactants (Trimethyl Phosphite, Solvent) lab_setup->lab_reactants lab_addition Slow Addition of Methyl Iodide lab_reactants->lab_addition lab_reaction Reaction at Reflux (Monitoring by GC/TLC) lab_addition->lab_reaction lab_workup Workup & Solvent Removal lab_reaction->lab_workup lab_purification Vacuum Distillation lab_workup->lab_purification lab_product Pure DMMP (Gram-Scale) lab_purification->lab_product pilot_setup Reactor Preparation (Inert Gas Purge) pilot_reactants Charge Reactor (Trimethyl Phosphite) pilot_setup->pilot_reactants pilot_addition Controlled Dosing of Methyl Iodide pilot_reactants->pilot_addition pilot_reaction Controlled Reaction (Temp. & Pressure Monitoring) pilot_addition->pilot_reaction pilot_cooling Cooling to Ambient Temperature pilot_reaction->pilot_cooling pilot_purification Vacuum Distillation pilot_cooling->pilot_purification pilot_product Pure DMMP (Kilogram-Scale) pilot_purification->pilot_product

Caption: Experimental Workflow for DMMP Scale-Up.

troubleshooting_logic Troubleshooting Logic for Low Yield in DMMP Synthesis cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Losses start Low Yield Observed check_reaction Check Reaction Completion (GC/NMR) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Reactants Remain complete Reaction Complete check_reaction->complete No Reactants check_temp Verify Reaction Temperature & Time incomplete->check_temp check_catalyst Check Catalyst Activity/Concentration incomplete->check_catalyst check_reagents Analyze Reagent Purity (for inhibitors/moisture) incomplete->check_reagents check_workup Evaluate Workup Procedure (e.g., extractions) complete->check_workup check_distillation Optimize Distillation (check for decomposition) complete->check_distillation

Caption: Troubleshooting Logic for Low Yield.

Technical Support Center: Purification of Commercial Grade Dimethyl Methylphosphonate (DMMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial grade Dimethyl methylphosphonate (B1257008) (DMMP).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial grade Dimethyl methylphosphonate (DMMP)?

A1: Commercial grade DMMP can contain several impurities stemming from its synthesis and storage. Common impurities identified include:

  • Synthesis-related impurities:

    • Dimethyl phosphate

    • Trimethyl ester phosphoric acid

    • Ethyl methyl methylphosphonate

    • O,O,S-trimethyl ester phosphorothioic acid

    • Methylphosphonic acid

    • Unreacted starting materials like trimethyl phosphite.[1][2]

  • Byproducts from catalysts:

    • Benzenesulfonic acid and its methyl ester (if used as a catalyst in synthesis).[1]

  • Other contaminants:

    • Biphenyl.[2]

Q2: What are the primary methods for purifying commercial grade DMMP?

A2: The most common and effective methods for purifying DMMP are:

  • Vacuum Fractional Distillation: This is the most widely used method and can achieve a purity of over 99%.[1] It is particularly effective for separating DMMP from less volatile or more volatile impurities.

  • Solvent Extraction: This method can be used to selectively separate DMMP from certain impurities based on their differential solubility in immiscible solvents.[2][3]

  • Preparative Chromatography: For achieving very high purity or for separating isomers and closely related impurities, preparative chromatography is a suitable, albeit more complex and costly, option.[4]

Q3: How can I assess the purity of my DMMP sample before and after purification?

A3: The purity of DMMP is typically assessed using gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).[5][6] GC analysis provides quantitative information on the percentage of DMMP and the relative amounts of various impurities.

Troubleshooting Guides

Vacuum Fractional Distillation

Issue: Low Purity of Distilled DMMP

Possible Cause Recommended Solution
Inefficient separation of impurities with close boiling points. Increase the efficiency of the distillation column by using a longer packed column or a spinning band distillation apparatus. Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.[7]
Column flooding. This occurs when excess vapor flow causes liquid to be entrained up the column. Reduce the heating rate to the distillation flask. Ensure the condenser is providing adequate cooling. Check for any blockages in the column or condenser.[8][9]
Column weeping. This happens when the vapor flow is too low to support the liquid on the trays or packing, causing it to drip down. Increase the heating rate to the distillation flask to increase vapor velocity.[8]
Bumping of the liquid in the distillation flask. This can lead to impure distillate. Always use a magnetic stir bar or capillary bubbler to ensure smooth boiling.[10] Ensure the system is under a stable vacuum before heating.[10]

Issue: Difficulty in Achieving or Maintaining Vacuum

Possible Cause Recommended Solution
Leaks in the distillation apparatus. Inspect all glass joints and connections for cracks or improper sealing. Ensure all joints are properly greased with a suitable vacuum grease.[10] Check for leaks in the tubing connecting to the vacuum pump.
Inefficient vacuum pump. Check the oil level and quality in the vacuum pump. Change the oil if it is cloudy or has been in use for a long time. Ensure the pump is appropriately sized for the distillation setup.
Inadequate cold trap. Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone (B3395972) or liquid nitrogen) to effectively trap volatile substances before they reach the vacuum pump.
Solvent Extraction

Issue: Formation of a Stable Emulsion

Possible Cause Recommended Solution
Presence of surfactants or other emulsifying agents in the sample. Allow the mixture to stand for an extended period to see if the emulsion breaks on its own.[11] Gently swirl or stir the mixture instead of vigorous shaking.[11]
Similar densities of the two liquid phases. Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its density and help break the emulsion.[11][12]
High concentration of the solute. Dilute the sample with more of the appropriate solvent to reduce the concentration of the components causing the emulsion.
pH of the aqueous phase. If acidic or basic impurities are suspected to be the cause, adjust the pH of the aqueous phase away from the pKa of the emulsifying species.[11]
Preparative Chromatography

Issue: Co-elution of Impurities with DMMP

Possible Cause Recommended Solution
Inappropriate stationary phase or mobile phase. Screen different column stationary phases (e.g., silica (B1680970) gel, alumina, reversed-phase) and mobile phase compositions to improve selectivity.[13]
Column overloading. Reduce the amount of sample loaded onto the column. Overloading can lead to peak broadening and poor separation.[14]
Non-optimal flow rate. Optimize the flow rate of the mobile phase. A lower flow rate can sometimes improve resolution, but will increase the purification time.
Gradient elution not optimized. If using gradient elution, adjust the gradient profile (slope and duration) to better separate the impurity from the main DMMP peak.[13]

Quantitative Data

Table 1: Purity of DMMP after Vacuum Distillation

Parameter Value Reference
Achievable Purity (by GC)> 99%[1]

Table 2: Efficiency of Solvent Extraction for DMMP and Related Compounds

Solvent System Analyte Extraction Efficiency Reference
1:1 Methylene (B1212753) Chloride:AcetoneDMMP~60%[2]

Experimental Protocols

Vacuum Fractional Distillation of DMMP

This protocol is a general guideline and may require optimization based on the specific impurities present and the scale of the purification.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and free of cracks.

    • Use a magnetic stirrer and a stir bar in the distillation flask.

    • Grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.[10]

    • Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump. The trap should be cooled with dry ice/acetone or liquid nitrogen.

  • Procedure:

    • Place the commercial grade DMMP into the round-bottom flask.

    • Begin stirring.

    • Turn on the vacuum pump and allow the system to reach the desired pressure (e.g., ~0.095-0.099 MPa).[1]

    • Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

    • Slowly increase the temperature until the DMMP begins to boil and the vapor rises into the distillation column.

    • Adjust the heating rate to maintain a slow and steady distillation rate.

    • Collect the fraction that distills at the boiling point of DMMP at the recorded pressure (e.g., 87-92°C at ~0.095-0.099 MPa).[1]

    • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.

    • Allow the apparatus to cool completely before venting the system to atmospheric pressure.

Solvent Extraction of DMMP

This protocol is adapted from a method for extracting DMMP from a solid matrix and may need modification for liquid-liquid extraction of bulk DMMP.[2][3]

  • Solvent Selection: A 1:1 (v/v) mixture of methylene chloride and acetone has been shown to be effective for extracting DMMP.[2]

  • Procedure:

    • Dissolve the impure DMMP in a suitable solvent in which the impurities have different solubility characteristics compared to DMMP.

    • Transfer the solution to a separatory funnel.

    • Add an immiscible extraction solvent (e.g., the 1:1 methylene chloride:acetone mixture).

    • Gently shake the separatory funnel to mix the two phases, periodically venting to release pressure.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

    • Drain the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two or more times to maximize recovery.

    • Combine the organic extracts.

    • Wash the combined organic extracts with brine to remove any residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified DMMP.

Visualizations

experimental_workflow_distillation cluster_setup Apparatus Setup cluster_procedure Distillation Procedure cluster_output Output setup_flask Round-bottom Flask with Impure DMMP and Stir Bar setup_column Fractionating Column setup_flask->setup_column setup_head Distillation Head with Thermometer setup_column->setup_head setup_condenser Condenser setup_head->setup_condenser setup_vacuum Vacuum Trap and Pump setup_head->setup_vacuum setup_receiver Receiving Flask setup_condenser->setup_receiver proc_distill Collect DMMP Fraction proc_start_vacuum Start Vacuum proc_heat Heat Flask proc_start_vacuum->proc_heat proc_heat->proc_distill proc_cool Cool System proc_distill->proc_cool output_pure Purified DMMP proc_distill->output_pure Pure DMMP proc_vent Vent to Atmosphere proc_cool->proc_vent output_residue Distillation Residue proc_cool->output_residue Impurity Residue

Caption: Workflow for Vacuum Fractional Distillation of DMMP.

experimental_workflow_extraction cluster_preparation Preparation cluster_extraction Extraction Steps cluster_workup Workup cluster_output Output prep_dissolve Dissolve Impure DMMP in Solvent ext_add_solvent Add Immiscible Extraction Solvent prep_dissolve->ext_add_solvent ext_shake Shake and Vent Separatory Funnel ext_add_solvent->ext_shake ext_separate Separate Layers ext_shake->ext_separate ext_repeat Repeat Extraction (2-3 times) ext_separate->ext_repeat workup_combine Combine Organic Extracts ext_repeat->workup_combine workup_wash Wash with Brine workup_combine->workup_wash workup_dry Dry over Anhydrous Sulfate workup_wash->workup_dry workup_filter Filter workup_dry->workup_filter workup_evaporate Evaporate Solvent workup_filter->workup_evaporate output_pure Purified DMMP workup_evaporate->output_pure

Caption: Workflow for Solvent Extraction of DMMP.

logical_relationship_troubleshooting cluster_problem Problem cluster_methods Purification Methods cluster_causes Potential Causes cluster_solutions Solutions problem Low Purity of Purified DMMP distillation Vacuum Distillation problem->distillation extraction Solvent Extraction problem->extraction chromatography Preparative Chromatography problem->chromatography cause_dist Inefficient Separation (Close Boiling Points) distillation->cause_dist cause_ext Emulsion Formation extraction->cause_ext cause_chrom Co-elution of Impurities chromatography->cause_chrom sol_dist Optimize Reflux Ratio Increase Column Efficiency cause_dist->sol_dist sol_ext Add Brine Change pH cause_ext->sol_ext sol_chrom Change Mobile/Stationary Phase Optimize Gradient cause_chrom->sol_chrom

Caption: Troubleshooting Logic for Low Purity DMMP.

References

Validation & Comparative

A Comparative Guide to Dimethyl Methylphosphonate (DMMP) and Other Organophosphorus Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Dimethyl methylphosphonate (B1257008) (DMMP) with other commonly used organophosphorus flame retardants (OPFRs). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their applications.

Overview of Organophosphorus Flame Retardants

Organophosphorus flame retardants are a class of chemicals widely used in polymers, textiles, and coatings to reduce flammability.[1][2] Their mechanism of action is multifaceted, primarily involving processes in both the condensed (solid) and gas phases during combustion.[3][4] In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen.[3][4] In the gas phase, they can release radical scavengers that interrupt the chemical reactions of combustion.[3]

This guide focuses on a comparative analysis of DMMP against other prevalent OPFRs, such as Triethyl phosphate (B84403) (TEP), Tris(1-chloro-2-propyl) phosphate (TCPP), and Triphenyl phosphate (TPhP).

Performance Comparison of OPFRs

The flame retardant efficacy of these compounds is typically evaluated using standardized tests, including the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and cone calorimetry. The following table summarizes the performance data of DMMP and other OPFRs in various polymer matrices.

Flame RetardantPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
DMMP Flexible Polyurethane Foam1026.0---[3]
DMMP Rigid Polyurethane Foam1026.0---[5]
TEP Rigid Polyurethane Foam20 (phr)>21-Lower than neat foamLower than neat foam[6]
DMPP *Rigid Polyurethane Foam20 (phr)>21-Lower than neat foamLower than neat foam[6]
TCPP Rigid Polyurethane Foam--V-2 / V-1--[7]
DOPO Epoxy Resin1.532V-0pHRR reduced by 55%THR reduced by 30%[8]

*Dimethyl propane (B168953) phosphonate (B1237965) (DMPP) is a structurally similar phosphonate to DMMP.

Note: Direct comparison is challenging due to variations in experimental conditions and polymer matrices across different studies. The data presented should be considered indicative of the relative performance of each flame retardant.

Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder. Gas flow meters control the oxygen and nitrogen mixture.

  • Procedure: A small, vertically mounted specimen is ignited at its upper end. The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning is found.

  • Interpretation: A higher LOI value indicates better flame retardancy, as a higher oxygen concentration is required for combustion.

UL-94 Vertical Burning Test

This test assesses the burning behavior of a vertically oriented polymer specimen after the application of a small flame.

  • Apparatus: A laboratory burner, a specimen holder to clamp the sample vertically, and a cotton patch placed below the specimen.

  • Procedure: A flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded. The flame is reapplied for another 10 seconds, and the flaming and glowing durations are recorded. Observations of dripping and ignition of the cotton patch are also made.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating that combustion ceases quickly without significant dripping.

Cone Calorimetry (ASTM E1354)

This test measures the heat release rate and other combustion properties of a material under a controlled radiant heat flux.

  • Apparatus: A conical radiant heater, a specimen holder on a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation.

  • Procedure: A horizontally oriented specimen is exposed to a specific level of radiant heat. The time to ignition is recorded. Upon ignition, the heat release rate, mass loss rate, smoke production, and generation of combustion gases (e.g., CO, CO2) are continuously measured.

  • Key Parameters:

    • Time to Ignition (TTI): The time it takes for the material to ignite.

    • Peak Heat Release Rate (pHRR): The maximum rate at which heat is produced during combustion. A lower pHRR is desirable.

    • Total Heat Release (THR): The total amount of heat generated throughout the test.

    • Smoke Production Rate (SPR) and Total Smoke Production (TSP): Measures of the amount of smoke generated.

Visualizing Mechanisms and Workflows

Mechanism of Action of Organophosphorus Flame Retardants

The following diagram illustrates the dual-phase mechanism of OPFRs in providing flame retardancy.

OPFR_Mechanism cluster_condensed Condensed Phase (Solid Polymer) cluster_gas Gas Phase (Flame) Polymer + OPFR Polymer + OPFR Heat Heat Decomposition Decomposition Heat->Decomposition Thermal Degradation Phosphoric Acid Formation Phosphoric Acid Formation Decomposition->Phosphoric Acid Formation Volatile OPFR Fragments Volatile OPFR Fragments Decomposition->Volatile OPFR Fragments Releases Char Layer Char Layer Phosphoric Acid Formation->Char Layer Promotes Insulation Insulation Char Layer->Insulation Reduced Fuel Reduced Fuel Char Layer->Reduced Fuel Prevents release of Quenching Quenching Volatile OPFR Fragments->Quenching Combustion Radicals (H•, OH•) Combustion Radicals (H•, OH•) Combustion Radicals (H•, OH•)->Quenching Inert Products Inert Products Quenching->Inert Products Forms

Caption: Dual-phase flame retardant mechanism of organophosphorus compounds.

Experimental Workflow for Flame Retardancy Evaluation

This diagram outlines the typical workflow for assessing the flame retardant properties of a material.

Experimental_Workflow cluster_tests Flammability Testing Material Formulation Material Formulation Sample Preparation Sample Preparation Material Formulation->Sample Preparation Conditioning Conditioning Sample Preparation->Conditioning LOI Test (ASTM D2863) LOI Test (ASTM D2863) Conditioning->LOI Test (ASTM D2863) UL-94 Test UL-94 Test Conditioning->UL-94 Test Cone Calorimetry (ASTM E1354) Cone Calorimetry (ASTM E1354) Conditioning->Cone Calorimetry (ASTM E1354) Data Analysis Data Analysis LOI Test (ASTM D2863)->Data Analysis UL-94 Test->Data Analysis Cone Calorimetry (ASTM E1354)->Data Analysis Performance Comparison Performance Comparison Data Analysis->Performance Comparison

Caption: Standard workflow for evaluating the performance of flame retardants.

Potential Toxicological Pathways of OPFRs

Given the interest of the audience in drug development and toxicology, this diagram illustrates generalized potential cellular effects of OPFR exposure. It is important to note that specific pathways are compound-dependent and require further investigation.

Toxicological_Pathways cluster_effects Potential Cellular Effects OPFR Exposure OPFR Exposure Cellular Uptake Cellular Uptake OPFR Exposure->Cellular Uptake Interaction with Cellular Components Interaction with Cellular Components Cellular Uptake->Interaction with Cellular Components Oxidative Stress Oxidative Stress Interaction with Cellular Components->Oxidative Stress Endocrine Disruption Endocrine Disruption Interaction with Cellular Components->Endocrine Disruption Neurotoxicity Neurotoxicity Interaction with Cellular Components->Neurotoxicity Genotoxicity Genotoxicity Interaction with Cellular Components->Genotoxicity Disruption of Cellular Homeostasis Disruption of Cellular Homeostasis Oxidative Stress->Disruption of Cellular Homeostasis Endocrine Disruption->Disruption of Cellular Homeostasis Neurotoxicity->Disruption of Cellular Homeostasis Genotoxicity->Disruption of Cellular Homeostasis Adverse Health Outcomes Adverse Health Outcomes Disruption of Cellular Homeostasis->Adverse Health Outcomes

References

The Case for DMMP: Validating a Chemical Warfare Agent Simulant

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Toxicology and Drug Development

In the critical fields of chemical defense research and the development of medical countermeasures against chemical warfare agents (CWAs), the use of simulants is an unavoidable necessity. The extreme toxicity of nerve agents like Sarin (GB) and Soman (GD) restricts their use to a few highly specialized laboratories.[1] For the broader scientific community, simulants provide a safer yet chemically relevant alternative for developing detection technologies, protective equipment, and decontamination protocols. Dimethyl methylphosphonate (B1257008) (DMMP) has long been a primary simulant for G-series nerve agents due to its structural similarities and significantly lower toxicity.[2][3] This guide provides a comparative analysis of DMMP against its corresponding nerve agents, supported by experimental data and methodologies, to validate its use in research applications.

Physicochemical Properties: A Comparative Analysis

The effectiveness of a simulant is rooted in its ability to mimic the physicochemical properties of the target agent, as these properties govern its behavior in various environmental and physiological conditions.[4] Key parameters include vapor pressure, which influences its persistence and inhalation hazard, and hydrolysis rate, which determines its stability in aqueous environments and is a primary route of detoxification.[3]

Below is a table summarizing the key physicochemical properties of DMMP, Sarin (GB), and Soman (GD).

PropertyDimethyl Methylphosphonate (DMMP)Sarin (GB)Soman (GD)Alternative Simulant: Diisopropyl Methylphosphonate (DIMP)
Molecular Formula C₃H₉O₃PC₄H₁₀FO₂PC₇H₁₆FO₂PC₇H₁₇O₃P
Molecular Weight ( g/mol ) 124.08140.09182.18180.18
Appearance Colorless liquidColorless liquidColorless liquid, sometimes with a faint fruity odorColorless liquid
Density (g/cm³ at 25°C) 1.1451.08871.02220.976
Vapor Pressure (mmHg at 25°C) 0.582.90.400.28
Boiling Point (°C) 181158198215
Water Solubility MiscibleMiscibleSparingly solubleSoluble/Miscible
Hydrolysis Half-life (t₁/₂) Significantly slower than Sarin; requires elevated temperatures for rapid hydrolysis.[5][6]~30 hours at 25°C, pH 7Slower than SarinSlower than nerve agents
Toxicity (LD₅₀, oral, rat, mg/kg) >6810Data not available for oral rat, but highly toxicData not available for oral rat, but highly toxic500-1500

Logical Validation Workflow

The validation of a CWA simulant like DMMP follows a logical progression. It begins with the fundamental comparison of molecular structures and culminates in the observation of similar behaviors in practical applications. This workflow ensures that the simulant is a reliable substitute for the actual agent in specific experimental contexts.

G cluster_0 Structural Analysis cluster_1 Physicochemical Property Comparison cluster_2 Behavioral & Interaction Analysis cluster_3 Validation Outcome Molecular_Structure Molecular Structure (DMMP vs. Sarin/Soman) Functional_Groups Key Functional Groups (P=O, P-CH3, P-O-Alkyl) Molecular_Structure->Functional_Groups Identifies Vapor_Pressure Vapor Pressure Functional_Groups->Vapor_Pressure Hydrolysis_Rate Hydrolysis Rate Solubility Solubility Other_Properties Other Properties (Density, etc.) Adsorption_Desorption Adsorption/Desorption on Surfaces Vapor_Pressure->Adsorption_Desorption Decomposition Decomposition on Catalytic Surfaces Hydrolysis_Rate->Decomposition Solubility->Adsorption_Desorption Detector_Response Response in Detection Systems (e.g., IMS, MOS) Other_Properties->Detector_Response Validation Validation of DMMP as a Simulant for Specific Applications Adsorption_Desorption->Validation Detector_Response->Validation Decomposition->Validation Functional_groups Functional_groups

Logical workflow for the validation of a CWA simulant.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. The following sections outline the methodologies for determining two key physicochemical properties.

Determination of Vapor Pressure

The vapor pressure of organophosphorus compounds can be determined using various methods, including the static method, the saturation method, and gas chromatography-based techniques.[1][7][8] The gas chromatography retention time (GC-RT) method is a common approach for compounds with low volatility.[1][9]

Objective: To determine and compare the vapor pressure of DMMP and a target nerve agent (or a suitable, less toxic analog) at a specific temperature.

Apparatus:

  • Gas chromatograph (GC) equipped with a suitable detector (e.g., flame ionization detector - FID, or a nitrogen-phosphorus detector - NPD for higher sensitivity).

  • Capillary column appropriate for organophosphorus compound analysis.

  • A series of reference compounds with known vapor pressures.

  • Syringes for sample injection.

  • Thermostatically controlled oven.

Procedure:

  • Preparation of Standards: Prepare standard solutions of the reference compounds and the test compounds (DMMP and the nerve agent analog) in a suitable solvent (e.g., hexane).[10]

  • GC Analysis:

    • Inject a known volume of each standard solution into the GC.

    • Record the retention time for each compound under isothermal conditions.

    • Repeat the analysis at different temperatures to determine the enthalpy of vaporization.

  • Data Analysis:

    • Plot the natural logarithm of the known vapor pressures of the reference compounds against their corresponding retention times.

    • A linear relationship should be observed.

    • Using the retention time of the test compounds, determine their vapor pressures from the calibration curve.

Measurement of Hydrolysis Rate

The rate of hydrolysis is a critical parameter for assessing the environmental persistence and detoxification of nerve agents and their simulants.[11] This can be determined by monitoring the disappearance of the parent compound in an aqueous solution over time.[2]

Objective: To determine the pseudo-first-order hydrolysis rate constant and half-life of DMMP and a nerve agent in an aqueous solution at a specific pH and temperature.

Apparatus:

  • Thermostatically controlled water bath or reactor vessel.[12]

  • pH meter and buffers for maintaining constant pH.

  • Analytical instrument for quantifying the concentration of the organophosphorus compound (e.g., GC-NPD, High-Performance Liquid Chromatography - HPLC, or Ion Chromatography).[10]

  • Volumetric flasks, pipettes, and syringes.

  • Quenching solution (if necessary to stop the hydrolysis reaction before analysis).

Procedure:

  • Reaction Setup:

    • Prepare a buffered aqueous solution at the desired pH and bring it to the target temperature in the reaction vessel.[13]

    • Introduce a known amount of the test compound (DMMP or nerve agent) into the solution to achieve the desired initial concentration.[11]

  • Sampling:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.[12][13]

    • If necessary, immediately quench the reaction by adding the aliquot to a solution that stops the hydrolysis (e.g., by rapidly changing the pH).

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each aliquot using a pre-calibrated analytical method.[10]

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the test compound versus time.

    • For a pseudo-first-order reaction, the data should yield a straight line.

    • The rate constant (k) is the negative of the slope of this line.[2]

    • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Conclusion

The validation of DMMP as a simulant for G-series nerve agents is a multifaceted process that relies on the careful comparison of their fundamental chemical and physical properties. While no simulant can perfectly replicate all aspects of a chemical warfare agent, the data presented in this guide demonstrates that DMMP shares significant structural and physicochemical similarities with Sarin and Soman.[14][15] This makes it a valuable and scientifically justifiable tool for a wide range of research applications, from the development of novel detection systems to the testing of decontamination procedures. By employing standardized experimental protocols, researchers can confidently utilize DMMP to advance our understanding of nerve agent behavior and enhance our preparedness against their potential use.

References

Dimethyl methylphosphonate vs. triethyl phosphate as flame retardant additives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dimethyl Methylphosphonate (B1257008) (DMMP) and Triethyl Phosphate (B84403) (TEP) as Flame Retardant Additives

For researchers and professionals in material science, selecting the appropriate flame retardant is critical for ensuring product safety and meeting regulatory standards. Among the halogen-free options, organophosphorus compounds like dimethyl methylphosphonate (DMMP) and triethyl phosphate (TEP) are prominent choices. This guide provides an objective comparison of their performance, mechanisms, and the experimental protocols used for their evaluation.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic properties of DMMP and TEP, which influence their processing, compatibility with polymer matrices, and mode of action as flame retardants.

PropertyThis compound (DMMP)Triethyl Phosphate (TEP)
CAS Number 756-79-678-40-0
Molecular Formula C₃H₉O₃PC₆H₁₅O₄P
Molecular Weight 124.08 g/mol 182.16 g/mol
Phosphorus Content ~25%~17%
Boiling Point 181 °C215 °C
Primary Mechanism Gas-Phase InhibitionGas & Condensed-Phase

Mechanism of Action

The efficacy of a flame retardant is rooted in its mechanism for interrupting the combustion cycle. DMMP and TEP, while both organophosphorus compounds, exhibit different primary modes of action.

This compound (DMMP): DMMP is recognized primarily as a gas-phase flame retardant.[1] Due to its higher volatility and high phosphorus content, it readily vaporizes during combustion.[2] In the gas phase, it decomposes to produce phosphorus-containing free radicals, such as PO• and PO₂•.[2][3][4] These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame.[1][4] This quenching of reactive species reduces the flame's intensity and heat, thereby inhibiting combustion.[2]

Triethyl Phosphate (TEP): TEP is a less volatile phosphate ester that can act in both the gas and condensed phases.[5] In the gas phase, it functions similarly to DMMP by releasing radical scavenging species. In the condensed phase, upon heating, TEP can decompose to form phosphoric acid. This acid promotes the dehydration of the underlying polymer, leading to the formation of a protective char layer on the material's surface.[5] This char layer acts as an insulating barrier, reducing the transfer of heat to the polymer and slowing the release of flammable volatiles into the gas phase.[5]

Flame Retardant Performance: A Qualitative Comparison

  • DMMP is often cited for its high efficiency, particularly in applications where gas-phase inhibition is the desired mechanism.[6] Its high phosphorus content and volatility make it a potent flame inhibitor.[7] Studies on polyurethane foams and epoxy resins have shown that DMMP can significantly increase the Limiting Oxygen Index (LOI) and help achieve favorable UL-94 ratings.[5]

  • TEP is a widely used flame retardant, and its dual-phase action provides a broader protective mechanism. The formation of a char layer is particularly beneficial for reducing heat release and smoke production.

It is crucial for researchers to conduct their own comparative studies within their specific polymer systems to determine the most effective flame retardant for their application.

Experimental Protocols for Flammability Testing

The evaluation of flame retardant performance relies on standardized testing methodologies. The following are detailed protocols for key experiments.

Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the candle-like combustion of a material.[3][8] A higher LOI value indicates better flame resistance.[3]

Methodology:

  • Specimen Preparation: A small, vertically oriented specimen of a specified size (e.g., 80-150 mm long, 10 mm wide, 4 mm thick for self-supporting plastics) is prepared.[9][10]

  • Test Apparatus: The specimen is placed in a vertical, transparent glass chimney. A controlled mixture of oxygen and nitrogen flows upwards through the chimney.[3][9]

  • Ignition: The top edge of the specimen is ignited with a flame.

  • Observation: The burning behavior is observed. The oxygen concentration in the gas mixture is systematically varied for a series of specimens.

  • Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is sustained for a specific period or burns a specific length of the specimen.[3][11]

UL-94 Vertical Burn Test

The UL-94 standard is a widely used test to assess the flammability of plastic materials used in devices and appliances.[4] The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test.

Methodology:

  • Specimen Preparation: A rectangular bar specimen (typically 127 mm x 12.7 mm) of a specified thickness is prepared.[2]

  • Test Setup: The specimen is clamped vertically at its top end. A layer of dry surgical cotton is placed 30 cm below the specimen to detect flaming drips.[12]

  • Flame Application: A calibrated burner producing a 20 mm blue flame is applied to the bottom free end of the specimen for 10 seconds and then removed.[12][13]

  • First Application Observation: The duration of flaming combustion (afterflame time) is recorded.

  • Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and removed.[7][12]

  • Second Application Observation: The afterflame and afterglow (glowing combustion) times are recorded. It is also noted whether any dripping particles ignite the cotton below.[7][13]

  • Classification:

    • V-0: Afterflame time < 10 seconds for each flame application; total afterflame time for 5 specimens < 50 seconds; no flaming drips ignite the cotton.[4]

    • V-1: Afterflame time < 30 seconds for each flame application; total afterflame time for 5 specimens < 250 seconds; no flaming drips ignite the cotton.

    • V-2: Afterflame time < 30 seconds for each flame application; total afterflame time for 5 specimens < 250 seconds; flaming drips are allowed to ignite the cotton.

Cone Calorimetry - ASTM E1354 / ISO 5660

The cone calorimeter is one of the most effective bench-scale instruments for measuring the fire-response characteristics of materials.[1][6] It measures key parameters like the heat release rate (HRR), time to ignition (TTI), and total heat released (THR).

Methodology:

  • Specimen Preparation: A flat specimen, typically 100mm x 100mm with a maximum thickness of 50mm, is wrapped in aluminum foil, leaving the top surface exposed.[6]

  • Test Apparatus: The specimen is placed horizontally on a load cell to measure mass loss during the test. It is positioned under a conical-shaped radiant heater.[1]

  • Irradiance: The heater subjects the specimen to a constant heat flux, typically between 35 to 50 kW/m².[6]

  • Ignition: A spark igniter is positioned above the specimen to ignite the flammable volatiles that are released.[6]

  • Data Collection: The combustion products are collected by an exhaust hood where the oxygen concentration and flow rate are measured. The principle of oxygen consumption calorimetry is used to calculate the heat release rate (approximately 13.1 kJ of heat is released per gram of oxygen consumed).[14][15]

  • Key Parameters Measured:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite after being exposed to the heat flux.

    • Heat Release Rate (HRR): The rate at which energy is released during combustion, with the peak HRR (pHRR) being a critical indicator of fire intensity.

    • Total Heat Released (THR): The total amount of energy released over the duration of the test.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass.

    • Smoke Production: The amount of smoke generated.

Visualization of Experimental Workflow

The logical flow for evaluating and comparing flame retardant additives can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Flammability Testing cluster_analysis Phase 3: Data Analysis & Comparison A Polymer Matrix Selection B Additive Selection (DMMP vs. TEP) A->B C Define Concentrations (e.g., 5%, 10% wt.) B->C D Material Compounding & Specimen Preparation C->D E Limiting Oxygen Index (ASTM D2863) D->E F UL-94 Vertical Burn Test D->F G Cone Calorimetry (ASTM E1354) D->G H Gather Quantitative Data: LOI (%), UL-94 Rating, pHRR, THR, TTI E->H F->H G->H I Tabulate & Compare Performance Metrics H->I J Analyze Mechanism (Char vs. Gas Phase) I->J K Conclusion: Select Optimal FR J->K

Workflow for Flame Retardant Evaluation.

References

A Comparative Guide to Chemical Sensor Cross-Reactivity with DMMP and Live Nerve Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliable detection of highly toxic organophosphorus nerve agents, such as Sarin (GB) and Soman (GD), is a critical area of research for both military and civilian applications. Due to the extreme toxicity of these compounds, less toxic simulants are often employed in the development and testing of chemical sensors. Dimethyl methylphosphonate (B1257008) (DMMP) is the most widely used simulant for G-series nerve agents due to its structural similarity and lower vapor pressure. However, the cross-reactivity of sensors between DMMP and live nerve agents is a crucial factor in determining the real-world applicability of a sensor system. This guide provides an objective comparison of sensor performance with both DMMP and live nerve agents, supported by available experimental data and detailed methodologies.

Understanding the Basis of Cross-Reactivity

The use of DMMP as a simulant is predicated on the similarity of its chemical structure to that of G-series nerve agents.[1] The phosphonyl group (P=O) is a key feature for molecular recognition by many sensor materials. Theoretical studies, such as those employing density-functional theory (DFT), have shown that Sarin and DMMP exhibit nearly identical interaction mechanisms with certain sensor materials, like metal-centered phthalocyanines.[2] These studies suggest that Sarin often exhibits slightly higher adsorption energies, which could theoretically lead to a stronger sensor response.[2] However, experimental results have shown that the relationship is not always straightforward, with factors such as molecular size and the kinetics of binding and dissociation playing a significant role.

Comparative Sensor Performance Data

The following table summarizes available quantitative data from studies that have directly compared the response of chemical sensors to both DMMP and live nerve agents. It is important to note that such direct comparative studies are limited in the publicly available literature due to the hazardous nature of live agent testing.

Sensor TypeSensing MaterialAnalyteConcentrationSensor ResponseResponse TimeRecovery TimeReference
Surface Acoustic Wave (SAW) Hydrogen-Bond Acidic Polymer (DKAP)DMMP< 10 mg/m³Faster and Larger ResponseFasterFaster[3]
Sarin (GB)< 10 mg/m³Slower and Smaller Response~16 min to equilibriumSlower[3]
Soman (GD)< 10 mg/m³Slower and Smaller Response~16 min to equilibriumSlower[3]
Metal Oxide Semiconductor (MOS) Laminated Co-SnO₂/CeLaCoNiOxDMMP1 mg/m³Characteristic Peak in ResistanceFast-[4]
Sarin (GB)1 mg/m³No Characteristic Peak--[4]
Quartz Crystal Microbalance (QCM) p-Hexafluoroisopropanol phenyl functionalized graphene (HFIPP-GR)DMMP5% of saturated vapor~-140 Hz-Reversible[5]
Sarin (GB)Not Tested---[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of experimental protocols from key studies that have investigated the cross-reactivity of chemical sensors.

Surface Acoustic Wave (SAW) Sensor Testing

A study comparing the response of a hydrogen-bond acidic polymer-coated SAW sensor to DMMP, Sarin, and Soman employed the following general protocol:

  • Sensor Preparation: A 434 MHz SAW device was coated with a hydrogen-bond acidic (HBA) polymer, poly{methyl[3-(2-hydroxyl, 4,6-bistrifluoromethyl)phenyl]propylsiloxane} (DKAP).

  • Vapor Generation: Saturated vapors of DMMP, Sarin (GB), and Soman (GD) were generated and diluted with a carrier gas (e.g., nitrogen) to achieve the desired concentrations (below 10 mg/m³).

  • Exposure and Measurement: The sensor was exposed to a continuous flow of the target analyte vapor for a set duration, followed by a pure carrier gas flow for the desorption phase. The frequency shift of the SAW device was monitored in real-time.

  • Data Analysis: The magnitude and speed of the frequency shift during both the adsorption and desorption phases were recorded and compared between the different analytes. The time to reach adsorption equilibrium was also a key parameter.[3]

Metal Oxide Semiconductor (MOS) Sensor Testing

For the laminated MOS sensor, a temperature modulation approach was used to differentiate between DMMP and Sarin:

  • Sensor Fabrication: A gas-sensitive film of Co-SnO₂ was prepared, and a catalytic film of Pt@CeLaCoNiOx was laminated on top.

  • Temperature Modulation: The sensor's operating temperature was cycled between a high temperature (e.g., 400 °C) and a low temperature (e.g., 100 °C) with specific holding times at each temperature.

  • Gas Exposure: The sensor was exposed to a constant concentration of the target gas (DMMP or Sarin at 1 mg/m³).

  • Signal Acquisition: The resistance of the sensor was measured throughout the temperature modulation cycles.

  • Analysis: The resistance response curve as a function of temperature was analyzed. A characteristic peak in the resistance curve during the heating phase was observed for DMMP, which was absent for Sarin, allowing for their differentiation.[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the logical relationships and experimental processes can aid in understanding the principles of simulant-based sensor testing.

G cluster_0 Rationale for DMMP as a Simulant NerveAgent Nerve Agent (e.g., Sarin) StructuralSimilarity Structural Similarity (P=O bond) NerveAgent->StructuralSimilarity DMMP DMMP Simulant DMMP->StructuralSimilarity LowerToxicity Lower Toxicity DMMP->LowerToxicity SimilarProperties Similar Chemical Properties StructuralSimilarity->SimilarProperties

Caption: Rationale for using DMMP as a nerve agent simulant.

G cluster_1 Experimental Workflow for Cross-Reactivity Testing SensorPrep Sensor Fabrication & Coating VaporGen Vapor Generation (DMMP & Nerve Agent) SensorPrep->VaporGen Exposure Controlled Exposure of Sensor VaporGen->Exposure DataAcq Real-time Data Acquisition Exposure->DataAcq Analysis Comparative Analysis (Response, Sensitivity, Kinetics) DataAcq->Analysis

Caption: General experimental workflow for sensor cross-reactivity testing.

Conclusion

The available data indicates that while DMMP is a valuable simulant for the initial development and screening of chemical sensors for nerve agents, its cross-reactivity is not always a one-to-one correlation. Experimental evidence, particularly from SAW sensors, suggests that the response to live agents can be slower and of a smaller magnitude compared to DMMP. This highlights the critical need for testing with live agents to validate sensor performance before real-world deployment. The development of advanced sensor materials and sensing mechanisms, such as the temperature-modulated MOS sensor that can differentiate between DMMP and Sarin, is a promising direction for improving the selectivity of future nerve agent detection systems. Further direct comparative studies across a wider range of sensor platforms are essential to build a more comprehensive understanding of these critical cross-reactivity profiles.

References

The Efficacy of Dimethyl Methylphosphonate (DMMP) as a Flame Retardant: A Comparative Guide for Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Dimethyl methylphosphonate (B1257008) (DMMP), an organophosphorus compound, has garnered significant attention as a flame retardant in various polymer systems due to its high phosphorus content and efficacy in both gas and condensed phases. This guide provides a comparative analysis of DMMP's performance in different polymer matrices—epoxy resins, polyurethane foams, and polylactic acid—supported by experimental data to aid researchers and scientists in material development.

Comparative Analysis of Flame Retardancy

The effectiveness of DMMP as a flame retardant is evaluated through standard flammability tests, primarily the Limiting Oxygen Index (LOI), the UL-94 Vertical Flammability Test, and Cone Calorimetry. These tests provide quantitative data on a material's resistance to ignition and combustion.

Data Summary of DMMP Efficacy in Various Polymer Matrices

Polymer MatrixDMMP Concentration (wt%)Test MethodResultReference
Epoxy Resin
Neat Epoxy0LOI (%)26.5[1]
UL-94NR[1]
pHRR (kW/m²)~1100[1]
Epoxy with 10% DMMP10LOI (%)43.9[1]
UL-94V-1[1]
Epoxy with 6% [TBP]NS / 4% DMMP4LOI (%)31.2[1]
UL-94V-0[1]
pHRR (kW/m²)451[1]
Polyurethane Foam (PUF)
Neat RPUF0LOI (%)19.2[2]
pHRR (kW/m²)317[2]
RPUF with 10% DMMP10LOI (%)24.6[2]
pHRR (kW/m²)230[2]
Waterborne Polyurethane (WPU)0LOI (%)18.1[3]
UL-94No Rating[3]
pHRR (kW/m²)809.37[3]
WPU with DMMP/Nano-Silica-LOI (%)28.3[3]
UL-94V-0[3]
pHRR (kW/m²)574.21[3]
Polylactic Acid (PLA)
Neat PLA0LOI (%)~19-21
PLA with 30% Hybrid FR-LOI (%)25.0[4]
UL-94V-0[4]

Note: pHRR = Peak Heat Release Rate. NR = No Rating. [TBP]NS = Quaternary Phosphate Naphthalene Sulfonate. RPUF = Rigid Polyurethane Foam. The data for PLA with DMMP alone is limited; the table shows data for a hybrid flame retardant system for comparison.

Flame Retardant Mechanism of DMMP

DMMP functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms. This dual action makes it a versatile additive for different types of polymers.

Gas-Phase Mechanism

Upon heating, DMMP decomposes to produce phosphorus-containing radicals, such as PO• and HPO•. These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion. They effectively trap highly reactive H• and OH• radicals, which are essential for flame propagation, thereby quenching the flame.

Condensed-Phase Mechanism

In the condensed phase, the decomposition of DMMP leads to the formation of phosphoric and polyphosphoric acids. These acids promote the dehydration and charring of the polymer matrix. The resulting char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles into the gas phase. This charring effect is particularly effective in polymers that are prone to forming a carbonaceous residue.

DMMP_Flame_Retardant_Mechanism cluster_gas_phase Gas-Phase Mechanism cluster_condensed_phase Condensed-Phase Mechanism DMMP_gas DMMP (vapor) PO_radicals PO•, HPO• radicals DMMP_gas->PO_radicals Decomposition Quenching Flame Quenching PO_radicals->Quenching Scavenging Flame_radicals H•, OH• radicals Flame_radicals->Quenching DMMP_condensed DMMP (liquid) Polyphosphoric_acid Polyphosphoric Acid DMMP_condensed->Polyphosphoric_acid Decomposition Char_layer Protective Char Layer Polyphosphoric_acid->Char_layer Catalyzes Dehydration & Charring Polymer_matrix Polymer Matrix Polymer_matrix->Char_layer Heat Heat Heat->DMMP_gas Heat->DMMP_condensed Heat->Polymer_matrix

Figure 1: Flame retardant mechanism of DMMP.

Experimental Protocols

Standardized testing procedures are crucial for the accurate and reproducible evaluation of flame retardant efficacy. The following are detailed methodologies for the key experiments cited in this guide.

Limiting Oxygen Index (LOI)

Standard: ASTM D2863 / ISO 4589

Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

Methodology:

  • A small, vertically oriented specimen is ignited at its upper end.

  • A mixture of oxygen and nitrogen is flowed upwards around the specimen.

  • The oxygen concentration is initially set to a level that supports combustion.

  • The oxygen concentration is then gradually reduced until the flame self-extinguishes.

  • The LOI is the oxygen concentration at which the flame is extinguished, expressed as a volume percentage. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Flammability Test

Standard: ANSI/UL 94

Principle: This test assesses the flammability of plastic materials by observing the time it takes for a vertically oriented specimen to self-extinguish after the application of a controlled flame.

Methodology:

  • A rectangular specimen is held vertically.

  • A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • If the specimen self-extinguishes, the flame is immediately reapplied for another 10 seconds, and the duration of flaming and glowing is recorded.

  • Observations of dripping particles and whether they ignite a cotton patch placed below the specimen are also recorded.

  • Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and dripping behavior. V-0 represents the highest level of flame retardancy in this classification.

Cone Calorimetry

Standard: ASTM E1354 / ISO 5660

Principle: This test measures the heat release rate and other combustion parameters of a material when exposed to a controlled level of radiant heat. It provides comprehensive data on the fire behavior of materials.

Methodology:

  • A square specimen is mounted horizontally and exposed to a specific level of radiant heat from a conical heater.

  • An igniter is positioned above the specimen to ignite the flammable gases that are evolved.

  • During combustion, the oxygen concentration in the exhaust gas stream is continuously measured to determine the heat release rate (HRR).

  • Other parameters measured include the time to ignition (TTI), total heat released (THR), peak heat release rate (pHRR), mass loss rate, and smoke production.

  • Lower values for pHRR and THR indicate better flame retardancy.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis and Comparison p1 Polymer Resin Selection (Epoxy, PU, PLA) p2 DMMP Addition (Varying Concentrations) p1->p2 p3 Mixing and Curing p2->p3 p4 Specimen Fabrication (Specific dimensions for each test) p3->p4 t1 Limiting Oxygen Index (LOI) (ASTM D2863) p4->t1 t2 UL-94 Vertical Burn Test (ANSI/UL 94) p4->t2 t3 Cone Calorimetry (ASTM E1354) p4->t3 a4 Mechanical Properties (Tensile, Flexural, Impact) p4->a4 a1 LOI Value t1->a1 a2 UL-94 Rating (V-0, V-1, V-2) t2->a2 a3 pHRR, THR, Smoke Production t3->a3 a5 Comparative Efficacy Assessment a1->a5 a2->a5 a3->a5 a4->a5

Figure 2: Experimental workflow for evaluating DMMP efficacy.

Impact on Mechanical Properties

A critical consideration when incorporating any additive into a polymer is its effect on the material's mechanical properties. While DMMP is an effective flame retardant, its addition can sometimes lead to a plasticizing effect, which may decrease properties like tensile strength and modulus, but potentially increase elongation at break.

For instance, in waterborne polyurethane, the addition of DMMP has been shown to increase the elongation at break significantly.[3] However, the specific impact on mechanical properties is highly dependent on the polymer matrix, the concentration of DMMP, and the presence of other additives. Therefore, it is essential to conduct a thorough mechanical property evaluation for each specific formulation.

Conclusion

Dimethyl methylphosphonate demonstrates significant efficacy as a flame retardant in a range of polymer matrices, primarily through a combination of gas-phase radical scavenging and condensed-phase char promotion. Its performance is particularly notable in polyurethane foams, where it can substantially increase the Limiting Oxygen Index and reduce the peak heat release rate. In epoxy resins, DMMP shows excellent synergistic effects with other flame retardants, achieving high levels of flame retardancy. While data on DMMP as a standalone flame retardant in polylactic acid is limited, its known mechanisms suggest potential for effective flame retardancy in this biodegradable polymer as well.

Researchers and drug development professionals utilizing these polymers in applications where fire safety is a concern can consider DMMP as a viable flame retardant additive. However, a comprehensive evaluation of both flame retardancy and mechanical properties is crucial for each specific application to ensure that all performance requirements are met. Further research into the standalone performance of DMMP in epoxy resins and polylactic acid would be beneficial for a more complete understanding of its capabilities across a wider range of polymer systems.

References

A Comparative Analysis of DMMP and Diethyl Ethylphosphonate (DEEP) as Chemical Warfare Agent Simulants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The selection of an appropriate simulant is a critical decision in the research and development of countermeasures for chemical warfare agents (CWAs). Dimethyl methylphosphonate (B1257008) (DMMP) and diethyl ethylphosphonate (DEEP) are two organophosphorus compounds frequently used to simulate nerve agents like Sarin (GB) and Soman (GD), owing to their structural similarities and significantly lower toxicity. This guide provides a detailed comparative analysis of DMMP and DEEP, presenting key experimental data, outlining relevant experimental protocols, and offering visual representations of evaluation workflows to aid researchers in making informed decisions.

I. Comparative Data of DMMP and DEEP

The following tables summarize the key physical, chemical, and toxicological properties of DMMP and DEEP, compiled from various sources.

Table 1: Physical and Chemical Properties

PropertyDimethyl Methylphosphonate (DMMP)Diethyl Ethylphosphonate (DEEP)
CAS Number 756-79-6[1]78-38-6[2]
Molecular Formula C3H9O3P[1][3]C6H15O3P[2][4]
Molecular Weight 124.08 g/mol [1][3]166.16 g/mol [2][4]
Appearance Colorless liquid[1][3][5]Colorless liquid[2][4]
Boiling Point 181 °C at 760 mmHg[1][3][5]~202-211 °C[6][7]
Density 1.145 - 1.1596 g/mL at 20-25 °C[1][5]1.024 - 1.03 g/cm³ at 20 °C[7]
Vapor Pressure 1.2 mmHg at 25 °C (77 °F)[5]0.31 mmHg[4]
Flash Point 110 °F (43 °C)[3][5]220 °F (104.4 °C)[4]
Water Solubility Soluble/Miscible[1]Mixes with water[6]
Log P (Octanol/Water) -1.88[1]Not readily available

Table 2: Toxicological Data

ParameterThis compound (DMMP)Diethyl Ethylphosphonate (DEEP)
Oral LD50 (Rat) 10,190 mg/kg[1]Not readily available
Oral LD50 (Mouse) >6,810 mg/kg[1]Not readily available
Key Toxic Effects Weak cholinesterase inhibitor; renal toxicity and decreased survival in male rats at high doses.[3][5] Reproductive toxicity observed in male rats at subchronic high doses.[8]Marked toxicity observed in rats at doses of 50 and 100 mg/kg in a 5-day study.[3]

II. Experimental Protocols

The following are generalized methodologies for key experiments used to characterize and compare CWA simulants like DMMP and DEEP.

A. Vapor Pressure Determination (Static Method)

  • Objective: To measure the equilibrium vapor pressure of the simulant at various temperatures.

  • Apparatus: A static vapor pressure apparatus consisting of a sample container, a pressure transducer, a temperature-controlled bath, and a vacuum system.

  • Procedure:

    • A small, degassed sample of the simulant is placed in the sample container.

    • The apparatus is evacuated to remove any residual air.

    • The sample is heated to the desired temperature using the temperature-controlled bath.

    • The system is allowed to reach thermal and pressure equilibrium.

    • The vapor pressure is recorded using the pressure transducer.

    • Steps 3-5 are repeated for a range of temperatures to obtain a vapor pressure curve.

  • Data Analysis: The Clausius-Clapeyron equation can be used to model the relationship between vapor pressure and temperature and to calculate the enthalpy of vaporization.

B. Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure)

  • Objective: To determine the median lethal dose (LD50) of the simulant when administered orally to a rodent model (e.g., rats or mice).

  • Animals: A small number of animals of a single sex are used.

  • Procedure:

    • A starting dose is selected based on available toxicological data.

    • A single animal is dosed with the starting dose.

    • The animal is observed for a specified period (e.g., 48 hours) for signs of toxicity and mortality.

    • If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose for the next animal is decreased by the same factor.

    • This sequential dosing continues until a specified stopping criterion is met.

  • Data Analysis: The LD50 is calculated from the pattern of outcomes using statistical methods such as the maximum likelihood method.

C. Hydrolysis Rate Determination

  • Objective: To determine the rate of hydrolysis of the simulant under controlled conditions (e.g., in hot-compressed water).[9][10][11][12][13]

  • Apparatus: A continuous flow reactor system with precise temperature and pressure control, a high-performance liquid chromatograph (HPLC) or gas chromatograph-mass spectrometer (GC-MS) for analysis.

  • Procedure:

    • A solution of the simulant in water is prepared at a known concentration.

    • The solution is pumped through the heated and pressurized reactor at a constant flow rate to achieve a specific residence time.

    • Samples of the reactor effluent are collected at different residence times.

    • The concentration of the remaining simulant and any degradation products in the samples are quantified using HPLC or GC-MS.[9][10][11][12][13]

  • Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of the simulant as a function of time. The reaction order and rate constant can be calculated from this data.[9][10][11][12][13]

III. Visualization of Simulant Evaluation Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of CWA simulants.

G cluster_0 Simulant Selection & Procurement cluster_1 Physicochemical Characterization cluster_2 Toxicological Assessment cluster_3 Degradation & Stability Studies cluster_4 Comparative Analysis & Reporting Simulant_A DMMP Vapor_Pressure Vapor Pressure Analysis Simulant_A->Vapor_Pressure Solubility Solubility Determination Simulant_A->Solubility Density Density Measurement Simulant_A->Density Acute_Toxicity Acute Toxicity (LD50) Simulant_A->Acute_Toxicity Inhalation_Toxicity Inhalation Toxicity Simulant_A->Inhalation_Toxicity Hydrolysis Hydrolysis Rate Simulant_A->Hydrolysis Photodegradation Photodegradation Simulant_A->Photodegradation Simulant_B DEEP Simulant_B->Vapor_Pressure Simulant_B->Solubility Simulant_B->Density Simulant_B->Acute_Toxicity Simulant_B->Inhalation_Toxicity Simulant_B->Hydrolysis Simulant_B->Photodegradation Data_Analysis Data Analysis & Comparison Vapor_Pressure->Data_Analysis Solubility->Data_Analysis Density->Data_Analysis Acute_Toxicity->Data_Analysis Inhalation_Toxicity->Data_Analysis Hydrolysis->Data_Analysis Photodegradation->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for comparative evaluation of CWA simulants.

IV. Discussion and Conclusion

Both DMMP and DEEP serve as valuable simulants for G-series nerve agents. The choice between them depends on the specific requirements of the experiment.

  • DMMP has a higher vapor pressure than DEEP, making it a potentially better simulant for studying the vapor-phase detection and dispersion of more volatile nerve agents like Sarin.[5] However, its higher volatility may also pose a greater inhalation risk in experimental settings. DMMP has been more extensively studied, and a greater volume of toxicological and degradation data is available.[1][3][5][8][9][10][11][12][14][15]

  • DEEP has a lower vapor pressure and a higher flash point, suggesting it is less volatile and flammable than DMMP, which could be an advantage in terms of handling and safety.[4] Its higher molecular weight and different alkyl groups may influence its interaction with detection materials and its degradation pathways compared to DMMP.[2][4] Diethyl ethylphosphonate has been proposed as a replacement for DMMP in some applications.[16][17]

References

A Comparative Analysis of Dimethyl Methylphosphonate (DMMP) in Intumescent Flame Retardant Systems

Author: BenchChem Technical Support Team. Date: December 2025

Dimethyl methylphosphonate (B1257008) (DMMP), an organophosphorus compound, has garnered significant attention within the research and development community for its potential as a highly effective component in intumescent flame retardant (IFR) systems.[1][2] These systems are crucial for enhancing the fire safety of a wide range of polymeric materials by forming a protective, insulating char layer when exposed to heat. This guide provides an objective comparison of DMMP's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism and evaluation workflow.

Performance Evaluation of DMMP

The efficacy of a flame retardant is typically assessed through a series of standardized tests that measure various aspects of a material's response to fire. Key metrics include the Limiting Oxygen Index (LOI), UL-94 vertical burn test classification, and data from cone calorimetry, which simulates real-world fire conditions.[3][4]

DMMP primarily functions in both the gas phase and the condensed phase. In the gas phase, it releases phosphorus-containing radicals that scavenge flame-propagating free radicals (H• and OH•).[1] In the condensed phase, it promotes the formation of a stable, insulating char layer, which acts as a barrier to heat and mass transfer.[2][5]

Quantitative Performance Data

The following tables summarize the performance of DMMP in various polymeric systems, often in comparison to the base polymer or systems with alternative flame retardants.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification

Material SystemFlame Retardant (wt%)LOI (%)UL-94 RatingReference
Fiber Reinforced Plastics (FRP)None--[2]
FRPDMMP (10%)30.4-[2]
Waterborne Polyurethane (WPU)None18.1-[6]
WPUDMMP/Nano-Silica28.3V-0[6]
Polypropylene (PP)IFR (APP/BPOPA) (25%)32.0V-0[7]
Polypropylene (PP)IFR (MCAPP)-V-0

Table 2: Cone Calorimetry Data (Heat Flux: 35 kW/m²)

Material SystemFlame RetardantpHRR (kW/m²)THR (MJ/m²)Reference
Waterborne Polyurethane (WPU)None--[6]
WPUDMMP/Nano-Silica↓ 29.1%↓ 6.8%[6]
Polypropylene (PP)None--[7]
PPIFR (APP/BPOPA) (25%)↓ 71.8%-[7]
Epoxy ResinAPP (5%)--[8]
Epoxy ResinAPP/CoSA (5%)--[8]

Note: "↓" indicates a percentage decrease compared to the pure polymer. IFR (APP/BPOPA) is an intumescent flame retardant composed of ammonium (B1175870) polyphosphate and poly(piperazine phenylphosphamide). MCAPP refers to microencapsulated ammonium polyphosphate.

Flame Retardant Mechanism and Experimental Workflow

To better understand the function and evaluation of DMMP in IFR systems, the following diagrams illustrate its mechanism of action and the typical experimental process.

flame_retardant_mechanism cluster_condensed_phase Condensed Phase (Solid) cluster_gas_phase Gas Phase (Flame) Polymer Polymer Matrix Char Protective Char Layer Polymer->Char Dehydration & Cross-linking DMMP_condensed DMMP DMMP_condensed->Char Promotes charring DMMP_gas DMMP (Volatilized) Heat Heat Heat->Polymer Heat->DMMP_condensed Heat->DMMP_gas Vaporization Char->Polymer Insulates & acts as barrier Char->Heat Insulates & acts as barrier Radicals PO•, HPO2• DMMP_gas->Radicals Decomposition Flame H•, OH• (Flame Propagating Radicals) Radicals->Flame Radical Scavenging Inert Inert Products (H2O) Flame->Inert

Caption: Flame retardant mechanism of DMMP in both condensed and gas phases.

experimental_workflow start Sample Preparation (e.g., Polymer Compounding) loi Limiting Oxygen Index (LOI) (ASTM D2863) start->loi ul94 UL-94 Vertical Burn Test (ASTM D3801) start->ul94 cone Cone Calorimetry (ISO 5660) start->cone analysis Data Analysis & Comparison loi->analysis ul94->analysis cone->analysis sem Char Residue Analysis (SEM, XRD) cone->sem conclusion Performance Evaluation analysis->conclusion sem->analysis

Caption: Standard experimental workflow for evaluating flame retardant performance.

Experimental Protocols

A brief overview of the key experimental methodologies cited in the performance data is provided below.

Limiting Oxygen Index (LOI)

This test, conducted according to ASTM D2863, determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy. The specimen is typically a small bar clamped vertically in a glass chimney, and the oxygen/nitrogen ratio is adjusted until the sample sustains a flame.

UL-94 Vertical Burning Test

The UL-94 test is a widely used standard (ASTM D3801) for assessing the flammability of plastic materials. A vertically mounted specimen is ignited with a burner for a specified time. The test evaluates characteristics such as the time to flame extinguishment after the burner is removed, whether flaming drips ignite a cotton patch below, and the duration of afterglow. Materials are classified as V-0, V-1, or V-2, with V-0 being the highest rating, indicating that burning stops within 10 seconds on a vertical specimen, and no flaming drips are allowed.[9]

Cone Calorimetry

The cone calorimeter (ISO 5660) is one of the most effective bench-scale methods for studying the fire behavior of materials.[4] A sample (typically 100mm x 100mm) is exposed to a specific level of heat flux from a conical heater.[3] The instrument measures various parameters in real-time, including:

  • Heat Release Rate (HRR): The amount of heat generated by the burning material, with the Peak Heat Release Rate (pHRR) being a critical indicator of fire intensity.[10]

  • Total Heat Release (THR): The total amount of heat generated during the entire combustion process.

  • Time to Ignition (TTI): The time it takes for the material to ignite under the applied heat flux.

  • Smoke Production: The rate and total amount of smoke generated.

Comparison with Alternative Flame Retardants

DMMP is often considered as a synergistic additive or an alternative to more traditional intumescent flame retardant components.

  • Ammonium Polyphosphate (APP): APP is a cornerstone of many IFR systems, acting as an acid source.[11] It is highly effective at promoting char formation. While direct quantitative comparisons in the same system are sparse in the provided literature, the data on APP-based systems show significant reductions in heat release rates.[7] DMMP can potentially enhance the performance of APP by contributing to both gas-phase inhibition and condensed-phase charring.

  • Melamine and its Derivatives: Melamine acts as a blowing agent in IFR systems, releasing non-flammable gases upon decomposition, which causes the char to swell and provides a cooling effect. The performance of DMMP could be complementary to melamine, with DMMP enhancing the quality and integrity of the char formed.

  • Expandable Graphite (B72142) (EG): EG is a physical intumescent flame retardant that expands significantly when heated, forming a worm-like structure that acts as a thermal barrier.[11] Synergistic effects between phosphorus-based compounds like DMMP and EG have been noted, where DMMP can help to bind the expanded graphite flakes into a more cohesive and stable char layer.[2]

Conclusion

Dimethyl methylphosphonate demonstrates considerable promise as a component in intumescent flame retardant systems. Its dual-action mechanism, operating in both the gas and condensed phases, allows for a multi-faceted approach to fire suppression. The available data indicates that the addition of DMMP can significantly increase the Limiting Oxygen Index, improve the UL-94 classification to the highest rating (V-0), and reduce key fire hazard indicators such as the peak heat release rate in cone calorimetry tests.[2][6]

While direct, side-by-side comparisons with other flame retardants in identical formulations are limited in the existing literature, DMMP's performance suggests it is a valuable synergistic component that can enhance the efficacy of traditional IFR systems based on ammonium polyphosphate, melamine, and expandable graphite. Further research focusing on these direct comparisons would be beneficial for optimizing flame retardant formulations for specific polymer applications.

References

A Comparative Guide to the Thermal Stability of DMMP and Other Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of Dimethyl methylphosphonate (B1257008) (DMMP) against other common alkyl phosphonates, namely Diethyl ethylphosphonate and Dibutyl butylphosphonate. Understanding the thermal properties of these compounds is crucial for their application in various fields, including as flame retardants, industrial fluids, and in the synthesis of pharmaceuticals. This document outlines key thermal stability data, details relevant experimental methodologies, and provides visualizations to clarify experimental workflows.

Quantitative Thermal Stability Data

The thermal stability of organophosphorus compounds is a critical parameter for their safe handling, storage, and application. Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature. The following table summarizes available data on the thermal decomposition of DMMP and other selected phosphonates.

It is important to note that a direct comparison of thermal stability is most accurate when data is obtained under identical experimental conditions (e.g., heating rate, atmosphere). The data presented below is compiled from various sources and should be interpreted with this in mind.

Compound NameChemical StructureOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Key Observations
Dimethyl methylphosphonate (DMMP) CH₃P(O)(OCH₃)₂~200 - 275[1]Not explicitly statedDecomposition occurs in a relatively narrow temperature range. Complete conversion can be achieved at 400°C over a catalyst.[1]
Diethyl ethylphosphonate CH₃CH₂P(O)(OCH₂CH₃)₂Data Not AvailableData Not AvailableHas a boiling point of 198°C, suggesting lower thermal stability compared to DMMP and Dibutyl butylphosphonate.[2]
Dibutyl butylphosphonate CH₃(CH₂)₃P(O)(O(CH₂)₃CH₃)₂~282[3]Data Not AvailableReported to be stable up to approximately 282°C (555 K) in the absence of nitric acid.[3] Its high boiling point of 283°C also indicates significant thermal stability.[4]

Note: "Data Not Available" indicates that specific quantitative TGA data under standardized conditions was not found in the publicly available literature reviewed.

Experimental Protocols

The primary method for determining the thermal stability of phosphonates is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of phosphonate (B1237965) compounds in an inert atmosphere.

Apparatus:

  • Thermogravimetric Analyzer

  • High-precision balance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the phosphonate is placed into a tared TGA sample pan.

  • Instrument Setup: The sample pan is placed in the TGA furnace. The furnace is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative environment.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant, linear heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline mass occurs, often calculated by the intersection of the baseline tangent with the tangent of the decomposition curve.

    • The peak decomposition temperature (Tpeak) is identified from the derivative of the TGA curve (DTG curve), which corresponds to the temperature of the maximum rate of mass loss.

    • The percentage mass loss at different temperature ranges is calculated from the TGA curve.

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the typical workflow for assessing the thermal stability of a phosphonate compound using Thermogravimetric Analysis.

G cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis A Weigh Phosphonate Sample (5-10 mg) B Place Sample in TGA Pan A->B Load Sample C Purge with Inert Gas (N2) B->C D Heat at Constant Rate (e.g., 10°C/min) C->D E Record Mass vs. Temperature (TGA Curve) D->E Generate Data F Calculate Derivative (DTG Curve) E->F G Determine Tonset, Tpeak, and % Mass Loss F->G H Comparative Stability Assessment G->H Interpret Results

Caption: Workflow for TGA analysis of phosphonate thermal stability.

References

A Comparative Analysis of the Environmental Impact of DMMP and Halogenated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Dimethyl methylphosphonate (B1257008) (DMMP) and halogenated flame retardants (HFRs). The information presented is supported by experimental data to assist researchers and scientists in making informed decisions regarding the selection and use of these chemicals.

Comparative Data of Environmental Impact

The following table summarizes the key environmental impact parameters for DMMP and a representative group of HFRs, specifically Polybrominated Diphenyl Ethers (PBDEs).

ParameterDimethyl Methylphosphonate (DMMP)Halogenated Flame Retardants (PBDEs)
Persistence
Half-life in SoilAverage of 12.4 days, with a range of 0.2-60 days.[1]Can be very persistent, with half-lives of some congeners extending for years. For example, BDE-209 has a half-life of over 10 years in sediment.[2]
Half-life in WaterRanges from 7 to 210 days in muddy water.[1][3]Lower brominated congeners have half-lives of less than a year, while more brominated congeners can persist for much longer.[2]
Bioaccumulation
Bioconcentration Factor (BCF)An estimated BCF of 3 in fish suggests a low potential for bioconcentration.[3]BCF values can be very high, often exceeding 5000 L/kg for many congeners, indicating a high potential for bioaccumulation.[4]
Toxicity
Aquatic Toxicity (Daphnia magna 48h LC50)6100 mg/L[5]Varies by congener. For example, the 48h LC50 for BDE-47 is 7.9 µg/L, and for BDE-99 is 2.6 µg/L, indicating high toxicity.[6]
Combustion Byproducts
Gaseous ProductsThermal decomposition primarily produces methanol, formaldehyde, methane, carbon monoxide, and carbon dioxide.[7][8]Uncontrolled combustion can release highly toxic byproducts, including brominated and chlorinated dioxins and furans.[3]

Detailed Analysis of Environmental Impact

Persistence:

DMMP is considered to be moderately persistent in the environment.[9] Its half-life in soil and water is measured in days to weeks. In contrast, halogenated flame retardants, particularly PBDEs, are significantly more persistent.[2][10] The persistence of PBDEs increases with the degree of bromination, leading to long-term contamination of sediment and soil.[2]

Bioaccumulation:

DMMP has a low potential for bioaccumulation in aquatic organisms, as indicated by its low estimated bioconcentration factor.[3][11] Conversely, HFRs, especially the lower brominated PBDEs, are highly bioaccumulative.[4] They are lipophilic, meaning they accumulate in the fatty tissues of organisms and can biomagnify up the food chain.[2]

Toxicity:

DMMP exhibits low acute toxicity to aquatic organisms.[11] In contrast, many HFRs are highly toxic to aquatic life, with some PBDE congeners showing lethal effects at very low concentrations (in the µg/L range).[6] Furthermore, HFRs are associated with a range of adverse health effects in animals and humans, including endocrine disruption, immunotoxicity, and reproductive toxicity.[3]

Combustion Byproducts:

The thermal decomposition of DMMP results in relatively simple and less toxic molecules.[7][8] A significant concern with HFRs is the formation of toxic byproducts during combustion. Uncontrolled burning of materials containing HFRs can lead to the formation of polybrominated and polychlorinated dibenzodioxins and dibenzofurans, which are known to be highly toxic and carcinogenic.[3]

Experimental Protocols

The data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable and comparable across different studies and laboratories.

Ready Biodegradability (OECD 301):

This test evaluates the potential for a chemical to be rapidly biodegraded in an aerobic aqueous environment. A solution of the test substance is inoculated with microorganisms from activated sludge and incubated for 28 days. Biodegradation is determined by measuring parameters like dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.[12][13] A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test.[12]

Bioaccumulation in Fish (OECD 305):

This guideline describes a procedure to characterize the bioconcentration potential of a chemical in fish. The test consists of two phases: an uptake phase, where fish are exposed to the test substance in water, and a depuration phase, where they are transferred to clean water. The concentration of the substance in the fish is measured over time to calculate the bioconcentration factor (BCF).[14][15][16]

Daphnia sp. Acute Immobilisation Test (OECD 202):

This test assesses the acute toxicity of a chemical to Daphnia magna, a small freshwater crustacean. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, and the results are used to calculate the EC50, which is the concentration that causes 50% of the daphnids to be immobilized.[17][18][19][20][21]

Visualizing the Comparison

Environmental_Impact_Comparison cluster_DMMP DMMP Lifecycle & Impact cluster_HFRs HFRs Lifecycle & Impact DMMP_Use Use in Products DMMP_Disposal Disposal DMMP_Use->DMMP_Disposal DMMP_Leaching Leaching DMMP_Disposal->DMMP_Leaching DMMP_Combustion Combustion DMMP_Disposal->DMMP_Combustion DMMP_Impact Lower Persistence Lower Bioaccumulation Lower Aquatic Toxicity DMMP_Leaching->DMMP_Impact DMMP_Byproducts Methanol, CO, CO2 DMMP_Combustion->DMMP_Byproducts DMMP_Byproducts->DMMP_Impact HFRs_Use Use in Products HFRs_Disposal Disposal HFRs_Use->HFRs_Disposal HFRs_Leaching Leaching & Volatilization HFRs_Disposal->HFRs_Leaching HFRs_Combustion Combustion HFRs_Disposal->HFRs_Combustion HFRs_Impact High Persistence High Bioaccumulation High Aquatic Toxicity HFRs_Leaching->HFRs_Impact HFRs_Byproducts Dioxins & Furans HFRs_Combustion->HFRs_Byproducts HFRs_Byproducts->HFRs_Impact

Caption: Comparative lifecycle and environmental impact pathways of DMMP and HFRs.

Ecotoxicology_Workflow cluster_workflow Typical Ecotoxicology Experimental Workflow A Test Substance Preparation C Exposure Phase (e.g., OECD 202, 301, 305) A->C B Test Organism Acclimation B->C D Data Collection (e.g., Mortality, Immobilization, Concentration) C->D E Statistical Analysis (e.g., LC50, BCF Calculation) D->E F Reporting & Risk Assessment E->F

Caption: A generalized workflow for conducting ecotoxicological assessments.

References

The Close Correlation of DMMP and Sarin Gas Sensor Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists developing chemical threat detection technologies, the use of simulants for highly toxic nerve agents like sarin (B92409) (GB) is a critical aspect of safe and effective sensor development. Dimethyl methylphosphonate (B1257008) (DMMP), a less toxic organophosphorus compound, is widely accepted as a reliable simulant for sarin due to its structural and chemical similarities. This guide provides a comparative analysis of the sensor responses to DMMP and sarin, supported by available experimental data and theoretical models, to assist in the development and validation of next-generation chemical sensors.

Dimethyl methylphosphonate shares a key structural feature with sarin gas: the phosphonyl group (P=O). This commonality is a primary reason for the strong correlation in their detection by various sensor platforms.[1][2] Theoretical studies employing density-functional theory (DFT) have shown that sarin and DMMP exhibit nearly identical behavior in their interactions with sensing materials like metal-centered phthalocyanines (MPcs).[1][2] These calculations indicate that the adsorption energies and geometries of both molecules on sensor surfaces are very similar, suggesting a strong basis for DMMP's use as a sarin simulant in sensor response studies.[1][2]

While direct, side-by-side experimental data on the sensor response to both sarin and DMMP is limited in publicly accessible literature due to the extreme toxicity of sarin, existing studies provide valuable insights into their correlated behavior.

Comparative Sensor Performance: DMMP as a Sarin Simulant

The following table summarizes the performance of various gas sensors in detecting DMMP. While direct comparative data with sarin is scarce, the performance metrics for DMMP are widely used as a benchmark for the potential detection capabilities for sarin.

Sensor Type/MaterialAnalyteConcentrationResponse/Recovery Time (s)Limit of Detection (LOD)Key Findings
Sn2+-doped CuFe2O4DMMP1 ppm12 / 63< 0.05 ppmThe sensor showed a high response to DMMP, which is used as a substitute for the highly toxic sarin nerve agent.[3]
Laminated MOS Sensor (Pt@CeLaCoNiOx/Co@SnO2)DMMP1 mg/m³--A characteristic peak in the resistance response was observed for DMMP under temperature modulation, which was not present for sarin, allowing for differentiation.[4]
Laminated MOS Sensor (Pt@CeLaCoNiOx/Co@SnO2)SarinNot Specified--Sarin's resistance response showed a consistent decreasing trend in the heating area, unlike the characteristic peak seen with DMMP.[4]
PtO/WS2 Hybrid NanosheetsDMMP2.5 ppm-< 250 ppbThe sensor demonstrated excellent, reliable, and sensitive responses at a moderate operating temperature of 100 °C.[5]
Human Olfactory Receptor (hOR2T7) Bioelectronic NoseDMMP--0.037 ppbThis highly sensitive and selective sensor reliably detected the gaseous form of DMMP, a substitute for deadly sarin gas.[6]

Experimental Methodologies

The following sections detail representative experimental protocols for evaluating sensor performance against DMMP. Protocols for sarin gas would be similar in principle but would require highly specialized containment facilities and safety protocols.

Gas Sensor Fabrication and Testing

A common methodology for testing semiconductor-based gas sensors involves the following steps:

  • Sensing Material Synthesis: The sensing material, for example, Sn2+-doped CuFe2O4 hollow microspheres, is synthesized using methods like the solvothermal method.[3]

  • Sensor Fabrication: The synthesized material is mixed with a binder to form a paste, which is then coated onto a ceramic tube with electrodes. A heating wire is inserted into the tube to control the operating temperature.

  • Gas Sensing Measurement: The sensor is placed in a test chamber with a controlled atmosphere. The sensor's resistance is monitored continuously. The target gas (DMMP) is injected into the chamber at various concentrations, and the change in resistance is recorded. The sensor response is typically calculated as the ratio of the resistance in air to the resistance in the target gas (Ra/Rg) or vice versa.

  • Performance Characterization: Key performance metrics such as response and recovery times, sensitivity (response magnitude to a given concentration), and the limit of detection are determined from the recorded data.

Temperature Modulation for Enhanced Selectivity

For certain sensors, such as the laminated MOS sensor, dynamic temperature modulation can be employed to enhance selectivity between DMMP and other gases, including sarin.[4]

  • Sensor Setup: A laminated sensor with a gas-sensitive film and a catalytic film is used.

  • Temperature Cycling: The sensor's operating temperature is cycled between a high and a low setpoint (e.g., 400 °C and 100 °C).[4]

  • Response Analysis: The resistance response of the sensor is recorded throughout the temperature modulation cycle. The shape of the response curve can provide a unique fingerprint for different analytes. For instance, the Pt@CeLaCoNiOx/Co@SnO2 sensor showed a characteristic peak for DMMP that was absent for sarin and other interfering gases.[4]

Visualizing the Correlation and Detection Workflow

The following diagrams illustrate the logical relationships in the use of DMMP as a sarin simulant and a typical experimental workflow for sensor testing.

G Sarin Sarin (GB) (Highly Toxic) Structural_Similarity Similar Chemical Structure (P=O bond) Sarin->Structural_Similarity shares structure with DMMP DMMP (Low Toxicity Simulant) DMMP->Structural_Similarity Safety Enables Safe Experimentation DMMP->Safety Sensor_Development Sensor Development & Testing Structural_Similarity->Sensor_Development allows for correlation in Safety->Sensor_Development facilitates

Logical relationship between Sarin, DMMP, and sensor development.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Synthesis Synthesize Sensing Material Fabrication Fabricate Sensor Device Synthesis->Fabrication Placement Place Sensor in Test Chamber Fabrication->Placement Gas_Exposure Introduce DMMP/Sarin Vapor Placement->Gas_Exposure Data_Acquisition Record Sensor Response Gas_Exposure->Data_Acquisition Performance_Metrics Calculate Performance Metrics (Sensitivity, LOD, etc.) Data_Acquisition->Performance_Metrics Correlation Correlate DMMP and Sarin Response Performance_Metrics->Correlation

A typical experimental workflow for chemical sensor testing.

Conclusion

The available scientific evidence strongly supports the use of DMMP as a high-fidelity simulant for sarin gas in the context of chemical sensor development. The structural and electronic similarities between the two molecules lead to a closely correlated response on a variety of sensor platforms. While direct comparative experimental data remains limited, the extensive research on DMMP detection provides a robust foundation for designing and evaluating sensors with the ultimate goal of detecting highly toxic nerve agents like sarin. Future research should aim to, where feasible and safe, generate more direct comparative data to further refine the understanding of the sensor response correlation between DMMP and sarin.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl Methylphosphonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of dimethyl methylphosphonate (B1257008) (DMMP), ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle Dimethyl Methylphosphonate with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling should be performed in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1][2][4][5]

In the event of a spill:

  • Small Spills: For minor spills, use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the liquid.[2][6] The contaminated absorbent material should then be collected and placed into a suitable, sealable, and properly labeled container for hazardous waste.[1][2][5][6] Following the collection of the spilled material, the contaminated surface should be thoroughly cleaned with soap and water.[6]

  • Large Spills: In the case of a larger spill, it is crucial to first isolate the area to prevent exposure.[6] All sources of ignition should be removed from the vicinity, and spark-proof tools should be used during cleanup.[1][2][5] It may be necessary to dike the spill to prevent it from entering drains or waterways.[2]

Step-by-Step Disposal Procedure

The disposal of this compound waste must always be conducted in accordance with federal, state, and local regulations.[2][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its proper disposal.[4]

  • Waste Segregation and Collection:

    • Collect DMMP waste in a dedicated, clearly labeled, and sealed container.[3] The label should prominently display "Hazardous Waste" and the full chemical name.

    • Do not mix DMMP waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][2][3][4]

    • The storage area should be cool and dry.[1][5]

  • Disposal Methodologies:

    • Licensed Hazardous Waste Contractor: The most common and recommended method for the disposal of DMMP is through a licensed hazardous waste contractor.[3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[3]

    • Incineration: Controlled incineration at a licensed chemical destruction plant is a suitable disposal method for DMMP.[5] This process should include flue gas scrubbing to manage combustion byproducts.[5]

    • Chemical Hydrolysis: For small quantities, chemical hydrolysis can be a viable in-lab neutralization method. This process breaks down the compound into less hazardous substances. Both acidic and alkaline hydrolysis can be effective.[3] However, this should only be performed by trained personnel with a thorough understanding of the reaction and its products.

Quantitative Data: Physical and Chemical Properties

While specific quantitative limits for disposal are determined by local regulations, the inherent properties of DMMP inform its safe handling and disposal procedures.

PropertyValue
Flash Point 110°F (43°C)[6][8]
Boiling Point 358°F (181°C)[6]
Specific Gravity 1.1596 at 77°F (25°C)[6]
Water Solubility ≥ 100 mg/mL at 70°F (21°C)[5][6]

Visualizing the Disposal Workflow

To further clarify the proper disposal process for this compound, the following diagram illustrates the key decision points and procedural steps.

cluster_start Start: DMMP Waste Generation cluster_handling Immediate Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway cluster_end Completion start Generate DMMP Waste spill Spill Occurs? start->spill small_spill Small Spill: 1. Absorb with inert material. 2. Collect in sealed container. 3. Decontaminate area. spill->small_spill Yes (Small) large_spill Large Spill: 1. Isolate area. 2. Remove ignition sources. 3. Dike to contain. 4. Contact EHS. spill->large_spill Yes (Large) collect Collect in Labeled, Sealed Container spill->collect No small_spill->collect large_spill->collect store Store in Designated, Secure Area collect->store disposal_method Select Disposal Method store->disposal_method contractor Licensed Hazardous Waste Contractor disposal_method->contractor Standard Procedure incineration Controlled Incineration disposal_method->incineration Approved Facility hydrolysis Chemical Hydrolysis (Small Quantities Only) disposal_method->hydrolysis In-Lab Neutralization end Disposal Complete contractor->end incineration->end hydrolysis->end

Caption: Decision workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Dimethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Dimethyl methylphosphonate (B1257008) (DMMP) is a combustible liquid that poses significant health risks, including serious eye irritation, potential genetic defects, and suspected damage to fertility or an unborn child.[1][2][3] Adherence to strict safety protocols is therefore essential for all researchers, scientists, and drug development professionals. This guide provides immediate, procedural, and logistical information for the safe handling, storage, and disposal of DMMP.

Hazard Identification and Classification

DMMP is classified under the Globally Harmonized System (GHS) with several key hazards. Understanding these is the first step in safe handling.

Hazard ClassificationGHS CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Germ Cell MutagenicityCategory 1BH340: May cause genetic defects[1][2][3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1][2][3]

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be used at all times when handling DMMP.[3][4]

Body PartRequired PPEStandards and Specifications
Eye/Face Safety GogglesMust conform to EU EN166 or US NIOSH standards. Tightly fitting safety goggles with side-shields are required.[4][5][6]
Skin Chemical Impermeable GlovesGloves must be inspected prior to use.[4]
Protective ClothingWear fire/flame resistant and impervious clothing. A chemical-resistant apron and long-sleeved clothing are recommended.[4][7]
Respiratory Approved RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or irritation occurs.[5][6] Recommended filter type is ABEK or a combination organic vapor/acid gas/HEPA cartridge.[1][8] Work should be conducted under a chemical fume hood.[1][5][6]

Procedural Guidance: Handling and Storage

Safe handling and storage are critical to minimize risks of exposure and accidents.

Safe Handling Protocol
  • Obtain Instructions: Read and understand all safety precautions before handling the substance.[1][4][5][6]

  • Work in a Ventilated Area: Always handle DMMP in a well-ventilated area, preferably under a chemical fume hood.[1][4][5][6]

  • Ground Equipment: To prevent ignition from static electricity, all metal parts of equipment must be grounded.[7] Use non-sparking tools.[3][4]

  • Avoid Contact: Prevent contact with skin and eyes and avoid inhaling vapors or mists.[1][4]

  • Hygiene: Wash hands thoroughly after handling.[1] Immediately remove any contaminated clothing.[1] Do not eat, drink, or smoke in the work area.[7]

Storage Requirements
  • Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[3][4][7]

  • Security: The storage area should be locked up or accessible only to authorized personnel.[1]

  • Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][7] Store separately from strong oxidizing agents, strong bases, and foodstuff containers.[4][5][6][7]

Emergency and Disposal Plans

Spill and Leak Response

Immediate and appropriate action is required in the event of a spill.

Small Spills:

  • Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[9]

  • Ventilate: Ensure adequate ventilation.[4]

  • Absorb: Use an inert absorbent material like vermiculite, dry sand, or absorbent paper to soak up the spill.[7][9]

  • Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[3][4][9]

  • Decontaminate: Wash the spill surface with a soap and water solution.[9]

Large Spills:

  • Evacuate: Evacuate personnel from the area, considering an initial downwind evacuation of at least 300 meters (1000 feet).[9]

  • Contain: Dike the area far ahead of the liquid spill for later disposal. Prevent the product from entering drains or waterways.[7]

  • Follow Procedures: Follow the collection and decontamination steps for small spills.

Waste Disposal Plan

Waste material must be disposed of in accordance with all applicable national and local regulations.[1]

  • Do Not Mix: Do not mix DMMP waste with other waste.[1]

  • Use Original Containers: Leave chemicals in their original containers for disposal whenever possible.[1]

  • Contaminated Materials: Handle uncleaned containers and other contaminated materials (e.g., absorbent paper, clothing) as you would the product itself.[1][9] Seal them in vapor-tight plastic bags for disposal.[9]

  • Approved Facility: Dispose of the contents and container at an approved waste disposal plant.[1][5][6]

Immediate First Aid Measures

In case of exposure, follow these emergency procedures immediately and seek medical attention.

Exposure RouteFirst Aid Protocol
Inhalation 1. Move the victim to fresh air immediately.[3][4][5][6] 2. If breathing is difficult, administer oxygen.[3][4][10] 3. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth).[3][4][5][6] 4. Consult a physician immediately.[3][10]
Skin Contact 1. Immediately remove all contaminated clothing.[2][4] 2. Flood the affected skin with water.[9] 3. Wash the area thoroughly with soap and plenty of water for at least 15 minutes.[4][5][6][9] 4. Seek immediate medical attention.[5][6][9]
Eye Contact 1. Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][4][5][6] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6] 3. If eye irritation persists, get medical advice/attention.[1]
Ingestion 1. Do NOT induce vomiting.[5][6][9] 2. If the victim is conscious, rinse their mouth with water and give 1 or 2 glasses of water to dilute the chemical.[3][9] 3. Never give anything by mouth to an unconscious person.[3][4] 4. Call a physician or poison control center immediately.[3][5][6][9]

DMMP Safe Handling Workflow

DMMP Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Review SDS & Protocols B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Ventilated Work Area (Fume Hood) B->C D Handle Under Fume Hood C->D Begin Work E Use Grounded Equipment & Non-Sparking Tools D->E F Avoid Inhalation, Skin & Eye Contact E->F G Store in Sealed Container in Cool, Ventilated Area F->G Work Complete H Dispose of Waste in Accordance with Regulations G->H I Decontaminate Work Area H->I J Remove PPE & Wash Hands I->J O Seek Immediate Medical Attention K Spill or Leak M Follow Spill Protocol (Isolate, Absorb, Collect) K->M L Personal Exposure N Follow First Aid Protocol (Inhalation, Skin, Eye, Ingestion) L->N N->O

Caption: Workflow for the safe handling of Dimethyl methylphosphonate.

References

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